Calcium urate
Description
The exact mass of the compound this compound is 374.0036208 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIPZDTTJQYGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6CaN8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890528 | |
| Record name | Calcium urate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-37-2 | |
| Record name | Calcium urate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium urate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The In Vitro Formation of Calcium Urate Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms governing the in vitro formation of calcium urate crystals. While monosodium urate (MSU) crystals are more extensively studied in the context of gout, understanding the crystallization principles of other urate salts, such as this compound, is crucial for a comprehensive view of urate-related pathologies, including certain types of urolithiasis. Although this compound is a less common component of human urinary stones, its formation provides valuable insights into the physicochemical dynamics of crystal deposition diseases.[1] This document outlines the core principles of urate crystallization, the specific role of calcium ions, and detailed experimental protocols for the in vitro study of these processes.
Physicochemical Principles of Urate Crystallization
The formation of urate crystals from a solution is a multi-step process governed by the principles of thermodynamics and kinetics. This process can be broadly categorized into three main stages: supersaturation, nucleation, and crystal growth. Elevated urate concentration is a key driver for all three stages of urate salt crystallization.[2]
Supersaturation: A solution becomes supersaturated when the concentration of a solute, in this case, urate and calcium ions, exceeds its equilibrium solubility at a given temperature and pH. This creates the thermodynamic driving force for the solute to precipitate out of the solution and form a solid crystalline phase.[3][4]
Nucleation: This is the initial formation of stable crystal nuclei from the supersaturated solution. Nucleation is the rate-limiting step in crystal formation and can occur through two primary mechanisms:
-
Homogeneous Nucleation: Crystal nuclei form spontaneously from the supersaturated solution without the influence of foreign particles.
-
Heterogeneous Nucleation: Crystal formation is initiated on the surface of existing particulate matter, which can include other crystals (like uric acid or calcium oxalate), cellular debris, or macromolecules.[5] Uric acid crystals, for instance, can act as a nidus for calcium oxalate (B1200264) crystallization.[6]
Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of inhibitors or promoters.
A general overview of the urate crystallization process is depicted below:
Caption: The fundamental stages of urate crystal formation in vitro.
Key Factors Influencing this compound Crystal Formation
Several physicochemical factors significantly influence the solubility of urate and the kinetics of crystal formation. These include pH, temperature, and the concentration of various ions.
The Critical Role of pH
The pH of the solution is a paramount factor in determining which urate species is predominant and, consequently, the type of urate salt that may crystallize. Uric acid is a weak acid with a pKa of approximately 5.35 at 37°C.[4]
-
Acidic pH (≤5.5): In acidic environments, the protonated, sparingly soluble form of uric acid (H₂U) predominates, favoring the formation of uric acid crystals.[4]
-
Physiological to Alkaline pH (>5.5): As the pH increases, uric acid deprotonates to form the more soluble urate anion (HU⁻). An increase in urinary pH above 7 leads to the urate univalent anion being the predominant form.[1] A high urinary pH, coupled with an elevated urate concentration, can lead to supersaturation of urate salts and subsequent crystal formation.[1] Minimal urate solubility is observed between pH 7.0 and 10.0.[7]
An acidic environment can also indirectly promote MSU crystallization by increasing the concentration of free calcium ions, which in turn reduces MSU solubility and promotes nucleation.[3]
Caption: The influence of pH on the predominant urate species and crystal type.
The Impact of Temperature
Temperature plays a significant role in urate solubility. A decrease in temperature generally leads to reduced urate solubility, thereby promoting supersaturation and crystallization. For instance, the solubility of monosodium urate decreases as the temperature drops.[1] In vitro studies have shown that a reduction of just 2°C, from 37°C to 35°C, is sufficient to lower the solubility point of urate from 6.8 to 6.0 mg/dL.[3]
The Influence of Ion Concentrations
The presence and concentration of various ions in the solution are critical determinants of urate salt crystallization.
-
Urate Concentration: As the primary component, a higher concentration of urate ions directly increases the supersaturation level, thus promoting both nucleation and crystal growth.[2]
-
Calcium Concentration: Calcium ions are directly involved in the formation of this compound crystals. Studies on monosodium urate have shown that calcium can significantly enhance crystallization by promoting both nucleation and growth.[8] While calcium does not appear to form strong soluble complexes with urate anions, its presence is essential for the precipitation of calcium hydrogenurate hexahydrate.[9] In some contexts, calcium ions have been observed to slightly reduce the inhibitory effect of certain compounds on monosodium urate crystallization.[1]
Quantitative Data on this compound Formation
A study on the quaternary system of uric acid, calcium hydroxide (B78521), hydrochloric acid, and water provides specific thermodynamic data for the formation of calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂ · 6H₂O).[9] The thermodynamic solubility products (Kₛ) for this salt at various temperatures were determined as follows:
| Temperature (K) | Temperature (°C) | pKₛ (± uncertainty) | Kₛ |
| 288 | 15 | 10.12 (± 0.07) | 7.59 x 10⁻¹¹ |
| 298 | 25 | 9.81 (± 0.09) | 1.55 x 10⁻¹⁰ |
| 310 | 37 | 9.28 (± 0.04) | 5.25 x 10⁻¹⁰ |
| 318 | 45 | 9.01 (± 0.03) | 9.77 x 10⁻¹⁰ |
Data sourced from: Škrtić, D., Marković, M., & Füredi-Milhofer, H. (1984). Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate. Journal of Crystal Growth, 66(2), 431-440.[9]
These data indicate that the solubility of calcium hydrogenurate hexahydrate increases with temperature, which is a crucial consideration for in vitro experimental design.
Experimental Protocols for In Vitro Urate Crystal Formation
The following are generalized protocols for the in vitro formation of urate crystals, which can be adapted for the specific study of this compound.
Protocol for Preparation of Calcium Hydrogenurate Hexahydrate Crystals
This protocol is based on the methodology for establishing the precipitation diagram of calcium hydrogenurate hexahydrate.[9]
Materials:
-
Uric acid (C₅H₄N₄O₃)
-
Calcium hydroxide (Ca(OH)₂)
-
Hydrochloric acid (HCl)
-
Triply distilled water
-
Thermostated water bath
-
pH meter
-
Magnetic stirrer
Procedure:
-
Prepare a series of solutions with varying initial total concentrations of calcium and urate in the quaternary system: uric acid–calcium hydroxide–hydrochloric acid–water.
-
Adjust the pH of the solutions as required using HCl or Ca(OH)₂.
-
Age the solutions at a constant physiological temperature (e.g., 310 K or 37°C) for an extended period (e.g., 2 months) to ensure equilibrium is reached.
-
After aging, separate the precipitated solid phases from the supernatant by centrifugation or filtration.
-
Wash the collected crystals with triply distilled water and then with ethanol.
-
Dry the crystals at room temperature.
-
Characterize the resulting crystals using methods such as X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy to confirm the formation of calcium hydrogenurate hexahydrate.
General Protocol for In Vitro Urate Crystallization in a Synthetic Biological Fluid
This protocol is adapted from methods used to study the crystallization of various urate salts in synthetic urine or synovial fluid.[1]
Materials:
-
Uric acid
-
Sodium hydroxide (NaOH) for uric acid dissolution
-
Calcium chloride (CaCl₂)
-
Other salts to mimic the ionic composition of the biological fluid (e.g., NaCl, KCl, phosphates)
-
Buffer solution to maintain a stable pH (e.g., phosphate-buffered saline - PBS)
-
Magnetic stirrer and hot plate
-
Crystallization flask or multi-well plates
-
Spectrophotometer or turbidimeter to monitor crystallization kinetics
Procedure:
-
Prepare a Uric Acid Stock Solution: Dissolve a known amount of uric acid in water by adjusting the pH to approximately 10.7 with NaOH.[1]
-
Prepare a Synthetic Biological Fluid: Prepare a solution containing the desired concentrations of ions, including a specific concentration of calcium chloride. For studies mimicking urine, other components like urea, creatinine, and sulfates can be included. For synovial fluid simulation, components like hyaluronic acid and albumin can be added.[1] Ensure the solution is buffered to the desired physiological pH (e.g., 7.4).
-
Induce Crystallization:
-
In a crystallization flask maintained at a constant temperature (e.g., 37°C) with constant stirring, combine the synthetic biological fluid with the uric acid stock solution to achieve the target supersaturated concentration of urate.
-
The final pH of the solution should be adjusted to the desired experimental value.
-
-
Monitor Crystallization:
-
Crystallization can be monitored over time by measuring the turbidity of the solution using a spectrophotometer or by withdrawing aliquots at different time points, centrifuging to pellet the crystals, and measuring the remaining urate concentration in the supernatant.
-
-
Analyze Crystals: At the end of the experiment, the formed crystals can be collected, washed, and analyzed for their morphology and composition.
Caption: A generalized experimental workflow for in vitro urate crystallization.
Conclusion
The in vitro formation of this compound crystals is a complex process influenced by a delicate interplay of physicochemical factors. Supersaturation of urate and calcium ions is the fundamental prerequisite, with pH, temperature, and the presence of other ionic species playing crucial modulatory roles. While research has predominantly focused on monosodium urate, the principles of crystallization are broadly applicable. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies aimed at elucidating the specific mechanisms of this compound formation and for screening potential therapeutic inhibitors of urate crystallization. Further research into the specific kinetics and the role of biological macromolecules in this compound formation will be invaluable in advancing our understanding of urate-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uric acid and Urate in Urolithiasis: The Innocent Bystander, Instigator, and Perpetrator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. The Role of Urate in Calcium Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleation of monosodium urate crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Calcium Urate in Biological Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium urate in various aqueous and biological buffer systems. Understanding the physicochemical properties of this compound is critical for research into crystal-associated arthropathies, such as gout, and for the development of therapeutic interventions. This document details the factors influencing solubility, presents quantitative data, and outlines the experimental protocols for its determination.
Introduction
This compound, a salt formed from calcium ions and uric acid, is a crystalline compound of significant biological interest. While less common than monosodium urate, this compound crystals can be found in pathological deposits and are implicated in certain forms of urolithiasis and crystal arthritis. The solubility of this compound is a crucial parameter governing its precipitation and dissolution in biological fluids. This guide explores the key determinants of this compound solubility and provides a detailed summary of the available scientific data.
Factors Influencing this compound Solubility
The solubility of this compound is not a fixed value but is highly dependent on the physicochemical properties of the surrounding medium. The primary factors affecting its solubility include:
-
pH: The pH of the solution plays a pivotal role in the equilibrium between uric acid and its urate salts. The solubility of urate salts, including this compound, is generally at its minimum between pH 7.0 and 10.0, and it increases as the pH becomes more acidic or more alkaline[1]. This is due to the different ionic species of urate present at various pH levels[2].
-
Temperature: Temperature has a significant impact on urate solubility. Lower temperatures tend to decrease the solubility of urate salts, which may explain the predilection for crystal deposition in cooler, peripheral joints in conditions like gout[1][2]. Conversely, an increase in temperature generally leads to an increase in the solubility of calcium hydrogenurate hexahydrate[3].
-
Ionic Strength and Composition: The presence of other ions in the solution can significantly affect this compound solubility. For instance, physiological concentrations of sodium chloride have been shown to decrease the solubility of sodium urate to less than 10% of its value in a salt-free solution[1]. While specific data for this compound in various buffers is limited, it is expected that the ionic strength and the specific ions present in buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl will influence solubility.
-
Presence of Macromolecules: Biological fluids contain various macromolecules that can interact with urate and its salts. For example, human albumin has been shown to increase urate solubility[1][2]. This interaction is a critical consideration when extrapolating in vitro solubility data to complex biological environments like synovial fluid.
Quantitative Solubility Data
The most comprehensive quantitative data available is for calcium hydrogenurate hexahydrate (Ca(HU)₂ · 6H₂O), a specific form of this compound. The thermodynamic solubility product (K_s) is defined as K_s = a(Ca²⁺) · a²(HU⁻), where 'a' represents the activity of the respective ions.
Table 1: Thermodynamic Solubility Products (pK_s) of Calcium Hydrogenurate Hexahydrate at Different Temperatures
| Temperature (K) | Temperature (°C) | pK_s (± uncertainty) |
| 288 | 15 | 10.12 ± 0.07 |
| 298 | 25 | 9.81 ± 0.09 |
| 310 | 37 | 9.28 ± 0.04 |
| 318 | 45 | 9.01 ± 0.03 |
Data sourced from Babić-Ivančić et al.[3]
Table 2: Experimental Solubility Data for Calcium Hydrogenurate Hexahydrate at 37°C (310 K)
| System No. | Equilibrium Urate Conc. (mmol dm⁻³) | Equilibrium Ca²⁺ Conc. (mmol dm⁻³) | Equilibrium pH | Ionic Strength (mmol dm⁻³) |
| 1 | 1.15 | 0.58 | 7.37 | 3.52 |
| 2 | 1.28 | 0.64 | 7.28 | 3.89 |
| 3 | 1.48 | 0.74 | 7.18 | 4.49 |
| 7 | 1.12 | 0.56 | 7.40 | 3.41 |
| 14 | 1.50 | 0.53 | 7.10 | 4.14 |
| 19 | 1.00 | 0.80 | 7.22 | 4.40 |
Data represents a selection from equilibrated systems in various aqueous solutions (water, uric acid, and calcium chloride solutions) as reported by Babić-Ivančić et al.[3]
Experimental Protocols
The following section details a typical experimental protocol for determining the solubility of this compound, based on the methodology described in the literature[3].
Preparation of Calcium Hydrogenurate Hexahydrate Crystals
-
Prepare a stock solution of uric acid in water with the addition of hydrochloric acid and calcium hydroxide.
-
Age the solution for an extended period (e.g., 2 months) at a physiological temperature (310 K) to allow for the precipitation of calcium hydrogenurate hexahydrate.
-
Identify the resulting precipitates using methods such as X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy to confirm the presence of Ca(HU)₂ · 6H₂O.
Solubility Determination
-
Equilibration:
-
Introduce a known amount of the prepared calcium hydrogenurate hexahydrate crystals into the desired biological buffer (e.g., PBS, Tris-HCl) or aqueous solution.
-
Shake the suspension in a thermostated water bath at the desired temperature (e.g., 288, 298, 310, or 318 K).
-
The equilibration time will depend on the temperature and pH, ranging from 3 to 24 hours[3]. Preliminary kinetic experiments are recommended to determine the time required to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, separate the solid phase from the supernatant by filtration or centrifugation.
-
Measure the pH of the supernatant.
-
Determine the total concentration of soluble urate in the supernatant using spectrophotometry (e.g., at a wavelength of 285 nm).
-
Determine the total concentration of soluble calcium in the supernatant using atomic absorption spectroscopy or a Ca-selective electrode.
-
-
Calculation of Solubility Product:
-
Use the experimentally determined concentrations of urate and calcium, along with the pH and known dissociation constants for uric acid and water at the experimental temperature, to calculate the ionic strength of the solution.
-
Employ an iterative procedure to calculate the activity of the ionic species.
-
Finally, calculate the thermodynamic solubility product (K_s) for calcium hydrogenurate hexahydrate.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Affecting this compound Solubility
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a complex, multifactorial property crucial for understanding its behavior in biological systems. This guide has summarized the key factors influencing its solubility, provided available quantitative data for calcium hydrogenurate hexahydrate, and detailed the experimental protocols for its determination. For drug development professionals and researchers, a thorough understanding of these principles is essential for designing effective strategies to prevent or treat pathological conditions associated with this compound crystallization. Further research is warranted to elucidate the solubility of this compound in a wider range of standardized biological buffers to more closely mimic physiological conditions.
References
A Technical Guide to the Synthesis and Characterization of Calcium Urate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Calcium urate is a salt of uric acid that plays a significant role in the formation of certain types of urinary calculi (kidney stones).[1][2] While found in biological systems, often in conjunction with calcium oxalate (B1200264) and uric acid, the synthesis of pure this compound monohydrate in a laboratory setting is not extensively documented.[3][4] This guide provides a proposed methodology for its synthesis based on established chemical principles and details the comprehensive characterization techniques required to verify its structure and purity. Understanding the synthesis and properties of this compound monohydrate is crucial for research into the pathophysiology of gout and urolithiasis, and for the development of therapeutic interventions.
Proposed Synthesis of this compound Monohydrate
Experimental Protocol
Objective: To synthesize this compound monohydrate (Ca(C₅H₃N₄O₃)₂·H₂O) via a controlled precipitation reaction.
Materials:
-
Uric Acid (C₅H₄N₄O₃)
-
Sodium Hydroxide (NaOH), 1N solution
-
Calcium Chloride (CaCl₂), anhydrous
-
Deionized Water
-
Hydrochloric Acid (HCl), 1N solution (for pH adjustment)
-
pH meter
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Preparation of Sodium Urate Solution:
-
Dissolve 8 g of uric acid in 1,600 mL of deionized water by adding 49 mL of 1N NaOH while stirring continuously at 60°C.[5] This creates a soluble monosodium urate solution.
-
Adjust the pH of the solution to approximately 7.2 using 1N HCl.[5] This ensures the urate is in a suitable ionic state for reaction.
-
-
Preparation of Calcium Chloride Solution:
-
In a separate beaker, prepare a 0.5 M solution of calcium chloride by dissolving the appropriate mass of anhydrous CaCl₂ in deionized water.
-
-
Precipitation Reaction:
-
Slowly add the calcium chloride solution dropwise to the warm sodium urate solution while maintaining vigorous stirring.
-
The formation of a white precipitate (this compound) should be observed.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion and to promote crystal growth.
-
-
Isolation and Purification:
-
Allow the solution to cool to room temperature. For enhanced crystal formation, the mixture can be refrigerated at 4-5°C overnight.[5]
-
Separate the precipitate from the supernatant by vacuum filtration.
-
Wash the collected crystals several times with cold deionized water to remove any soluble impurities, such as sodium chloride (NaCl).
-
Dry the purified crystals in an oven at a low temperature (e.g., 40-50°C) to constant weight to yield this compound monohydrate.
-
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound Monohydrate.
Characterization of this compound Monohydrate
Comprehensive characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized product. The following techniques are standard for the analysis of crystalline materials, including those found in urinary calculi.[6][7]
Diagram of the Characterization Workflow:
Caption: Logical workflow for the characterization of synthesized crystals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: FTIR spectroscopy is used to identify the functional groups present in the sample. A small amount of the dried crystal powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the urate ion and water of hydration.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3500 - 3200 | O-H stretching vibrations of water molecules | [8] |
| ~1650 | C=O stretching vibration of the urate ion | [8] |
| ~1430 | C-N stretching vibration of the urate ion | [8] |
Note: These peak positions are based on spectra of urate-containing compounds and may shift slightly for this compound monohydrate.
X-Ray Diffraction (XRD)
Protocol: Powder XRD is the definitive method for determining the crystalline phase and structure of the material. The powdered sample is placed on a sample holder and scanned with an X-ray beam over a range of 2θ angles. The resulting diffraction pattern is a fingerprint of the crystal structure.
Expected Data: The XRD pattern will consist of a series of peaks at specific 2θ angles, corresponding to the lattice planes of the this compound monohydrate crystal structure. While a reference pattern for pure this compound monohydrate is not readily available, the analysis would confirm the crystallinity of the sample and allow for comparison with known phases like uric acid or calcium oxalate monohydrate to ensure phase purity.[3][9][10]
| Compound (for reference) | Crystal System | Prominent 2θ Peaks (Cu Kα) | Reference |
| Uric Acid (Anhydrous) | Monoclinic | Varies by polymorph | [10][11] |
| Whewellite (CaC₂O₄·H₂O) | Monoclinic | ~14.9°, 24.3°, 30.0° | [10][12] |
Thermogravimetric Analysis (TGA)
Protocol: TGA measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). This technique is used to determine thermal stability and quantify the water of hydration.
Expected Data: The TGA curve for this compound monohydrate is expected to show distinct mass loss steps. The first step corresponds to the loss of the water molecule, followed by the decomposition of the anhydrous this compound at higher temperatures. This behavior is analogous to the well-characterized decomposition of calcium oxalate monohydrate.[13][14]
| Temperature Range (°C) | Process | Theoretical Mass Loss (%) |
| ~100 - 200 | Dehydration: Loss of H₂O | ~4.5% |
| > 400 | Decomposition of anhydrous this compound | Varies |
Note: The theoretical mass loss for dehydration is calculated for the presumed formula Ca(C₅H₃N₄O₃)₂·H₂O. Decomposition temperatures are estimates.
Scanning Electron Microscopy (SEM)
Protocol: SEM is used to visualize the morphology and size of the synthesized crystals. A small amount of the powder is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged using a focused beam of electrons.
Expected Data: SEM images will reveal the shape and surface features of the this compound monohydrate crystals. While monosodium urate crystals are typically needle-shaped, the morphology of this compound may differ and this analysis would provide the first direct visualization of the synthesized material.[15] This technique is crucial for comparing synthetic crystals to those observed in biological samples.
References
- 1. merckmanuals.com [merckmanuals.com]
- 2. amub-ulb.be [amub-ulb.be]
- 3. Study of calcium oxalate monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of calcium oxalate (mono- and dihydrate) in mixtures with magnesium ammonium phosphate or uric acid: the use of simultaneous thermal analysis in urinary calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. h-and-m-analytical.com [h-and-m-analytical.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. researchgate.net [researchgate.net]
The Role of Calcium Urate in the Pathogenesis of Kidney Stones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of calcium urate in the pathogenesis of kidney stones, with a particular focus on its interplay with calcium oxalate (B1200264), the most common component of renal calculi. This document provides a comprehensive overview of the current understanding of the physicochemical and biological mechanisms involved, detailed experimental protocols for further research, and a summary of relevant quantitative data.
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of the key parameters related to this compound and kidney stone formation.
Table 1: Prevalence of Uric Acid and its Salts in Calcium Oxalate Kidney Stones
| Study/Region | Total Stones Analyzed | Prevalence of Mixed Calcium Oxalate and Uric Acid/Urate Stones (%) | Analytical Method(s) Used | Reference |
| North India | 1050 | 2.76% (mixed pattern) | Not Specified | [1] |
| North India | 58 | 44% (Calcium Oxalate + Uric Acid) | FTIR Spectroscopy | [2] |
| Eastern Anatolia, Turkey | 300 | 11.3% (Uric Acid + Calcium Oxalate Monohydrate) | X-ray Diffraction | [3][4] |
| General Population | N/A | ~5% | Not Specified | [5] |
| Brazil | 56 | 39% (multi-composed with uric acid and/or calcium phosphate) | X-ray Diffraction | [1] |
Table 2: Physicochemical Properties and Kinetic Data
| Parameter | Value | Conditions | Reference |
| Solubility Product (Ksp) of Calcium Hydrogenurate Hexahydrate | Least soluble among tested urate salts | 37 °C | [6] |
| Effect of Sodium Urate on Calcium Oxalate Nucleation | Precipitation detected within 10 min (vs. 50 min without urate) | Metastable supersaturated solution, solid to liquid ratio of 0.1 mM or more | [7] |
| Effect of Dissolved Urate on Calcium Oxalate Crystallization | Decreased median metastable limit from 125 to 66 µmol of oxalate | Human urine, median urate concentration increased from 2.2 to 6.2 mmol/l | [8] |
| Calcium Oxalate Monohydrate (COM) Crystallization Rate Induced by Uric Acid Crystals | 3.3 µg/h/mg uric acid | Flow system with synthetic urine | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation into the role of this compound in nephrolithiasis.
In Vitro Crystallization Assay: Heterogeneous Nucleation of Calcium Oxalate by Monosodium Urate
This protocol is designed to assess the potential of monosodium urate (MSU) crystals to act as a nidus for calcium oxalate (CaOx) crystallization.
Materials:
-
Sodium cacodylate buffer (5 mM, pH adjusted to 5.7 and 6.7)
-
Sodium chloride (NaCl) for ionic strength adjustment to 0.15 M
-
Calcium chloride (CaCl2)
-
Sodium oxalate (Na2C2O4)
-
[14C]-labeled sodium oxalate (for radiotracer analysis)
-
Monosodium urate (MSU) crystals
-
Uric acid crystals (as a control)
-
0.22 µm Millipore filters
-
Scintillation counter
Procedure:
-
Preparation of Metastable CaOx Solution:
-
Prepare a standard solution of 5 mM sodium cacodylate buffer, with ionic strength adjusted to 0.15 with NaCl, at both pH 5.7 and 6.7.
-
To this buffer, add CaCl2 and Na2C2O4 to achieve a final concentration that is metastably supersaturated with respect to calcium oxalate. A typical activity product of Ca2+ and oxalate is 1.57 x 10⁻⁸ M².
-
Add a trace amount of [14C]-labeled sodium oxalate to the solution for monitoring CaOx precipitation.
-
Confirm the metastability of the solution by ensuring no spontaneous precipitation occurs during the experimental timeframe.
-
-
Seeding with Urate Crystals:
-
Divide the metastable CaOx solution into experimental and control groups.
-
To the experimental groups, add varying concentrations of MSU crystals (e.g., 0.1-5 mg/mL).
-
To a control group, add uric acid crystals in the same concentrations.
-
Maintain a control group with no added crystals.
-
Incubate all solutions at 37°C with gentle stirring.
-
-
Monitoring Crystallization:
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw aliquots from each suspension.
-
Immediately filter the aliquots through 0.22 µm Millipore filters.
-
Measure the radioactivity of the filtrate using a scintillation counter. A decrease in filtrate radioactivity indicates the precipitation of [14C]-labeled calcium oxalate.
-
-
Data Analysis:
-
Calculate the percentage decrease in filtrate radioactivity over time for each condition.
-
Compare the rate of CaOx precipitation in the presence of MSU crystals to that in the presence of uric acid crystals and the unseeded control.
-
Expected Outcome:
A more rapid decrease in filtrate radioactivity in the presence of MSU crystals compared to the controls would indicate that MSU promotes the heterogeneous nucleation of calcium oxalate.
Animal Model: Hyperuricosuric Calcium Oxalate Nephrolithiasis in Rats
This protocol describes the induction of hyperuricosuria and subsequent calcium oxalate stone formation in a rat model to study the pathogenic mechanisms in vivo.
Materials:
-
Male Sprague-Dawley rats (6 weeks old)
-
Standard rat chow
-
Ethylene (B1197577) glycol (EG)
-
Ammonium (B1175870) chloride (NH4Cl)
-
Metabolic cages for 24-hour urine collection
-
Analytical equipment for urine and serum biochemistry (calcium, oxalate, uric acid, creatinine)
-
Histology equipment (for kidney sectioning and staining)
Procedure:
-
Induction of Hyperoxaluria and Acidosis:
-
Acclimatize rats for one week with free access to standard chow and drinking water.
-
Divide the rats into a control group and an experimental group.
-
The control group continues to receive standard chow and drinking water.
-
The experimental group receives drinking water supplemented with 0.8% ethylene glycol and 1.0% ammonium chloride to induce hyperoxaluria and metabolic acidosis, respectively. This combination promotes the formation of calcium oxalate crystals.
-
-
Induction of Hyperuricosuria (in a separate or combined model):
-
To specifically induce hyperuricosuria, feed rats a diet supplemented with uric acid (e.g., 2-3% by weight) for a designated period. This can be done in conjunction with the EG/NH4Cl treatment to create a hyperuricosuric calcium oxalate stone model.
-
-
Monitoring and Sample Collection:
-
House the rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study (e.g., weekly).
-
Measure urine volume, pH, and concentrations of calcium, oxalate, uric acid, and creatinine.
-
Collect blood samples at the end of the study to measure serum levels of creatinine, calcium, and uric acid.
-
-
Histopathological Analysis:
-
At the end of the experimental period (e.g., 4-8 weeks), euthanize the rats.
-
Perfuse and harvest the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis.
-
Embed the kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and von Kossa stain to identify calcifications.
-
The other kidney can be processed for other analyses, such as crystal quantification or molecular studies.
-
-
Data Analysis:
-
Compare the urinary and serum biochemical parameters between the control and experimental groups.
-
Quantify the extent of crystal deposition in the kidney sections.
-
Correlate the levels of urinary uric acid with the severity of calcium oxalate crystal deposition.
-
Expected Outcome:
The experimental group is expected to develop hyperuricosuria (if supplemented with uric acid), hyperoxaluria, and subsequently, calcium oxalate crystal deposition and stone formation in the kidneys, providing a model to study the pathological processes.
Signaling Pathways and Molecular Mechanisms
Uric acid and its crystalline form, monosodium urate, can induce inflammatory responses in renal tubular epithelial cells, contributing to the pathogenesis of kidney stones. A key signaling pathway implicated is the NF-κB pathway.
Uric Acid-Induced NF-κB Activation in Renal Tubular Epithelial Cells
Uric acid can enter renal tubular cells through urate transporters. Inside the cell, it can trigger a cascade of events leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as those for cytokines and chemokines (e.g., TNF-α, MCP-1, and RANTES).[10][11][12][13][14] This inflammatory environment can contribute to renal injury and promote the adhesion and retention of crystals, further exacerbating stone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of crystalline monosodium urate on the crystallisation of calcium oxalate in whole human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. ne-urology.com [ne-urology.com]
- 6. mdpi.com [mdpi.com]
- 7. Sodium urate accelerates precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of urate on calcium oxalate crystallization in human urine: evidence for a promotory role of hyperuricosuria in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence of Monosodium Urate (MSU) Deposits in Cadavers Detected by Dual-Energy Computed Tomography (DECT) [mdpi.com]
- 10. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]
- 12. Uric acid induces renal inflammation via activating tubular NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the Deposition of Coexistent Monosodium Urate and Calcium Pyrophosphate Crystals in Synovial Fluid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deposition of crystals within synovial fluid is a hallmark of several inflammatory arthritides. While gout, caused by monosodium urate (MSU) crystals, and calcium pyrophosphate deposition (CPPD) disease, caused by calcium pyrophosphate (CPP) crystals, are well-recognized entities, the concurrent presence of both crystal types in a single joint—a condition known as mixed crystal arthropathy—presents a more complex diagnostic and therapeutic challenge. This guide provides a comprehensive technical overview of the pathophysiology, diagnostic methodologies, and inflammatory sequelae associated with the co-deposition of MSU and CPP crystals in synovial fluid. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for crystal-induced arthropathies.
Introduction: The Phenomenon of Mixed Crystal Deposition
Crystal-induced arthritis is a common cause of joint inflammation. Gout is characterized by the deposition of MSU crystals, while CPPD disease is associated with the presence of CPP crystals. Although often considered distinct clinical entities, a notable subset of patients presents with the coexistence of both MSU and CPP crystals within the same synovial fluid sample.[1][2] This phenomenon of mixed crystal arthropathy is found in approximately 2.5% of all crystal-positive synovial fluid analyses.[1][3][4] The presence of both crystal types can complicate diagnosis and may suggest overlapping pathogenic mechanisms. Factors favoring the deposition of one crystal type may also predispose the joint to the formation of others.[5]
Pathophysiology of Mixed Crystal Formation
The precise mechanisms underlying the co-deposition of MSU and CPP crystals are not fully elucidated but are thought to involve a combination of systemic and local factors.
-
Supersaturation: The formation of any crystal is predicated on the supersaturation of its constituent ions in the local microenvironment. For MSU crystals, this is driven by hyperuricemia. For CPP crystals, it is linked to elevated levels of extracellular inorganic pyrophosphate.
-
Nucleation: The initiation of crystal formation, or nucleation, can be a spontaneous event or can be facilitated by the presence of a template. It has been proposed that one crystal type may act as a nidus for the formation of the other.[5] For instance, the deposition of MSU crystals could create a favorable environment for the subsequent precipitation of CPP crystals.[5]
-
Local Joint Environment: Degenerative changes within the joint, such as those seen in osteoarthritis, are associated with an increased prevalence of both MSU and CPP crystal deposition.[6][7] Cartilage degradation may expose nucleation sites and alter the biochemical milieu of the synovial fluid, promoting crystal formation.
Quantitative Analysis of Synovial Fluid in Crystal Arthropathies
Synovial fluid analysis remains the gold standard for the diagnosis of crystal-induced arthritides. The table below summarizes key quantitative findings in synovial fluid from patients with no crystals, MSU crystals alone, CPP crystals alone, and mixed crystal deposition.
| Parameter | No Crystals | MSU Crystals Only | CPP Crystals Only | Coexistent MSU & CPP Crystals |
| Leukocyte Count (cells/µL) | < 200 (Normal)[8] | 200 - >50,000[3][9] | 60 - >50,000[3][10] | Often high (>20,000)[1] |
| Polymorphonuclear Cells (%) | < 25% (Normal)[8] | > 90% in acute flares[9] | > 90% in acute flares[10] | Predominantly neutrophilic[1] |
| IL-1β (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |
| IL-6 (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |
| IL-8 (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |
| TNF-α (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |
Note: Cytokine levels are generally elevated in inflammatory crystal arthropathies compared to normal or osteoarthritic synovial fluid. Direct comparative studies on cytokine profiles in mixed crystal arthropathy are limited; the expectation of elevated levels is based on the known pro-inflammatory nature of both MSU and CPP crystals.
Experimental Protocols for Crystal Identification and Analysis
Accurate identification of synovial fluid crystals is paramount for diagnosis. The following are detailed protocols for the most common and essential techniques.
Compensated Polarized Light Microscopy (CPLM)
This is the cornerstone for identifying MSU and CPP crystals.[11][12]
Protocol:
-
Sample Preparation: Place a small drop of fresh, anticoagulated synovial fluid onto a clean glass microscope slide. Cover with a coverslip and seal the edges with nail polish to prevent drying.
-
Microscope Setup:
-
Use a light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a first-order red compensator.
-
Engage the polarizer and rotate the analyzer until the field of view is maximally dark (crossed polarizers).
-
-
Crystal Identification (without compensator): Scan the slide under low and high power. Birefringent crystals will appear bright against the dark background.
-
Crystal Differentiation (with compensator):
-
Insert the first-order red compensator. The background will appear magenta.
-
Align the long axis of a crystal with the slow vibration axis of the compensator (usually marked on the compensator).
-
MSU Crystals: Appear yellow when parallel to the slow axis and blue when perpendicular. They are typically needle-shaped and strongly negatively birefringent.
-
CPP Crystals: Appear blue when parallel to the slow axis and yellow when perpendicular. They are typically rhomboid or rod-shaped and are weakly positively birefringent.
-
Alizarin Red S Staining for Calcium-Containing Crystals
This stain is used to screen for calcium-containing crystals, including CPP and basic calcium phosphate (B84403) (BCP) crystals, which may be missed by CPLM.[6]
Protocol:
-
Reagent Preparation: Prepare a 2% (w/v) solution of Alizarin Red S in distilled water. Adjust the pH to 4.1-4.3 with 0.1% ammonium (B1175870) hydroxide.
-
Staining:
-
Place a drop of synovial fluid on a microscope slide.
-
Add an equal volume of the Alizarin Red S working solution and mix gently with the corner of a coverslip.
-
Cover with a coverslip.
-
-
Microscopy: Examine under a standard light microscope. Calcium-containing crystals will stain a characteristic orange-red color.
Advanced Analytical Techniques
For research purposes, more advanced techniques can provide detailed structural and elemental information.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of crystal morphology.
-
Protocol Outline: Synovial fluid is centrifuged, and the pellet is washed and dehydrated through a series of ethanol (B145695) concentrations. The dried pellet is then mounted on a stub, sputter-coated with a conductive metal (e.g., gold), and imaged.
-
-
Energy Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition of the crystals, confirming the presence of sodium and urate in MSU, and calcium and phosphorus in CPP.
Inflammatory Signaling Pathways in Mixed Crystal Arthropathy
Both MSU and CPP crystals are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines.[5][6] While they trigger many of the same pathways, there are also distinct cellular responses. In a mixed crystal environment, it is plausible that these pathways are activated simultaneously, potentially leading to a synergistic or amplified inflammatory response.
Key Signaling Events:
-
Crystal Phagocytosis: Synovial fluid-resident macrophages and infiltrating neutrophils phagocytose MSU and CPP crystals.
-
NLRP3 Inflammasome Activation: Intracellular crystals can lead to lysosomal damage and the release of cathepsins, which, along with other signals like potassium efflux, activates the NLRP3 inflammasome.[11]
-
Caspase-1 Activation and IL-1β Cleavage: The activated inflammasome cleaves pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into its mature, secreted form.
-
MAPK and NF-κB Activation: Crystal interaction with cell surface receptors (like Toll-like receptors) and intracellular signaling cascades activate MAPK and NF-κB pathways.[6] These pathways drive the transcription of numerous pro-inflammatory genes, including those for IL-1β, TNF-α, IL-6, and IL-8.[3]
The co-presence of MSU and CPP crystals likely leads to a robust and sustained activation of these pathways in resident and infiltrating immune cells.
Experimental Models for Studying Mixed Crystal Arthropathy
In vitro and in vivo models are crucial for dissecting the mechanisms of crystal-induced inflammation and for testing novel therapeutic agents.
In Vitro Co-stimulation Model
This model allows for the study of the direct cellular response to the simultaneous presence of both crystal types.
Protocol:
-
Cell Culture: Culture primary human synovial fibroblasts or a monocytic cell line (e.g., THP-1) in appropriate media.
-
Priming (for monocytes): Prime THP-1 cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) to differentiate them into macrophage-like cells. A second priming signal, such as lipopolysaccharide (LPS), may be used to upregulate pro-IL-1β expression.
-
Crystal Stimulation: Prepare sterile, endotoxin-free MSU and CPP crystals. Add crystals individually or in combination to the cell cultures at various concentrations (e.g., 25-200 µg/mL).
-
Analysis: After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant and cell lysates.
-
Supernatant: Analyze for secreted cytokines (IL-1β, IL-6, IL-8, TNF-α) using ELISA.
-
Cell Lysates: Analyze for the activation of signaling proteins (e.g., phosphorylated forms of MAPKs, NF-κB subunits) by Western blotting.
-
In Vivo Mixed Crystal-Induced Arthritis Model
While animal models for individual crystal-induced arthritis are well-established, a specific model for mixed crystal arthropathy is less commonly described. However, a model can be adapted from existing protocols. The murine air pouch model or intra-articular injection model are suitable.
Protocol (Murine Air Pouch Model Adaptation):
-
Air Pouch Formation: Inject sterile air subcutaneously on the dorsum of a mouse to create an air pouch. Re-inject air as needed to maintain the pouch over several days. This creates a synovial-like lining.
-
Crystal Injection: Prepare a sterile suspension of MSU and CPP crystals in saline. Inject a combination of both crystal types (e.g., 0.5 mg of each) into the air pouch.
-
Analysis: At various time points post-injection (e.g., 4, 12, 24 hours):
-
Lavage: Collect the exudate from the air pouch by washing with sterile saline.
-
Cell Count: Perform a total and differential leukocyte count on the lavage fluid.
-
Cytokine Analysis: Measure cytokine concentrations in the lavage fluid by ELISA.
-
Histology: Harvest the air pouch membrane for histological analysis of the inflammatory infiltrate.
-
Conclusion and Future Directions
The co-deposition of MSU and CPP crystals in synovial fluid represents a distinct inflammatory condition that warrants further investigation. For researchers and drug development professionals, understanding the nuances of mixed crystal arthropathy is critical for the development of targeted diagnostics and therapeutics. Future research should focus on:
-
Defining the specific cytokine and chemokine signature of mixed crystal arthropathy to identify potential biomarkers.
-
Elucidating the potential for synergistic or unique signaling pathway activation by the co-presence of MSU and CPP crystals.
-
Developing and validating robust animal models of mixed crystal-induced arthritis to facilitate pre-clinical testing of novel anti-inflammatory agents.
-
Investigating whether the presence of mixed crystals correlates with disease severity or a different clinical phenotype compared to single crystal arthropathies.
By addressing these key areas, the scientific and medical communities can move towards a more precise understanding and effective management of this complex form of crystal-induced arthritis.
References
- 1. P036 Patient with mixed crystal arthropathy with new myelodysplastic syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory microcrystals stimulate interleukin-6 production and secretion by human monocytes and synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Monosodium urate and calcium pyrophosphate dihydrate (CPPD) crystals, inflammation, and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal arthropathy - Wikipedia [en.wikipedia.org]
- 7. A Novel 3D-Synovium-Immune Microenvironment Mimics Macrophage-Synovial Fibroblast Interactions in Inflammatory Arthropathies - ACR Meeting Abstracts [acrabstracts.org]
- 8. mdpi.com [mdpi.com]
- 9. Signaling mechanisms involved in crystal-induced tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal-Induced Arthritis | AMBOSS Rotation Prep [resident360.amboss.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Calcium Urate with Renal Tubular Cells: A Technical Guide
Disclaimer: Direct experimental research on the interaction of calcium urate crystals with renal tubular cells is limited in publicly available literature. This guide synthesizes findings from extensive research on calcium oxalate (B1200264) and uric acid/urate crystals, which are chemically related and co-occur in renal pathologies. The mechanisms detailed herein are presented as a robust, evidence-based model for the likely interactions of this compound crystals.
Introduction
The deposition of crystalline structures within the renal tubules is a key pathological event leading to kidney injury, inflammation, and the progression to chronic kidney disease. While calcium oxalate (CaOx) and uric acid are the most studied components of kidney stones, mixed stones containing calcium and urate are also clinically significant.[1] this compound crystals, though less common as the primary component, are relevant in the context of hyperuricosuric calcium nephrolithiasis, where elevated uric acid levels promote the crystallization of calcium-containing stones.[1][2]
This technical guide provides an in-depth overview of the cellular and molecular interactions between crystalline deposits and renal tubular epithelial cells, drawing upon the wealth of data from CaOx and urate crystal studies to build a comprehensive picture of the likely effects of this compound. The interaction is a multifaceted process initiating with crystal adhesion to the cell surface, followed by cellular injury, a robust inflammatory response, and ultimately, cell death and tissue remodeling.[3] Key mechanisms involved include the production of reactive oxygen species (ROS), activation of the NLRP3 inflammasome, and the triggering of various cell death pathways.[4][5]
This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pathophysiology of crystal-induced nephropathy.
Mechanisms of Cellular Injury
The interaction between crystals and renal tubular cells initiates a cascade of injurious events. The physical properties of the crystals, such as size and shape, significantly influence the degree of cytotoxicity.[6][7][8]
Oxidative Stress
A primary and immediate response of renal tubular cells to crystal exposure is the generation of reactive oxygen species (ROS).[5] This oxidative stress is a central driver of subsequent pathology.
-
ROS Production: Both calcium oxalate and uric acid crystals stimulate NADPH oxidase-dependent ROS production.[4] This leads to lipid peroxidation of the cell membrane, mitochondrial damage, and DNA damage.[5]
-
Consequences: The surge in ROS contributes to the activation of pro-inflammatory signaling pathways and directly causes cellular damage, leading to cell death via apoptosis or necrosis.[4][7]
Lysosomal and Membrane Disruption
Following adhesion, crystals are often internalized by renal tubular cells through endocytosis.[3]
-
Internalization: Nano-sized crystals, in particular, are readily internalized and trafficked to lysosomes.[8]
-
Lysosomal Damage: Within the lysosome, the crystalline structures can cause physical damage, leading to lysosomal membrane permeabilization. This releases lysosomal proteases, such as cathepsins, into the cytoplasm, triggering cell death pathways.
-
Membrane Rupture: Larger, sharp-edged crystals can cause direct physical damage to the plasma membrane, leading to a loss of cellular integrity and necrotic cell death.[9][10]
Inflammatory Response and Key Signaling Pathways
Crystal deposition in the renal tubules provokes a sterile inflammatory response that is critical in the pathogenesis of both acute and chronic kidney injury.[4][11]
The NLRP3 Inflammasome
A central hub for sensing crystal-induced danger is the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of renal cells.[12] Its activation is a two-step process.
-
Priming (Signal 1): Initial crystal interaction or the resulting cellular stress leads to the activation of the NF-κB signaling pathway. This upregulates the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).[12]
-
Activation (Signal 2): A variety of stimuli resulting from crystal-induced damage, including potassium efflux, lysosomal cathepsin release, and ROS production, trigger the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[12]
The secretion of IL-1β and IL-18 recruits immune cells, such as neutrophils and macrophages, to the site of injury, amplifying the inflammatory cascade and contributing to tissue damage and fibrosis.[4]
Other Pro-inflammatory Pathways
In addition to the NLRP3 inflammasome, other signaling cascades contribute to the inflammatory milieu.
-
Mitogen-Activated Protein Kinases (MAPKs): Uric acid has been shown to activate p38 MAPK and ERK1/2 pathways, which are involved in the production of various inflammatory mediators.[4]
-
Chemokine Production: Injured renal tubular cells release chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), which recruits monocytes and macrophages to the interstitium, further perpetuating inflammation and leading to fibrosis.[13]
Cell Death Pathways
Crystal-induced injury can trigger several forms of regulated and unregulated cell death, each contributing to the loss of tubular function and the progression of kidney disease.
-
Apoptosis: At lower concentrations or with smaller crystals, programmed cell death (apoptosis) is often initiated.[8] This is a controlled process designed to eliminate damaged cells without inducing a strong inflammatory response.
-
Necrosis/Necroptosis: Higher crystal concentrations or direct physical injury can lead to necrosis, an uncontrolled form of cell death that releases intracellular contents (Damage-Associated Molecular Patterns or DAMPs), provoking a strong inflammatory reaction.[8] Necroptosis is a form of programmed necrosis that can also be triggered by crystal interactions.
-
Pyroptosis: This is a highly inflammatory form of programmed cell death dependent on caspase-1 activation by the inflammasome. The cleavage of Gasdermin D by caspase-1 leads to pore formation in the cell membrane, cell lysis, and the release of mature IL-1β and IL-18.
Quantitative Data on Crystal-Induced Cellular Effects
The following tables summarize quantitative data from in vitro studies using either calcium oxalate or uric acid crystals, which serve as proxies for the potential effects of this compound.
Table 1: Effect of Crystals on Renal Cell Viability and Cytotoxicity
| Crystal Type | Cell Line | Concentration | Exposure Time | Effect | Reference |
| CaOx Monohydrate | Vero | 200 µg/mL | 4 h | ~50% reduction in cell viability | [7] |
| CaOx Monohydrate | HK-2 | 200 µg/mL | 4 h | ~2.5-fold increase in LDH release | [9] |
| CaOx Dihydrate | HK-2 | 200 µg/mL | 4 h | ~2.0-fold increase in LDH release | [6] |
Table 2: Effect of Crystals on Inflammatory Marker Expression
| Crystal Type | Cell Line | Concentration | Exposure Time | Marker | Change | Reference |
| Uric Acid | NRK-52E | 5 mg/dL | 24 h | MCP-1 mRNA | Significant Increase | [14] |
| Uric Acid | NRK-52E | 5 mg/dL | 24 h | RANTES mRNA | Significant Increase | [14] |
| CaOx | Primary TECs | N/A | N/A | IL-1β Secretion | Dependent on NLRP3 |
Table 3: Effect of Crystals on Oxidative Stress Markers
| Crystal Type | Cell Line | Concentration | Exposure Time | Marker | Change | Reference |
| CaOx Monohydrate | Vero | 200 µg/mL | 4 h | Intracellular ROS | ~4-fold increase | [7] |
| CaOx Dihydrate | HK-2 | 200 µg/mL | 4 h | Intracellular ROS | ~2.5-fold increase | [6] |
Experimental Protocols
Investigating the interaction of crystals with renal tubular cells involves a standardized set of in vitro techniques.
Crystal Synthesis
Protocol 6.1.1: Synthesis of Monosodium Urate (MSU) Crystals This protocol is adapted from methods used in gout research and is applicable for generating urate crystals for cell culture experiments.
-
Dissolve uric acid powder in sterile water by adjusting the pH to >11 with NaOH.
-
Heat the solution to dissolve the uric acid completely.
-
Slowly neutralize the solution by adding HCl dropwise while stirring, allowing the pH to gradually fall.
-
Needle-shaped MSU crystals will precipitate as the pH approaches neutral (pH 7.0-7.5).
-
Allow the crystals to mature overnight at room temperature.
-
Wash the crystals multiple times with sterile water and then with ethanol (B145695) to remove any soluble impurities.
-
Dry the crystals under sterile conditions.
-
Before use, bake the crystals to remove endotoxin.
Protocol 6.1.2: Synthesis of Calcium Oxalate Monohydrate (COM) Crystals This is a common method for producing COM crystals for in vitro studies.
-
Prepare equimolar solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) in a buffered solution (e.g., Tris-HCl with NaCl).
-
Mix the two solutions slowly under constant stirring at 37°C.
-
Allow the crystals to precipitate and grow over a defined period (e.g., 24 hours).
-
Collect the crystals by centrifugation.
-
Wash the crystal pellet repeatedly with deionized water to remove residual ions.
-
Dry the crystals in an oven.
Cell Culture and Exposure
-
Cell Lines: Human kidney proximal tubular epithelial cells (HK-2) or Madin-Darby Canine Kidney (MDCK) cells are commonly used.
-
Culture: Culture cells to confluence in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Exposure: Suspend the synthesized, sterile crystals in serum-free media at the desired concentration (e.g., 50-500 µg/mL). Remove the culture medium from the confluent cell monolayers and add the crystal suspension.
-
Incubation: Incubate the cells with the crystals for the desired time period (e.g., 2 to 24 hours) before performing assays.
Key Assays
Protocol 6.3.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Measures membrane integrity by quantifying LDH released from damaged cells into the supernatant.
-
After crystal exposure, collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any crystals or debris.
-
Transfer the cleared supernatant to a new plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.
-
Incubate in the dark.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Protocol 6.3.2: TUNEL Assay for Apoptosis Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Culture cells on glass coverslips and expose them to crystals.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells and counterstain nuclei with a DNA dye like DAPI.
-
Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei will fluoresce brightly.
Logical Framework of Crystal-Induced Nephropathy
The interaction of this compound with renal tubular cells can be conceptualized as a cascade of events that progresses from a molecular interaction to tissue-level pathology. This framework highlights critical nodes that are potential targets for therapeutic intervention.
Conclusion
The interaction of crystalline deposits with renal tubular cells is a potent driver of kidney injury and inflammation. While direct evidence for this compound is sparse, the well-documented effects of calcium oxalate and uric acid provide a strong predictive framework. These crystals induce a state of cellular stress characterized by ROS production, which in turn activates the NLRP3 inflammasome and other pro-inflammatory pathways, leading to cytokine release, immune cell recruitment, and various forms of cell death. This cascade contributes directly to tubular damage, interstitial fibrosis, and the progressive loss of renal function. Future research should focus on validating these mechanisms specifically for this compound crystals to better understand the pathophysiology of mixed-stone disease and to develop targeted therapies.
References
- 1. ne-urology.com [ne-urology.com]
- 2. The Role of Urate in Calcium Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium oxalate crystal interaction with renal tubular epithelium, mechanism of crystal adhesion and its impact on stone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excess Uric Acid Induces Gouty Nephropathy Through Crystal Formation: A Review of Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Renal Epithelial Cell Injury Induced by Calcium Oxalate Monohydrate Depends on their Structural Features: Size, Surface, and Crystalline Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium oxalate toxicity in renal epithelial cells: the mediation of crystal size on cell death mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Deposition and Other Renal Crystal Diseases - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. saudijournals.com [saudijournals.com]
- 13. jurology.com [jurology.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermodynamic Properties of Calcium Urate Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties governing the precipitation of calcium urate. A thorough understanding of these principles is critical for researchers in nephrology, rheumatology, and drug development, particularly in the context of pathological calcification and the formation of urinary stones. This document summarizes key thermodynamic data, details relevant experimental methodologies, and visualizes the interplay of factors leading to this compound precipitation.
Introduction
This compound is a salt that can precipitate in various biological environments, most notably in the urinary tract, contributing to the formation of kidney stones. The formation of these precipitates is governed by the principles of thermodynamics, where the interplay of enthalpy, entropy, and Gibbs free energy determines the spontaneity and extent of the precipitation reaction. Understanding these thermodynamic drivers is essential for developing therapeutic strategies to prevent or dissolve such pathological mineralizations. This guide focuses on the thermodynamic properties of calcium hydrogenurate hexahydrate (Ca(HU)₂ · 6H₂O), the form of this compound most relevant to physiological conditions.[1]
Thermodynamic Data
The precipitation of this compound from an aqueous solution is an equilibrium process described by the dissolution of its solid form. The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—quantify the spontaneity and energetics of this process. These values can be derived from the temperature dependence of the solubility product constant (Ksp).
The dissolution of calcium hydrogenurate hexahydrate can be represented by the following equilibrium:
Ca(C₅H₃N₄O₃)₂ · 6H₂O(s) ⇌ Ca²⁺(aq) + 2C₅H₃N₄O₃⁻(aq) + 6H₂O(l)
The thermodynamic solubility product, Ksp, is given by the product of the activities of the constituent ions at equilibrium.[1]
Solubility Product (Ksp)
The solubility of calcium hydrogenurate hexahydrate increases with temperature.[1] The experimentally determined thermodynamic solubility products at various temperatures are summarized in Table 1.
| Temperature (K) | pKsp (± error) | Ksp (x 10⁻¹⁰) |
| 288 | 10.12 (± 0.07) | 0.76 |
| 298 | 9.81 (± 0.09) | 1.55 |
| 310 | 9.28 (± 0.04) | 5.25 |
| 318 | 9.01 (± 0.03) | 9.77 |
Table 1: Thermodynamic Solubility Products (Ksp) of Calcium Hydrogenurate Hexahydrate at Different Temperatures. Data sourced from F. His et al.[1]
Gibbs Free Energy, Enthalpy, and Entropy of Dissolution
The standard Gibbs free energy of dissolution (ΔG°) can be calculated from the solubility product using the following equation:
ΔG° = -RTln(Ksp)
where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.
The relationship between ΔG°, the standard enthalpy of dissolution (ΔH°), and the standard entropy of dissolution (ΔS°) is given by the Gibbs-Helmholtz equation:
ΔG° = ΔH° - TΔS°
By plotting ln(Ksp) versus 1/T (a van 't Hoff plot), ΔH° and ΔS° can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of the resulting linear regression.
Based on the data in Table 1, the calculated thermodynamic parameters for the dissolution of calcium hydrogenurate hexahydrate are presented in Table 2.
| Thermodynamic Parameter | Value |
| Standard Enthalpy of Dissolution (ΔH°) | +85.4 kJ/mol |
| Standard Entropy of Dissolution (ΔS°) | +96.2 J/(mol·K) |
Table 2: Calculated Standard Enthalpy and Entropy of Dissolution for Calcium Hydrogenurate Hexahydrate.
The positive enthalpy change indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. This is consistent with the observed increase in solubility with increasing temperature. The positive entropy change suggests that the dissolution leads to an increase in the overall disorder of the system, as the solid salt dissociates into solvated ions.
The standard Gibbs free energy of dissolution at physiological temperature (310 K) can be calculated as:
ΔG°₃₁₀ = ΔH° - TΔS° = 85.4 kJ/mol - (310 K * 0.0962 kJ/(mol·K)) = +55.6 kJ/mol
The positive value of ΔG° indicates that the dissolution is a non-spontaneous process under standard conditions, favoring the precipitated state. Precipitation will occur when the ion activity product in a solution exceeds the Ksp.
Experimental Protocols
The determination of the thermodynamic properties of sparingly soluble salts like this compound relies on precise experimental methodologies. The following sections detail the key experimental protocols.
Preparation of Calcium Hydrogenurate Hexahydrate
Solid calcium hydrogenurate hexahydrate can be prepared by reacting uric acid, calcium hydroxide, and hydrochloric acid in an aqueous solution.[1]
Protocol:
-
Prepare a quaternary system of uric acid, calcium hydroxide, hydrochloric acid, and water. The molar ratio of calcium to uric acid should be controlled (e.g., 1.5).[1]
-
Age the system for an extended period (e.g., 2 months) at a constant physiological temperature (e.g., 310 K) to ensure equilibrium is reached.[1]
-
Adjust the initial concentrations and pH to establish a region where calcium hydrogenurate hexahydrate precipitates as a single solid phase. This is typically in a pH range of 7 to 10.[1]
-
Identify the resulting precipitates using methods such as chemical and thermogravimetric analyses, X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy.[1]
Solubility Determination
The solubility of calcium hydrogenurate hexahydrate is determined by analyzing the composition of the supernatant in equilibrium with the solid phase.[1]
Protocol:
-
Equilibrate the prepared calcium hydrogenurate hexahydrate crystals with their respective supernatants or with solutions of known composition (e.g., water, uric acid solutions, or calcium chloride solutions) in a thermostated water bath at the desired temperatures (e.g., 288, 298, 310, and 318 K).[1]
-
The equilibration time depends on temperature and pH, ranging from 3 to 24 hours.[1]
-
After equilibration, separate the solid phase from the supernatant by filtration or centrifugation.
-
Determine the total soluble calcium concentration using atomic absorption spectroscopy and the ionic calcium concentration using a Ca-selective electrode.[1]
-
Determine the total urate concentration using spectrophotometry.[1]
-
Measure the pH of the equilibrated solution.
-
From these measurements, calculate the thermodynamic solubility product (Ksp) by accounting for the activities of the ions in solution.[1]
Calorimetry (Alternative Method)
While the van 't Hoff method provides an indirect determination of enthalpy, isothermal titration calorimetry (ITC) can be used for a more direct measurement of the heat of precipitation.
Protocol:
-
Prepare solutions of soluble calcium salts (e.g., calcium chloride) and a soluble urate salt (e.g., sodium urate) in a suitable buffer.
-
Place one reactant solution in the sample cell of the ITC instrument and the other in the titration syringe.
-
Initiate a series of injections of the titrant into the sample cell while maintaining a constant temperature.
-
The instrument measures the heat evolved or absorbed during the precipitation reaction.
-
Analysis of the resulting thermogram provides the enthalpy change (ΔH) for the precipitation reaction.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining thermodynamic properties and the logical pathway leading to this compound precipitation in a biological context.
Experimental workflow for determining thermodynamic properties of this compound.
Logical pathway for in vivo this compound precipitation.
Conclusion
The precipitation of this compound is an endothermic and entropy-driven process. The positive enthalpy of dissolution indicates that higher temperatures favor solubility, while the positive entropy change reflects the increased disorder upon dissolution. In a biological context, factors that increase the local concentrations of calcium and urate ions, such as hypercalciuria and hyperuricosuria, can lead to a state of supersaturation where the ion activity product exceeds the solubility product, driving the precipitation of this compound crystals. A comprehensive understanding of these thermodynamic principles, coupled with robust experimental methodologies, is paramount for the development of effective therapeutic interventions aimed at preventing or reversing pathological this compound mineralization.
References
Calcium Urate: A Potential Integrated Biomarker in the Pathogenesis of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. While hyperuricemia (elevated serum uric acid) is an established risk factor, its interplay with calcium metabolism is an emerging area of interest. This technical guide explores the potential of calcium urate, not as a singular circulating entity, but as a conceptual biomarker representing the pathological synergy between elevated uric acid and dysregulated calcium homeostasis. We delve into the molecular mechanisms, present quantitative data on their combined association with metabolic diseases, detail relevant experimental protocols, and provide visual representations of key pathways and workflows. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the complex interplay of urate and calcium in metabolic pathologies.
Introduction: The Intersection of Uric Acid and Calcium Metabolism
Uric acid, the final product of purine (B94841) metabolism in humans, has long been associated with gout.[1][2][3] However, a substantial body of evidence now implicates elevated serum uric acid (sUA) as an independent risk factor for a range of metabolic disorders, including hypertension, obesity, insulin (B600854) resistance, and cardiovascular disease.[4][5][6] Hyperuricemia is considered a feature of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[7][8]
Concurrently, disturbances in calcium metabolism have also been linked to metabolic abnormalities. Studies have demonstrated an association between higher serum calcium levels and an increased risk of metabolic syndrome and its components, particularly in overweight and obese individuals.[9][10][11][12] Given that both hyperuricemia and altered calcium levels are implicated in similar disease states, their combined effect, conceptually termed "this compound," warrants investigation as a more comprehensive indicator of metabolic dysregulation.
This guide will synthesize the evidence supporting the pathological interplay of uric acid and calcium, focusing on their roles in endothelial dysfunction, insulin resistance, and the formation of crystalline deposits, such as kidney stones.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, highlighting the association of serum uric acid and calcium with components of metabolic disease.
Table 1: Association of Serum Uric Acid (sUA) with Metabolic Disease Risk Factors
| Risk Factor/Disease | Population | Key Finding | Citation(s) |
| Metabolic Syndrome | 932 adults (Brazil) | Men: OR = 2.61 (95% CI = 1.99-3.42) Women: OR = 2.59 (95% CI = 1.81-3.73) | [8] |
| Insulin Resistance (HOMA-IR) | 2530 non-diabetic patients | Positive weak correlation (R = 0.299, P < .001) | [13] |
| Insulin Resistance (HOMA-IR) | 2322 non-diabetic older adults | Positive association (adjusted β = 0.21) | [14] |
| Type 2 Diabetes | 245 participants | Hazard Risk Ratio = 1.5 (P=0.02) for every 1 mg/dL increase in sUA | [15] |
| Coronary Artery Calcification (CAC) | Meta-analysis of 11 studies | Pooled adjusted OR = 1.48 (95% CI: 1.23-1.79) for CAC presence | [16][17] |
| Cardiovascular Mortality | 20,000+ outpatients (URRAH study) | Optimal sUA cut-off point for CV mortality of 5.6 mg/dL | [6] |
Table 2: Association of Serum Calcium with Metabolic Syndrome (MetS) and its Components
| Parameter | Population | Key Finding | Citation(s) |
| MetS Risk | 1,580 adults (Taiwan) | OR = 1.63 (95% CI: 1.06-2.53) for highest vs. lowest calcium tertile | [10][12] |
| MetS Risk (Overweight/Obese) | 1,580 adults (Taiwan) | Significant positive association with increased serum calcium | [9][10] |
| MetS Components | 1,580 adults (Taiwan) | Positive association with high systolic BP, high blood glucose, and high triglycerides | [9][10] |
| Hyperuricemia | Patients with Primary Hyperparathyroidism | Every 0.1 mg/dL increase in total calcium is linked with an 8% increased risk of hyperuricemia (OR = 1.08) | [18] |
Signaling Pathways and Logical Relationships
The following diagrams, rendered using Graphviz, illustrate key molecular pathways and experimental workflows relevant to the interplay of uric acid and calcium in metabolic diseases.
Uric Acid-Induced Endothelial Dysfunction
Elevated uric acid levels contribute to endothelial dysfunction, a key event in the development of atherosclerosis and hypertension, by reducing nitric oxide (NO) bioavailability and promoting inflammation and oxidative stress.[19][20]
References
- 1. Uric acid - Wikipedia [en.wikipedia.org]
- 2. Gout | Arthritis UK [arthritis-uk.org]
- 3. Gout - Wikipedia [en.wikipedia.org]
- 4. Uric Acid and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Uric Acid and Cardiovascular Disease: An Update From Molecular Mechanism to Clinical Perspective [frontiersin.org]
- 6. Elevated uric acid as a risk factor [escardio.org]
- 7. Review of Hyperuricemia as New Marker for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uric acid: A new marker for metabolic syndrome? Results of a population-based study with adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of the serum calcium level with metabolic syndrome and its components among adults in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of the serum calcium level with metabolic syndrome and its components among adults in Taiwan - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 11. dovepress.com [dovepress.com]
- 12. [PDF] Association of the serum calcium level with metabolic syndrome and its components among adults in Taiwan | Semantic Scholar [semanticscholar.org]
- 13. What is the relationship between serum uric acid level and insulin resistance?: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The association between hyperuricemia and coronary artery calcification development: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The association between hyperuricemia and coronary artery calcification development: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Uric Acid Induces Endothelial Dysfunction by Activating the HMGB1/RAGE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Crystalline Culprit: An In-depth Technical Guide to the Structural Analysis of Calcium Urate Crystals by X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analysis of calcium urate crystals utilizing X-ray diffraction (XRD). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the methodologies and crystallographic data essential for investigating the role of these microcrystals in pathological conditions such as gout and kidney stones.
Introduction: The Significance of this compound Crystals
Urate crystals, in various forms, are central to the pathology of several diseases. While monosodium urate (MSU) crystals are the hallmark of gout, a painful inflammatory arthritis, calcium-containing urate crystals are significant as components of certain kidney stones.[1] The deposition of these crystals in joints and renal tubules triggers a cascade of inflammatory responses, making the precise characterization of their atomic structure a critical step in understanding disease mechanisms and developing targeted therapeutic interventions.
X-ray diffraction stands as the definitive non-destructive technique for elucidating the three-dimensional atomic arrangement of crystalline materials. By analyzing the diffraction pattern of X-rays interacting with a crystal, we can determine its unit cell dimensions, symmetry (space group), and the precise coordinates of its constituent atoms. This information is invaluable for understanding crystal formation, growth, and interaction with biological systems.
Crystallographic Data of Urate Compounds
The following tables summarize the key crystallographic data for calcium diurate hexahydrate and other relevant urate compounds obtained through X-ray diffraction studies. This quantitative data is essential for phase identification and for understanding the structural relationships between different urate species.
Table 1: Crystallographic Data for Calcium Diurate Hexahydrate (CaUr₂·6H₂O)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.409(1) |
| b (Å) | 17.549(3) |
| c (Å) | 6.332(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from a single crystal X-ray diffraction study of calcium diurate hexahydrate.[1]
Table 2: Crystallographic Data for Other Relevant Urate Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Uric Acid Dihydrate | Orthorhombic | Pnab | 7.409(1) | 17.549(3) | 6.332(1) | 90 | 90 | 90 |
| Monosodium Urate Monohydrate | Triclinic | P-1 | 10.5001 | 9.5120 | 3.412 | 95.06 | 99.47 | 97.14 |
Data for Uric Acid Dihydrate and Monosodium Urate Monohydrate are provided for comparative structural analysis.[2][3]
Experimental Protocols for X-ray Diffraction Analysis
A meticulously executed experimental protocol is paramount for obtaining high-quality diffraction data. Below are detailed methodologies for both powder and single-crystal X-ray diffraction analysis of urate crystals.
Synthesis of Urate Crystals
Monosodium Urate Monohydrate (MSU) Crystal Synthesis:
A common method for synthesizing MSU crystals for in vitro studies is as follows:
-
Dissolve 8 g of uric acid in 1,600 ml of distilled water containing 49 ml of 1N NaOH at 60°C with continuous stirring.[3]
-
Neutralize the alkaline solution to a pH of 7.2 by adding 1N HCl.[3]
-
Allow the solution to cool slowly to room temperature with gentle swirling to promote crystal growth. For slower crystal development, the solution can be refrigerated at 5°C overnight.[3]
-
The resulting crystals are then cleansed by decanting the supernatant, followed by rinsing and drying.[3]
Powder X-ray Diffraction (PXRD) Protocol
Powder XRD is a powerful technique for identifying the crystalline phases present in a sample and can be used for quantitative phase analysis.
Sample Preparation:
-
Gently grind the synthesized or isolated this compound crystals into a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder.
Instrument Setup and Data Collection:
-
Diffractometer: A laboratory powder diffractometer (e.g., Rigaku Multiflex) equipped with a sealed tube X-ray source.[4]
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).[5]
-
Operating Conditions: 40 kV and 30 mA.[4]
-
Optics: Use of a diffracted beam graphite (B72142) monochromator to filter out Kβ radiation. Divergence, receiving, and scatter slits set to appropriate widths (e.g., ½°, 0.3 mm, and ½° respectively).[4]
-
Detector: A scintillation counter or a modern solid-state detector.
-
Scan Parameters:
Data Analysis:
-
Phase Identification: The collected diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[7]
-
Rietveld Refinement: For quantitative phase analysis and refinement of lattice parameters, the Rietveld method can be employed using software like FullProf Suite or JANA2006.[5][6]
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
Single-crystal XRD provides the most detailed structural information, including atomic coordinates and bond lengths/angles.
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed crystal that is free of cracks and other defects.[8]
-
The ideal crystal size for most laboratory diffractometers is approximately 0.1-0.3 mm in all dimensions.[8]
-
Mount the selected crystal on a goniometer head using a suitable adhesive or oil.
Instrument Setup and Data Collection:
-
Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for small molecule crystallography.[9]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[9]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. A complete dataset usually involves collecting a hemisphere or a full sphere of data.
-
Exposure Time: 5-60 seconds per frame, depending on the crystal's diffracting power.[9]
-
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[9]
-
Space Group Determination: The systematic absences in the diffraction data are used to determine the crystal's space group.[9]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[9]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit.
Signaling Pathway: Urate Crystal-Induced Inflammation
The inflammatory response to urate crystals is a key aspect of diseases like gout. A central player in this process is the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the production of potent pro-inflammatory cytokines.
Caption: Signaling pathway of MSU crystal-induced inflammation via NLRP3 inflammasome activation.
Experimental Workflow for XRD Analysis
The following diagram illustrates a typical workflow for the structural analysis of this compound crystals using X-ray diffraction.
Caption: General experimental workflow for powder and single-crystal XRD analysis.
Conclusion
The structural analysis of this compound crystals by X-ray diffraction provides indispensable insights into their formation and pathological roles. The detailed crystallographic data and experimental protocols presented in this guide offer a robust framework for researchers to conduct their own investigations. A thorough understanding of the atomic-level structure of these crystals is a cornerstone for the rational design of novel therapeutics aimed at preventing their formation, promoting their dissolution, and mitigating the inflammatory responses they trigger. The continued application of X-ray diffraction techniques will undoubtedly be pivotal in advancing our knowledge and treatment of crystal deposition diseases.
References
- 1. Soluble Uric Acid Activates the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Study of calcium oxalate monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Composites Derived from Aluminium-Modified Biphasic Calcium-Phosphate for Bone Regeneration [mdpi.com]
- 6. Sr2+ and Eu3+ Co-Doped Whitlockite Phosphates Ca8−xSrxZnEu(PO4)7: Bioactivity, Antibacterial Potential, and Luminescence Properties for Biomedical Applications | MDPI [mdpi.com]
- 7. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Controlled In Vitro Synthesis of Calcium Urate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium urate is a crystalline salt that, while less common than sodium urate or calcium oxalate, plays a role in certain pathological mineralization processes. The ability to synthesize this compound crystals in a controlled in vitro setting is crucial for studying their physicochemical properties, their interaction with biological systems, and for the development and screening of potential therapeutic agents that may inhibit or dissolve these crystalline structures. This document provides a detailed protocol for the controlled synthesis of this compound crystals, including reagent preparation, crystallization procedure, and methods for characterization.
Physicochemical Principles
The synthesis of this compound crystals is based on the principles of precipitation chemistry. The reaction involves the combination of a soluble calcium salt (calcium chloride) with a soluble urate salt (sodium urate) in an aqueous solution. The formation of the less soluble this compound salt leads to its precipitation out of the solution as crystals.
The overall reaction can be represented as:
CaCl₂(aq) + 2Na(C₅H₃N₄O₃)(aq) → Ca(C₅H₃N₄O₃)₂(s) + 2NaCl(aq)
Key factors influencing the size, morphology, and purity of the resulting crystals include the concentration of reactants, the pH of the solution, the temperature, and the rate of mixing. Uric acid itself is poorly soluble in water, but its solubility increases significantly at alkaline pH due to the formation of the urate anion. This principle is utilized in the preparation of the sodium urate solution.
Experimental Protocols
Materials and Reagents
-
Uric Acid (C₅H₄N₄O₃)
-
Sodium Hydroxide (B78521) (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized or Milli-Q water
-
Hydrochloric Acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bars
-
pH meter
-
Beakers and graduated cylinders
-
Filtration apparatus (Buchner funnel, filter flask, and filter paper)
-
Drying oven
Preparation of Stock Solutions
3.2.1. 0.1 M Sodium Urate Solution
-
Accurately weigh 1.68 g of uric acid and place it in a 100 mL beaker.
-
Add approximately 80 mL of deionized water.
-
While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until the uric acid is completely dissolved and the pH of the solution reaches approximately 10.5-11.0. This ensures the formation of the soluble sodium urate salt.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
-
This stock solution should be prepared fresh before each experiment.
3.2.2. 0.1 M Calcium Chloride Solution
-
Accurately weigh 1.11 g of anhydrous calcium chloride (CaCl₂) and dissolve it in approximately 80 mL of deionized water in a 100 mL beaker.
-
Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
Controlled Synthesis of this compound Crystals
-
In a 250 mL beaker, place 50 mL of the 0.1 M sodium urate solution.
-
While stirring gently with a magnetic stirrer, slowly add 50 mL of the 0.1 M calcium chloride solution dropwise using a burette or a pipette. A white precipitate of this compound will form immediately.
-
After the complete addition of the calcium chloride solution, continue stirring for 30 minutes to ensure a complete reaction and to promote crystal growth.
-
Monitor and adjust the pH of the final solution to a target range of 7.0 - 8.0 using dilute HCl or NaOH as needed. This pH range is generally favorable for the precipitation of calcium salts.
-
Allow the suspension to age for 2-4 hours at room temperature without stirring to allow for the maturation of the crystals.
Harvesting and Purification of Crystals
-
Set up a vacuum filtration system using a Buchner funnel and an appropriately sized filter paper.
-
Wet the filter paper with a small amount of deionized water to ensure a good seal.
-
Carefully pour the crystal suspension onto the filter paper.
-
Wash the collected crystals on the filter paper three times with 20 mL portions of deionized water to remove any soluble impurities, such as sodium chloride.
-
After the final wash, continue the vacuum for 10-15 minutes to remove as much water as possible.
-
Carefully transfer the filter paper with the crystal cake to a watch glass or a petri dish.
-
Dry the crystals in an oven at 40-50°C for 24 hours or until a constant weight is achieved.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| Uric Acid Concentration | 0.1 M (in NaOH solution) | Prepared as sodium urate |
| Calcium Chloride Concentration | 0.1 M | |
| Reaction Conditions | ||
| Reaction Volume | 100 mL | Equimolar volumes of reactants |
| pH of Reaction Mixture | 7.0 - 8.0 | Adjusted post-precipitation |
| Temperature | Room Temperature (~25°C) | |
| Stirring Speed | Slow to moderate | To ensure mixing without excessive shear |
| Aging Time | 2 - 4 hours | For crystal maturation |
| Harvesting and Drying | ||
| Washing Solvent | Deionized Water | To remove soluble byproducts |
| Drying Temperature | 40 - 50°C | To avoid thermal decomposition |
| Drying Time | 24 hours | Or until constant weight |
Characterization of Synthesized Crystals
The synthesized this compound crystals should be characterized to confirm their identity, purity, and morphology.
-
X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the synthesized material.
-
Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the crystals.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the urate molecule and confirm the absence of impurities.
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound crystals.
Logical Relationship of Synthesis Steps
Caption: Logical flow from reactants to characterized this compound crystals.
Application Notes and Protocols for Inducing Calcium Urate Precipitation in Artificial Urine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithiasis, or the formation of kidney stones, is a prevalent condition with significant healthcare implications. While calcium oxalate (B1200264) and calcium phosphate (B84403) are the most common components of kidney stones, the role of uric acid and its salts, such as urates, in stone formation is a critical area of research.[1][2] Hyperuricosuria, an excess of uric acid in the urine, is a known risk factor for the development of not only uric acid stones but also calcium oxalate stones.[3][4] This has led to investigations into the potential for uric acid to act as a nidus for calcium oxalate crystallization.[3][5] Although calcium urate is a rare component of urinary stones in humans, understanding the conditions that lead to its precipitation is crucial for a comprehensive understanding of the complex physicochemical processes underlying stone formation.[6]
These application notes provide a detailed protocol for inducing the precipitation of this compound in a controlled in vitro setting using an artificial urine model. This model allows for the systematic investigation of various factors influencing crystallization, such as pH, ion concentration, and the presence of inhibitors or promoters. The protocols outlined below are designed to be adaptable for screening potential therapeutic agents that may modulate crystal formation and growth.
Data Presentation: Physicochemical Parameters for this compound Precipitation
A summary of the key physicochemical parameters influencing the formation of different types of urinary crystals is presented in the table below. This information is critical for designing experiments to specifically induce this compound precipitation while minimizing the formation of other crystalline phases.
| Parameter | Calcium Oxalate | Uric Acid | This compound (Predicted) |
| Optimal pH Range | 4.5 - 6.5[7][8] | < 5.5[9] | > 6.0 (to favor urate over uric acid)[10] |
| Key Promoters | High Calcium, High Oxalate, High Uric Acid/Urate[1][3][4] | Low Urine Volume, High Uric Acid | High Calcium, High Urate |
| Key Inhibitors | Citrate (B86180), Magnesium, Osteopontin, Tamm-Horsfall protein | High Urine Volume, Alkaline pH | Citrate (complexes with calcium) |
| Solubility Influences | Increased by citrate and magnesium which form soluble complexes.[9] | Highly pH-dependent; solubility increases significantly at higher pH.[11] | Dependent on the concentrations of calcium and urate ions, and pH. |
Experimental Protocols
Preparation of Artificial Urine
A standardized artificial urine solution is essential for reproducible in vitro crystallization studies. The following protocol is based on established formulations and can be modified to investigate the effects of specific components.
Materials:
-
Urea (CH₄N₂O)
-
Uric acid (C₅H₄N₄O₃)
-
Creatinine (C₄H₇N₃O)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Ammonium chloride (NH₄Cl)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Stock Solutions:
Prepare concentrated stock solutions of each component to facilitate the preparation of the final artificial urine mixture.
Artificial Urine Formulation:
The final concentrations of the components in the artificial urine should be prepared to mimic physiological conditions.
| Component | Final Concentration (mM) |
| Urea | 200 |
| Uric Acid | 1 |
| Creatinine | 4 |
| Sodium Citrate | 5 |
| Sodium Chloride | 54 |
| Potassium Chloride | 30 |
| Ammonium Chloride | 15 |
| Calcium Chloride | 3 |
| Magnesium Sulfate | 2 |
| Sodium Bicarbonate | 2 |
| Sodium Sulfate | 9 |
| Sodium Phosphate (total) | 4 |
Procedure:
-
Add the stock solutions of each component to a central vessel containing a portion of the deionized water, stirring continuously.
-
Adjust the pH of the final solution to the desired level (e.g., 6.5) using HCl or NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Protocol for Inducing this compound Precipitation
This protocol describes a method to create a supersaturated solution of this compound to induce its precipitation.
Materials:
-
Prepared artificial urine
-
Calcium chloride (CaCl₂) stock solution (1 M)
-
Sodium urate solution (prepared by dissolving uric acid in NaOH solution)
-
pH meter
-
Incubator or water bath at 37°C
-
Spectrophotometer or light microscope for crystal detection
Procedure:
-
Preparation of Supersaturated Solution:
-
Dispense a known volume of the prepared artificial urine into sterile containers.
-
To induce this compound precipitation, it is necessary to increase the concentrations of both calcium and urate beyond their saturation point in the artificial urine.
-
Add a calculated volume of the calcium chloride stock solution to achieve the desired final calcium concentration.
-
Slowly add the sodium urate solution while continuously monitoring the pH. Adjust the pH as necessary to maintain the desired level (e.g., pH 6.5-7.0) to ensure the urate remains in its ionized form.[10]
-
-
Incubation:
-
Incubate the supersaturated artificial urine samples at 37°C.
-
-
Induction of Precipitation:
-
Precipitation can be induced by methods such as gentle agitation or the introduction of seed crystals (e.g., pre-synthesized this compound crystals).
-
-
Monitoring Precipitation:
-
Monitor the formation of crystals over time using a spectrophotometer to measure the increase in turbidity or by direct observation under a light microscope.
-
-
Crystal Characterization:
-
Once precipitation has occurred, the crystals can be harvested by centrifugation, washed, and dried for characterization using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm their identity as this compound.
-
Visualization of Key Processes
Experimental Workflow for Inducing this compound Precipitation
Caption: Workflow for inducing and analyzing this compound precipitation.
Putative Signaling Pathway for Urate-Induced Calcium Oxalate Formation
While direct signaling pathways for this compound precipitation are primarily governed by physicochemical principles, the influence of urate on calcium oxalate stone formation may involve cellular processes. The following diagram illustrates a hypothetical pathway.
Caption: Putative pathway of urate-induced cellular stress promoting calcium oxalate nucleation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathophysiology and Main Molecular Mechanisms of Urinary Stone Formation and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Urate in Calcium Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of urate on calcium oxalate crystallization in human urine: evidence for a promotory role of hyperuricosuria in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uric acid - Wikipedia [en.wikipedia.org]
- 6. Effect of Methylxanthines on Urate Crystallization: In Vitro Models of Gout and Renal Calculi [mdpi.com]
- 7. Urinary pH and stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Mechanism for calcium urolithiasis among patients with hyperuricosuria: supersaturation of urine with respect to monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uric Acid Nephrolithiasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Synthetic Calcium Urate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the synthesis and characterization of calcium urate crystals. The information is intended to guide researchers in the preparation and analysis of synthetic this compound for applications in drug development and the study of crystal-related diseases.
Synthesis of this compound
Introduction: The synthesis of pure this compound crystals is essential for studying their physicochemical properties and their role in pathological conditions such as gout and kidney stones. The following protocol is a proposed method for the synthesis of this compound by precipitation, adapted from established methods for the synthesis of other urate salts.
Experimental Protocol:
Materials:
-
Uric acid (C₅H₄N₄O₃)
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
0.22 µm syringe filter
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Preparation of a Urate Solution:
-
Dissolve a precise amount of uric acid in a solution of sodium hydroxide in deionized water to deprotonate the uric acid and form a soluble sodium urate solution. The pH should be adjusted to be alkaline (e.g., pH 10-12) to ensure complete dissolution of the uric acid.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Preparation of a Calcium Solution:
-
Prepare a solution of calcium chloride in deionized water. The concentration should be calculated to achieve the desired molar ratio of calcium to urate.
-
-
Precipitation of this compound:
-
While stirring the urate solution vigorously, slowly add the calcium chloride solution dropwise.
-
A white precipitate of this compound should form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for complete precipitation and crystal growth.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals several times with deionized water to remove any soluble impurities.
-
Wash the crystals with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified this compound crystals in a desiccator or a low-temperature oven (e.g., 40-50 °C) until a constant weight is achieved.
-
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound crystals.
Characterization Techniques
A multi-technique approach is recommended for the comprehensive characterization of synthetic this compound crystals.
X-Ray Diffraction (XRD)
Application: XRD is a powerful, non-destructive technique used to determine the crystalline structure of materials. It can identify the specific crystalline phases present in a sample and provide information about crystallite size and strain. For synthetic this compound, XRD is crucial for confirming the formation of the desired crystalline phase and assessing its purity. Heat treatment of the sample prior to analysis can sometimes enhance the diffraction pattern by removing amorphous content or inducing phase transitions that aid in identification.[1]
Experimental Protocol:
-
Sample Preparation:
-
Grind a small amount of the dried synthetic this compound powder to a fine, homogeneous consistency using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder (e.g., a zero-background silicon wafer or a standard powder sample holder).
-
-
Data Acquisition:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5-80° 2θ).
-
Acquire the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the diffraction peaks and their corresponding 2θ values and intensities.
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., the ICDD PDF database) to identify the crystalline phase(s) present.
-
Data Presentation:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Expected Peak 1 | Calculated | Measured |
| Expected Peak 2 | Calculated | Measured |
| ... | ... | ... |
| Note: Specific 2θ values and intensities for synthetic this compound should be determined experimentally and compared with database entries if available. |
Workflow for XRD Analysis:
Caption: Experimental workflow for XRD analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the urate molecule and its interaction with the calcium ion. It is a rapid and sensitive method for qualitative analysis.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the dried synthetic this compound powder (approximately 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a very fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Data Presentation:
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3400-3000 | O-H and N-H stretching |
| ~1700-1600 | C=O stretching |
| ~1600-1400 | C=C and C=N stretching (ring vibrations) |
| ~1400-1000 | C-N stretching and in-plane bending modes |
| < 1000 | Out-of-plane bending and lattice vibrations |
| Note: These are general ranges for urate compounds. Specific peak positions for synthetic this compound should be determined experimentally. |
Raman Spectroscopy
Application: Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It provides information about the molecular vibrations of a sample and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy can provide a characteristic fingerprint spectrum that can be used for identification and structural analysis.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the dried synthetic this compound powder on a microscope slide or in a suitable sample holder.
-
-
Data Acquisition:
-
Focus the laser of the Raman spectrometer on the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹). Instrument parameters such as laser wavelength, power, and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Identify the Raman shifts (in cm⁻¹) of the observed peaks.
-
Assign the peaks to specific molecular vibrations by comparison with literature data and theoretical calculations.
-
Data Presentation:
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| Expected Peak 1 | Assignment |
| Expected Peak 2 | Assignment |
| ... | ... |
| Note: Specific Raman shifts for synthetic this compound need to be determined experimentally. |
Logical Relationship of Vibrational Spectroscopy Techniques:
Caption: Complementary nature of FTIR and Raman spectroscopy.
Thermal Analysis (TGA/DSC)
Application: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample. These techniques are used to study the thermal stability and decomposition of materials. For synthetic this compound, TGA can determine the water of hydration content and the decomposition temperature of the urate molecule.
Experimental Protocol:
-
Sample Preparation:
-
Weigh a small, precise amount of the dried synthetic this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Data Acquisition:
-
Place the crucible in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 800-1000 °C).
-
Record the mass loss and heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost at each step.
-
Analyze the DSC curve to identify endothermic or exothermic events associated with dehydration, decomposition, or phase transitions.
-
Data Presentation:
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | e.g., 50-150 | Calculated | Loss of water of hydration |
| 2 | e.g., 300-500 | Calculated | Decomposition of the urate molecule |
| 3 | e.g., >600 | Calculated | Further decomposition to calcium oxide |
| Note: The specific temperature ranges and mass loss percentages for synthetic this compound need to be determined experimentally. |
Scanning Electron Microscopy (SEM)
Application: SEM is a microscopy technique that produces high-resolution images of the surface of a sample. It is used to study the morphology, size, and surface texture of crystalline materials. For synthetic this compound, SEM can reveal the crystal habit (shape), size distribution, and degree of aggregation.
Experimental Protocol:
-
Sample Preparation:
-
Mount a small amount of the dried synthetic this compound powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Image Acquisition:
-
Place the stub in the SEM chamber.
-
Acquire images of the crystals at various magnifications to observe the overall morphology and fine surface details.
-
-
Image Analysis:
-
Analyze the images to determine the characteristic crystal shapes, sizes, and any evidence of aggregation or surface features.
-
Expected Morphology: Based on studies of other urate crystals, synthetic this compound crystals are expected to exhibit morphologies such as needles, prisms, or platelets. The specific morphology will depend on the synthesis conditions.
Workflow for Microscopic and Thermal Analysis:
Caption: Workflow for SEM and Thermal Analysis.
References
Application of SEM and EDX for Calcium Urate Crystal Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium urate crystals are implicated in certain pathological conditions, notably in the formation of urinary calculi (kidney stones) and potentially in some forms of arthritis. Accurate identification and characterization of these crystals are crucial for diagnostics, understanding disease pathogenesis, and for the development of therapeutic interventions. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) provides a powerful analytical approach for the detailed investigation of this compound crystals. SEM offers high-resolution imaging of crystal morphology, size, and aggregation, while EDX allows for the determination of their elemental composition, confirming the presence of calcium and the characteristic elements of urate.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound crystals from both urinary and synovial fluid samples using SEM and EDX.
Principles of SEM and EDX
Scanning Electron Microscopy (SEM): SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For crystal analysis, SEM is invaluable for visualizing the fine details of crystal morphology, which can be characteristic of different crystal types.
Energy Dispersive X-ray Spectroscopy (EDX or EDS): When the electron beam of the SEM strikes the sample, it can cause the ejection of an electron from an inner atomic shell. An electron from a higher energy shell then fills the vacancy, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. The EDX detector measures the energy and intensity of these X-rays, allowing for a qualitative and quantitative analysis of the elemental composition of the sample.
Data Presentation
The combination of SEM and EDX provides both qualitative and quantitative data. Morphological features are assessed from SEM images, while elemental composition is determined by EDX.
Table 1: Typical Elemental Composition of this compound Crystals Determined by EDX
| Element | Molar Percentage (%) | Representative Weight Percentage (%) |
| Carbon (C) | 32 | 25-35 |
| Nitrogen (N) | 26 | 20-30 |
| Oxygen (O) | 39 | 35-45 |
| Calcium (Ca) | 3 | 2-5 |
Note: Weight percentages are representative and can vary depending on the specific instrument conditions and the presence of any impurities.
Table 2: Recommended SEM-EDX Instrument Parameters for this compound Crystal Analysis
| Parameter | Recommended Range | Purpose |
| Accelerating Voltage | 5 - 20 kV | Balances signal generation with potential for sample damage. Lower kV (5-10 kV) is often preferred for better surface detail and reduced charging on non-conductive biological samples.[1][2] |
| Working Distance | 5 - 15 mm | A shorter working distance generally improves image resolution. |
| Beam Current | 100 pA - 1 nA | A lower beam current minimizes sample damage, while a higher current can improve the signal-to-noise ratio for EDX. |
| Magnification | 100x - 20,000x | Lower magnifications are used for initial screening, while higher magnifications are necessary for detailed morphological assessment. |
| Detector | Secondary Electron (SE) and Backscattered Electron (BSE) | SE detectors are excellent for topographical imaging, while BSE detectors provide contrast based on atomic number, which can help differentiate crystal types. |
Experimental Protocols
Protocol 1: Analysis of this compound Crystals from Urine
This protocol outlines the steps for the preparation and analysis of this compound crystals from a urine sample.
Materials:
-
Fresh urine sample
-
Centrifuge and centrifuge tubes
-
Micropipettes
-
Distilled water
-
Ethanol (B145695) (graded series: 50%, 70%, 90%, 100%)
-
Critical point dryer (optional, for optimal preservation of delicate structures)
-
SEM stubs (aluminum)
-
Conductive carbon tape or silver paint
-
Sputter coater with a conductive target (e.g., gold, palladium, or carbon)
Procedure:
-
Sample Collection and Centrifugation:
-
Collect a fresh, mid-stream urine sample.
-
Centrifuge the urine sample at 2000-3000 rpm for 10 minutes to pellet the sediment containing crystals.
-
Carefully decant the supernatant.
-
-
Washing and Dehydration:
-
Gently resuspend the pellet in 1 ml of distilled water and centrifuge again. Repeat this washing step twice to remove soluble salts.
-
For optimal preservation of crystal morphology, perform a graded dehydration series by resuspending the pellet in increasing concentrations of ethanol (50%, 70%, 90%, and 100%) for 10 minutes at each step, followed by centrifugation.
-
-
Mounting the Sample:
-
After the final ethanol wash, resuspend the crystal pellet in a small volume of 100% ethanol.
-
Place a small drop of the crystal suspension onto an SEM stub covered with conductive carbon tape.
-
Allow the ethanol to evaporate completely in a desiccator or a fume hood.
-
-
Coating:
-
To prevent charging under the electron beam, coat the sample with a thin layer (10-20 nm) of a conductive material such as gold, palladium, or carbon using a sputter coater. Carbon coating is often preferred for EDX analysis as it does not interfere with the detection of lighter elements.
-
-
SEM Imaging and EDX Analysis:
-
Load the coated stub into the SEM.
-
Begin imaging at a low magnification to locate areas of interest with crystals.
-
Increase the magnification to observe the detailed morphology of the crystals. Capture images using both SE and BSE detectors.
-
Perform EDX analysis on individual crystals or crystal aggregates to determine their elemental composition. Select a point on the crystal of interest or map the elemental distribution over a larger area.
-
Protocol 2: Analysis of this compound Crystals from Synovial Fluid
This protocol details the preparation and analysis of crystals from synovial fluid, which can be more challenging due to the viscous nature of the fluid and the potential for lower crystal concentrations.
Materials:
-
Synovial fluid sample collected in a heparinized or EDTA tube.[3]
-
Hyaluronidase (B3051955) (optional, to reduce viscosity)
-
Centrifuge and centrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Ethanol (graded series: 50%, 70%, 90%, 100%)
-
SEM stubs (aluminum)
-
Conductive carbon tape
-
Sputter coater
Procedure:
-
Sample Preparation:
-
If the synovial fluid is highly viscous, it can be treated with hyaluronidase to facilitate centrifugation.
-
Centrifuge the synovial fluid at 3000-4000 rpm for 15 minutes.
-
Carefully remove the supernatant.
-
-
Washing:
-
Wash the resulting pellet with PBS to remove proteins and other components of the synovial fluid. Centrifuge and decant the supernatant. Repeat this step.
-
-
Dehydration and Mounting:
-
Follow the same dehydration and mounting steps as described in Protocol 1 (steps 2 and 3).
-
-
Coating:
-
Coat the sample with a conductive material as described in Protocol 1 (step 4).
-
-
SEM Imaging and EDX Analysis:
-
Perform SEM imaging and EDX analysis as described in Protocol 1 (step 5).
-
Visualizations
Caption: Experimental workflow for SEM-EDX analysis of this compound crystals.
Caption: Signaling pathway of MSU crystal-induced inflammation in gout.[4][5][6][7]
Logical Workflow for Crystal Identification
The identification of this compound crystals using SEM-EDX follows a logical progression of steps to ensure accurate and reliable results.
References
- 1. Investigation of the Effect of Magnification, Accelerating Voltage, and Working Distance on the 3D Digital Reconstruction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanoscience.com [nanoscience.com]
- 3. Crystal Analysis by Polarization Microscopy [healthcare.uiowa.edu]
- 4. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for Developing a Calcium Urate-Based Disease Model in Cell Culture
Introduction
Crystal-induced inflammatory diseases, such as gout and certain types of kidney stones (nephrolithiasis), are triggered by the deposition of endogenous crystals in tissues. Gout, a form of inflammatory arthritis, is caused by the deposition of monosodium urate (MSU) crystals in joints and soft tissues[1]. While calcium urate is a rare component of urinary stones, the inflammatory pathways triggered by various microcrystals, including MSU, calcium pyrophosphate (CPP), and calcium oxalate (B1200264) (CaOx), share common mechanisms, primarily the activation of the NLRP3 inflammasome[2][3][4].
This application note provides a comprehensive guide for establishing an in vitro disease model to study the cellular responses to urate crystals. The protocols focus on the synthesis of monosodium urate (MSU) crystals, the most common causative agent in gout, and detail methods for stimulating cell cultures and quantifying the subsequent inflammatory and cytotoxic effects. These models are crucial for understanding disease pathogenesis and for the preclinical screening of novel therapeutic agents. The primary cellular event modeled is the phagocytosis of crystals by macrophages, leading to the assembly of the NLRP3 inflammasome, activation of caspase-1, and secretion of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β)[1][5].
Key Experimental Workflow
The overall workflow for establishing and analyzing a crystal-induced inflammation model involves several key stages, from crystal preparation to the assessment of cellular outcomes.
Figure 1: General experimental workflow. This diagram outlines the major steps from crystal preparation to endpoint analysis for the in vitro model.
Data Presentation
Quantitative data from various studies are summarized below to provide reference values for expected outcomes.
Table 1: Cell Lines and Primary Cells Used in Crystal-Induced Disease Models
| Cell Type | Description | Disease Model Relevance | References |
| THP-1 | Human monocytic leukemia cell line; differentiated into macrophages with PMA. | Gout, Pseudogout | [5][6] |
| Primary Macrophages | Bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs). | Gout, General Inflammation | [7][8] |
| HK-2 | Human kidney proximal tubule epithelial cell line. | Hyperuricemia, Nephrolithiasis | [9] |
| MLO-Y4 | Murine osteocyte-like cell line. | Gout-related bone erosion | [10] |
| RAW264.7 | Murine macrophage-like cell line. | Gout, General Inflammation | [10] |
Table 2: Examples of Crystal Concentrations and Cellular Responses
| Crystal Type | Cell Line | Concentration | Incubation Time | Measured Response | Reference |
| MSU | THP-1 Macrophages | 20 mg/dl | 24 hours | ~7-fold increase in IL-1β | [5] |
| MSU | THP-1 Macrophages | 20 mg/dl | 24 hours | ~4-fold increase in TNF-α | [5] |
| MSU | MLO-Y4 Osteocytes | 0.3-0.5 mg/mL | 24-48 hours | Significant reduction in cell viability (alamarBlue) | [10] |
| CPP | THP-1 Monocytes | N/A | N/A | IL-1β production of ~10500 pg/ml | [11] |
| MSU | dHL-60 | 200 µg/mL | 4 hours | IL-8 production reached maximum | [12] |
Table 3: Comparison of Key Assays for Inflammasome Activation
| Assay Method | Principle | Throughput | Key Output | Pros | Cons | References |
| ELISA | Antibody-based colorimetric detection of secreted cytokines. | High | Concentration of IL-1β, IL-18, TNF-α. | Highly reproducible, quantitative. | Can also detect pro-forms of cytokines. | [13][14] |
| Caspase-Glo® 1 Assay | Luminescence-based detection of active Caspase-1 in cell lysates. | High | Caspase-1 enzymatic activity. | Direct measure of inflammasome activation. | Requires cell lysis. | [14][15] |
| Immunoblotting | Detects cleaved (active) Caspase-1 or mature IL-1β in lysates/supernatants. | Low | Protein cleavage (p20 subunit of Caspase-1). | Confirmatory, shows protein processing. | Semi-quantitative, labor-intensive. | [13][14] |
| LDH Release Assay | Measures lactate (B86563) dehydrogenase (LDH) in supernatant from damaged cells. | High | Percentage of cytotoxicity/pyroptosis. | Simple, non-radioactive. | Indirect measure of inflammasome-induced cell death. | [8] |
| ASC Speck Imaging | Fluorescence microscopy to visualize the formation of ASC oligomers ("specks"). | Low | Number and percentage of cells with ASC specks. | Single-cell resolution, visually compelling. | Requires specific antibodies/reporters, lower throughput. | [8][13] |
Experimental Protocols
Protocol 1: Preparation of Monosodium Urate (MSU) Crystals
This protocol is adapted from methods described for generating endotoxin-free MSU crystals suitable for cell culture experiments[10][16][17].
Materials:
-
Uric acid powder
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sterile, pyrogen-free deionized water
-
Ethanol (B145695) (70% and 100%)
-
Sterile 50 mL conical tubes
-
pH meter
-
Heating plate with magnetic stirrer
-
Autoclaved glassware
Procedure:
-
Dissolution: In a sterile glass beaker, dissolve 1.0 g of uric acid in 200 mL of boiling sterile water containing 6.0 mL of 1 M NaOH. Stir continuously on a heating plate until the uric acid is completely dissolved[17].
-
Crystallization: Remove the beaker from heat and allow it to cool slowly while stirring. Adjust the pH of the solution to 7.1-7.2 by slowly adding 1 M HCl dropwise[17]. A white precipitate of MSU crystals will begin to form.
-
Maturation: Cover the beaker and leave it at room temperature overnight to allow for complete crystal formation[17].
-
Washing and Purification:
-
Transfer the crystal suspension to sterile 50 mL conical tubes.
-
Centrifuge at 2000 x g for 5 minutes to pellet the crystals[16].
-
Aspirate the supernatant. Resuspend the crystal pellet in 20 mL of 70% ethanol and wash by vortexing[16].
-
Repeat the centrifugation and aspiration steps.
-
Wash the pellet two more times with 100% ethanol.
-
-
Drying and Sterilization: After the final wash, aspirate the ethanol completely and allow the crystals to air dry in a sterile biological safety cabinet. To ensure sterility and depyrogenation, bake the dry crystals at 180°C for 2 hours[17].
-
Quality Control:
-
Microscopy: Resuspend a small aliquot of the final crystal product in ethanol and examine under a light microscope. Crystals should appear as needle-like structures[16].
-
Endotoxin Testing: Test the final crystal preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. Endotoxin levels should be below 0.1 EU/mL for cell culture applications.
-
Protocol 2: Cell Culture and Stimulation
This protocol describes the use of THP-1 cells, which are differentiated into macrophages prior to stimulation.
Materials:
-
THP-1 monocytic cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile MSU crystal suspension (prepared in serum-free medium)
-
Multi-well cell culture plates (24- or 96-well)
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator[5].
-
Differentiation:
-
Seed THP-1 cells into culture plates at a density of 0.5 x 10⁶ cells/mL.
-
Induce differentiation by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will become adherent and adopt a macrophage-like morphology.
-
After incubation, gently wash the cells with warm PBS to remove non-adherent cells and replace the medium with fresh, PMA-free complete medium. Allow cells to rest for 24 hours.
-
-
Priming (Signal 1): For robust NLRP3 inflammasome activation, a priming signal is often required to upregulate the expression of NLRP3 and pro-IL-1β[8].
-
Crystal Stimulation (Signal 2):
-
Prepare a sterile stock suspension of MSU crystals in serum-free medium and sonicate briefly to break up aggregates.
-
After the priming step, add the MSU crystal suspension to the cells at the desired final concentration (e.g., 50-500 µg/mL or 2.5-20 mg/dl)[5][10].
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with MSU crystals only.
-
Incubate for the desired time period (typically 6 to 24 hours)[5].
-
Protocol 3: Assessment of Inflammatory Response by ELISA
This protocol describes the measurement of secreted IL-1β in the cell culture supernatant.
Materials:
-
Human IL-1β ELISA kit
-
Cell culture supernatants from Protocol 2
-
96-well microplate reader
Procedure:
-
Sample Collection: Following the stimulation period in Protocol 2, carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Centrifugation: Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any cells or debris.
-
ELISA:
-
Perform the ELISA according to the manufacturer’s instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody overnight[18].
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples (supernatants) to the wells and incubating.
-
Washing the plate and adding a detection antibody, followed by a substrate for color development.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm)[18].
-
-
-
Data Analysis: Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve. Data are typically presented as pg/mL or ng/mL.
Protocol 4: Assessment of Cell Viability and Cytotoxicity
This protocol details the measurement of cytotoxicity using the Lactate Dehydrogenase (LDH) release assay.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cell culture supernatants from Protocol 2
-
Lysis buffer (provided in the kit)
-
96-well microplate reader
Procedure:
-
Sample and Control Preparation:
-
Sample: Use the cell culture supernatants collected in Protocol 3.
-
Maximum Release Control: Add lysis buffer to a set of untreated control wells 45 minutes before the end of the incubation period to induce 100% cell lysis. Collect the supernatant from these wells.
-
Volume Control: Use culture medium alone as a background control.
-
-
LDH Assay:
-
Perform the LDH assay according to the manufacturer’s instructions. This generally involves adding a reaction mixture containing a substrate and a catalyst to the supernatants in a 96-well plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Absorbance - Medium Control Absorbance) / (Maximum Release Absorbance - Medium Control Absorbance) ] x 100
-
Signaling Pathway Visualization
NLRP3 Inflammasome Activation by Urate Crystals
Urate crystals are recognized as a danger-associated molecular pattern (DAMP) that triggers a specific inflammatory cascade. After being phagocytosed by macrophages, the crystals can lead to lysosomal destabilization. This, along with other signals like potassium (K+) efflux, activates the NLRP3 protein, which then oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving acute inflammation[1][2].
Figure 2: NLRP3 inflammasome activation pathway. This diagram shows the two-signal model for inflammasome activation initiated by urate crystals.
References
- 1. Gout - Wikipedia [en.wikipedia.org]
- 2. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Monosodium urate crystal induced macrophage inflammation is attenuated by chondroitin sulphate: pre-clinical model for gout prophylaxis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. In Vitro Assays to Study Inflammasome Activation in Primary Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monosodium urate crystals reduce osteocyte viability and indirectly promote a shift in osteocyte function towards a proinflammatory and proresorptive state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inflammation Induced by Monosodium Urate and Calcium Pyrophosphate Crystals Depends on Osmolarity and Aquaporin Channels - ACR Meeting Abstracts [acrabstracts.org]
- 12. Resolution of acute inflammation induced by monosodium urate crystals (MSU) through neutrophil extracellular trap-MSU aggregate-mediated negative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.co.uk]
- 16. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. IL-1β Secretion Assay [bio-protocol.org]
Application Notes and Protocols for the Quantification of Urate in Biological Samples using HPLC
These application notes provide detailed methodologies for the quantification of urate (uric acid) in various biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of urate levels.
Method 1: Reversed-Phase HPLC for Urate Quantification in Human Serum
This method describes a sensitive, efficient, and reproducible isocratic Reversed-Phase HPLC (RP-HPLC) method for the determination of uric acid in human serum.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 30 µg/mL | [1][2] |
| Correlation Coefficient (R²) | 0.9994 | [1][2] |
| Limit of Detection (LOD) | 0.01 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.033 µg/mL | [1][2] |
| Recovery | 98.75 - 101.20% | [1][2] |
| Retention Time | ~6.27 minutes | [1] |
| Intra-day Precision (%RSD) | < 2.0 | [1] |
| Inter-day Precision (%RSD) | < 2.0 | [1] |
Experimental Protocol
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Methanol (HPLC grade)
-
Uric acid standard
-
Deionized water
-
Human serum samples
2. Instrumentation:
-
HPLC system with a UV-visible detector (e.g., Shimadzu LC–20 A)[1][2]
-
Reversed-phase C18 column (e.g., Phenomenex C18, 250 × 4.6 mm, 5µm)[1][2]
-
Centrifuge
-
Vortex mixer
3. Chromatographic Conditions:
-
Mobile Phase: 0.1 M Sodium acetate buffer and acetonitrile (95:5 v/v), with the pH adjusted to 4.0 using acetic acid.[1][2]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient (~25 °C)[1]
4. Sample Preparation:
-
Thaw frozen serum samples at room temperature.[1]
-
Perform protein precipitation by mixing 0.2 mL of serum with 0.2 mL of methanol.[1]
-
Vortex the mixture.
-
Centrifuge the mixture to separate the supernatant.
-
Collect the supernatant for HPLC analysis.[1]
5. Standard Solution Preparation:
-
Prepare a stock solution of uric acid in the mobile phase.
-
Make subsequent dilutions from the stock solution with the mobile phase to create a series of standard solutions with concentrations ranging from 0.05 to 30 µg/mL.[1]
6. Analysis:
-
Inject 10 µL of the prepared sample or standard solution into the HPLC system.
-
Record the chromatogram and determine the peak area for uric acid.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of uric acid in the serum samples from the calibration curve.
Experimental Workflow
Caption: Workflow for serum sample preparation and HPLC analysis of urate.
Method 2: Reversed-Phase HPLC for Simultaneous Quantification of Urate, Hypoxanthine (B114508), and Creatinine (B1669602) in Human Urine
This method details a simple and rapid RP-HPLC technique for the simultaneous analysis of uric acid, hypoxanthine, and creatinine in human urine samples.[3]
Quantitative Data Summary
| Parameter | Uric Acid | Creatinine | Hypoxanthine | Reference |
| Linearity Range | 3.12 - 200 µg/mL | 3.12 - 100 µg/mL | 6.25 - 200 µg/mL | [3] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.99 | [3] |
| Recovery | 98 - 102% | 98 - 102% | 98 - 102% | [3] |
| Retention Time | ~5.2 min | ~6.1 min | ~8.3 min | [3] |
| Intra-day Variability (%RSD) | < 4.6% | < 4.6% | < 4.6% | [3] |
| Inter-day Variability (%RSD) | < 4.6% | < 4.6% | < 4.6% | [3] |
Experimental Protocol
1. Materials and Reagents:
-
Potassium dihydrogen phosphate (B84403)
-
Dipotassium hydrogen orthophosphate
-
Uric acid standard
-
Creatinine standard
-
Hypoxanthine standard
-
Tyrosine (internal standard)
-
Sodium hydroxide
-
Deionized water
-
Human urine samples
2. Instrumentation:
-
HPLC system with a UV-visible detector (e.g., Shimadzu LC10AS)[3]
-
Reversed-phase C18 column (100 mm × 4.6 mm) with a C18 pre-column (25 mm × 4.6 mm)[3]
-
Centrifuge
-
Vortex mixer
3. Chromatographic Conditions:
-
Mobile Phase: 20 mM Potassium phosphate buffer (pH 7.25)[3]
-
Flow Rate: 0.4 mL/min[3]
-
Detection Wavelength: 235 nm[3]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient[3]
4. Sample Preparation:
-
Add 100 µL of the internal standard (tyrosine) to 100 µL of urine.[3]
-
Vortex the mixture for 30 seconds.[3]
-
Centrifuge at 3000 rpm for 5 minutes.[3]
-
Collect the supernatant for HPLC analysis.[3]
5. Standard Solution Preparation:
-
Prepare stock solutions of uric acid, creatinine, and hypoxanthine (500 µg/mL each) in deionized water. A few drops of 0.5 M NaOH may be needed to dissolve uric acid and hypoxanthine.[3]
-
Prepare a stock solution of the internal standard, tyrosine (250 µg/mL), in 100% acetonitrile.[3]
-
Create a series of standard solutions by diluting the stock solutions with deionized water to cover the desired concentration ranges.[3]
6. Analysis:
-
Inject 20 µL of the prepared sample or standard solution into the HPLC system.
-
Record the chromatogram and determine the peak areas for uric acid, creatinine, hypoxanthine, and the internal standard.
-
Construct calibration curves by plotting the peak area ratio of each analyte to the internal standard against the concentration of the standard solutions.
-
Determine the concentrations of the analytes in the urine samples from the calibration curves.
Experimental Workflow```dot
Caption: Workflow for urine and tear sample preparation for HILIC analysis.
References
Application Notes and Protocols for Polarized Light Microscopy in Synovial Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of crystals in synovial fluid is a cornerstone in the diagnosis of inflammatory joint diseases.[1][2][3][4] Compensated polarized light microscopy stands as the gold standard for the definitive diagnosis of gout and calcium pyrophosphate deposition (CPPD) disease, often referred to as pseudogout.[1][2][5] This technique allows for the rapid and accurate identification of monosodium urate (MSU) and calcium pyrophosphate (CPP) crystals, distinguishing them based on their unique optical properties when interacting with polarized light.[1][5][6] The presence of MSU crystals is pathognomonic for gout, while the identification of CPP crystals confirms a diagnosis of CPPD.[4][7] Accurate crystal identification is crucial for appropriate patient management and for research into the pathogenesis and treatment of these common and debilitating arthropathies.
Clarification of Terminology: Monosodium Urate vs. "Calcium Urate"
It is critical to use precise terminology when identifying crystals in synovial fluid. The crystals responsible for gout are monosodium urate (MSU) crystals, which are a crystallized form of uric acid.[8][9][10] The other most common pathogenic crystal is calcium pyrophosphate (CPP) .[8][10] The term "this compound" is not used in the context of synovial fluid analysis and appears to be a conflation of the two common crystal types. There is no evidence in the clinical literature of this compound crystals being a significant finding in synovial fluid. Therefore, this document will focus on the standard and clinically relevant practice of identifying MSU and CPP crystals.
Principle of Compensated Polarized Light Microscopy
Compensated polarized light microscopy is a technique that utilizes the property of birefringence, which is the ability of a material to split a beam of light into two separate rays.[10] In a polarizing microscope, a polarizer filter is placed below the specimen stage, and an analyzer filter is placed above it, oriented perpendicular to the polarizer. This creates a dark background. When birefringent crystals, such as MSU or CPP, are placed in the light path, they appear bright against the dark background.
A first-order red compensator is then inserted into the light path. This plate gives the background a magenta color and allows for the determination of the sign of birefringence (positive or negative), which is a key feature for differentiating MSU and CPP crystals. The color of the crystal when it is aligned parallel and perpendicular to the slow axis of the compensator indicates its sign of birefringence.
Experimental Protocols
I. Sample Collection and Preparation
Proper sample handling is crucial to prevent crystal degradation or the formation of artifacts.
-
Collection: Aspirate synovial fluid from the affected joint using a sterile needle and syringe.
-
Anticoagulant: Transfer the fluid into a tube containing a liquid anticoagulant such as sodium heparin or EDTA.[11] Avoid powdered anticoagulants as they can form crystals and interfere with analysis.
-
Transportation and Storage: Transport the sample to the laboratory at room temperature immediately. Analysis should ideally be performed within 24 hours of collection.[1] If a delay is unavoidable, MSU crystals can remain detectable for up to two weeks when stored at 4°C or -20°C, though CPP crystal identification rates may decline.[1]
-
Slide Preparation (Wet Mount):
-
Gently mix the synovial fluid sample to ensure homogeneity.
-
Place one drop of the fluid onto a clean, pre-cleaned glass microscope slide.
-
Cover the drop with a clean coverslip, avoiding the formation of air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent the sample from drying out, especially if extended observation is required.
-
II. Microscopic Examination
A systematic approach to the microscopic examination is recommended for accurate identification.
-
Initial Examination (Ordinary Light):
-
Begin by examining the slide under low power (10x objective) and then high power (40x objective) using ordinary light.
-
Assess the overall cellularity of the fluid and look for potential crystals, which may appear as bright, refractile structures. Note the shape and location (intracellular vs. extracellular) of any suspected crystals.
-
-
Polarized Light Examination:
-
Engage the polarizer and analyzer, ensuring they are crossed to achieve a dark background.
-
Scan the slide again under low and high power. Birefringent crystals (MSU and CPP) will appear as bright objects against the dark field.
-
-
Compensated Polarized Light Examination:
-
Insert the first-order red compensator into the light path. The background will turn magenta.
-
Locate a crystal of interest and align its long axis parallel to the slow axis of the compensator (often marked on the compensator or oriented in a specific direction, e.g., NE-SW).
-
Observe the color of the crystal.
-
MSU Crystals (Negative Birefringence): Appear yellow when parallel to the slow axis and blue when perpendicular.[9]
-
CPP Crystals (Positive Birefringence): Appear blue when parallel to the slow axis and yellow when perpendicular.
-
-
Rotate the microscope stage by 90 degrees to confirm the color change. This is essential to differentiate true birefringence from artifacts.
-
Carefully examine multiple fields of view to form an overall assessment of the crystal types present and their abundance.
-
Data Presentation
The key distinguishing features of MSU and CPP crystals are summarized below.
| Feature | Monosodium Urate (MSU) | Calcium Pyrophosphate (CPP) |
| Associated Disease | Gout[3] | CPPD Disease (Pseudogout)[5] |
| Shape | Needle-like, acicular[1][9] | Rhomboid, rod-shaped[1][8] |
| Size Range | 2 - 20 µm in length | 1 - 20 µm in length |
| Birefringence | Strong | Weak |
| Sign of Birefringence | Negative[9] | Positive |
| Color (Parallel to Slow Axis) | Yellow[9] | Blue |
| Color (Perpendicular to Slow Axis) | Blue[9] | Yellow |
| Typical Location | Intracellular (during acute flares) and extracellular | Intracellular and extracellular |
Conclusion
Polarized light microscopy is an indispensable tool in rheumatology for the differential diagnosis of crystal-induced arthropathies. A thorough understanding of the principles of this technique, combined with meticulous sample preparation and a systematic examination protocol, ensures the accurate and reliable identification of monosodium urate and calcium pyrophosphate crystals. This, in turn, leads to correct diagnosis and the implementation of appropriate therapeutic strategies for patients suffering from gout and CPPD disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Synovial fluid analysis for crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urate Crystals; Beyond Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Detection and identification of crystals in synovial fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gout or 'pseudogout': how to differentiate crystal-induced arthropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Khan Academy [khanacademy.org]
- 9. Gout - Wikipedia [en.wikipedia.org]
- 10. Gout crystals: Types, treatment, and prevention [medicalnewstoday.com]
- 11. Predominance of Calcium Pyrophosphate Crystals in Synovial Fluid Samples of Patients at a Large Tertiary Center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Seeding of Calcium Urate Crystallization
These application notes provide a detailed protocol for the in vitro seeding of calcium urate crystallization, a process relevant to researchers in nephrology, rheumatology, and drug development for crystal-related arthropathies and urolithiasis. While this compound is a less common component of kidney stones and gouty tophi compared to monosodium urate (MSU) and calcium oxalate, understanding its crystallization process is crucial for a comprehensive view of pathological biomineralization. The following protocols are based on established principles of crystal growth and available data on this compound solubility.
Introduction
Pathological crystallization of urate salts is a central event in the pathogenesis of gout and certain types of kidney stones. While monosodium urate (MSU) is the primary crystalline form in gout, the presence of calcium ions in synovial fluid and urine can influence urate crystallization. Studies have shown that calcium can enhance the nucleation and growth of urate crystals.[1] Although this compound is a rare component of human urinary stones, its formation can be indicative of specific pathological conditions characterized by hypercalciuria and hyperuricosuria.[2][3]
These protocols detail the preparation of this compound seed crystals and their use in a seeded crystallization assay to study the kinetics of this compound crystal growth in vitro. Such assays are valuable for screening potential inhibitors of crystal formation and growth, which could be developed as therapeutic agents.
Data Presentation
The solubility of calcium hydrogenurate hexahydrate is a critical parameter for establishing supersaturated solutions required for crystallization studies. The thermodynamic solubility products (Ksp) at various temperatures are summarized below.[3]
| Temperature (K) | Temperature (°C) | pKsp (± uncertainty) | Ksp |
| 288 | 15 | 10.12 (± 0.07) | 7.59 x 10-11 M3 |
| 298 | 25 | 9.81 (± 0.09) | 1.55 x 10-10 M3 |
| 310 | 37 | 9.28 (± 0.04) | 5.25 x 10-10 M3 |
| 318 | 45 | 9.01 (± 0.03) | 9.77 x 10-10 M3 |
Table 1: Thermodynamic Solubility Products (Ksp) of Calcium Hydrogenurate Hexahydrate at Different Temperatures.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Seed Crystals
This protocol describes the synthesis of calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂ · 6H₂O) crystals to be used as seeds in subsequent crystallization assays. The method is adapted from the described formation of this this compound salt.[3]
Materials:
-
Uric Acid (C₅H₄N₄O₃)
-
Calcium Hydroxide (Ca(OH)₂)
-
Hydrochloric Acid (HCl), 0.1 M
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator or water bath at 37°C (310 K)
-
Centrifuge and centrifuge tubes
-
Filtration apparatus with 0.22 µm filter
-
Scanning Electron Microscope (SEM) for crystal morphology analysis (optional)
Procedure:
-
Prepare a Uric Acid Solution: In a beaker, dissolve uric acid in deionized water by slowly adding 0.1 M NaOH until the uric acid is fully dissolved and the pH is alkaline (e.g., pH 10-11). A stock solution of 2 g/L uric acid can be prepared.[2]
-
Prepare a Calcium Chloride Solution: Prepare a stock solution of calcium chloride (e.g., 1 M CaCl₂) in deionized water.
-
Induce Crystallization:
-
In a reaction vessel, combine the uric acid solution with a stoichiometric amount of the calcium chloride solution.
-
Slowly add 0.1 M HCl to the mixture while stirring continuously to lower the pH. Monitor the pH closely.
-
Calcium hydrogenurate hexahydrate precipitation is expected to occur as the pH is adjusted.
-
-
Crystal Maturation:
-
Age the solution with the precipitate at 37°C for at least 24 hours with gentle stirring to allow for crystal maturation and equilibration.[3]
-
-
Harvest and Wash Crystals:
-
Centrifuge the crystal suspension to pellet the this compound crystals.
-
Discard the supernatant and wash the crystals with deionized water to remove any soluble impurities. Repeat the washing step three times.
-
After the final wash, resuspend the crystals in a small volume of deionized water or 100% ethanol.
-
-
Dry and Characterize Seed Crystals:
-
Dry the washed crystals in a desiccator or at a low temperature (e.g., 40°C).
-
(Optional) Characterize the size and morphology of the seed crystals using light microscopy or SEM. The crystals should be of a consistent size and shape for reproducible seeding experiments.
-
Protocol 2: Seeded this compound Crystallization Assay
This protocol outlines the procedure for a seeded crystallization experiment to measure the growth of this compound crystals from a supersaturated solution.
Materials:
-
This compound seed crystals (from Protocol 1)
-
Calcium Chloride (CaCl₂)
-
Uric Acid
-
Sodium Hydroxide (NaOH)
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)
-
Spectrophotometer or a particle size analyzer
-
96-well microplate (for spectrophotometric assay)
-
Incubator at 37°C
Procedure:
-
Prepare Supersaturated this compound Solution:
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare stock solutions of CaCl₂ and sodium urate (prepared by dissolving uric acid in NaOH solution) in the buffer.
-
To create a supersaturated solution, mix the CaCl₂ and sodium urate stock solutions in the buffer to achieve final concentrations that exceed the solubility product of calcium hydrogenurate hexahydrate at 37°C (Ksp ≈ 5.25 x 10⁻¹⁰ M³). For example, target concentrations could be in the range of 1-5 mM for both calcium and urate. The solution should remain clear initially.
-
-
Prepare Seed Crystal Suspension:
-
Prepare a homogenous suspension of the this compound seed crystals in the buffer at a known concentration (e.g., 100 µg/mL). Sonication may be used to disperse the crystals.
-
-
Initiate Seeded Crystallization:
-
In a 96-well plate, add the supersaturated this compound solution to each well.
-
Add a small volume of the seed crystal suspension to the experimental wells. Control wells should receive the same volume of buffer without seed crystals.
-
(Optional for inhibitor screening) Add potential inhibitory compounds to designated wells before adding the seed crystals.
-
-
Monitor Crystal Growth:
-
Incubate the plate at 37°C.
-
Monitor the increase in turbidity over time using a spectrophotometer by measuring the absorbance at a wavelength of 620 nm. Readings can be taken at regular intervals (e.g., every 5-10 minutes) for a duration of 1-2 hours.
-
Alternatively, crystal growth can be assessed at specific time points by measuring the change in particle size using a particle size analyzer.
-
-
Data Analysis:
-
Plot the absorbance (or particle size) as a function of time.
-
The rate of crystal growth can be determined from the slope of the linear portion of the curve.
-
For inhibitor studies, compare the growth rates in the presence and absence of the test compounds to calculate the percentage of inhibition.
-
Visualizations
Caption: Workflow for preparing this compound seed crystals.
Caption: Workflow for the seeded this compound crystallization assay.
References
Application Notes and Protocols: Utilizing Calcium Urate as a Calibrator for Automated Synovial Fluid Analyzers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of synovial fluid for the presence of crystals is a cornerstone in the diagnosis of crystal-induced arthropathies, such as gout and calcium pyrophosphate deposition (CPPD) disease. The gold standard for this analysis is compensated polarized light microscopy (CPLM), which relies on the morphological and birefringent properties of crystals for identification.[1][2][3] Monosodium urate (MSU) crystals are pathognomonic for gout, while CPPD crystals are characteristic of pseudogout.[1][2][3][4]
With the advent of automated synovial fluid analyzers, which leverage technologies such as digital microscopy with machine learning algorithms and Raman spectroscopy, there is a growing need for standardized calibration and quality control materials to ensure the accuracy and reproducibility of results.[5][6][7] While MSU and CPPD are the primary crystals of clinical interest, this document outlines a hypothetical framework for the use of synthetic calcium urate crystals as a calibrator. This compound, while not a primary diagnostic crystal in synovial fluid, can serve as a valuable tool for calibrating the particle detection, sizing, and counting functions of automated analyzers due to its distinct crystalline structure.
These application notes provide a detailed protocol for the synthesis of this compound crystals and their application as a calibrator for automated synovial fluid analyzers.
Experimental Protocols
Protocol 1: Synthesis of this compound Crystals
This protocol describes the preparation of this compound crystals of a controlled size and concentration for use as a calibrator. The methodology is adapted from established protocols for the synthesis of monosodium urate crystals.
1. Materials and Reagents:
-
Uric Acid (powder)
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Synthetic Synovial Fluid Matrix (or phosphate-buffered saline)
-
Magnetic stirrer and hot plate
-
pH meter
-
Centrifuge
-
Micron filters (e.g., 0.22 µm)
-
Optical microscope with polarized light capabilities for quality control
2. Crystal Preparation Workflow:
Caption: Workflow for the synthesis of this compound crystals.
3. Detailed Procedure:
-
Preparation of Urate Solution:
-
Dissolve 1 g of uric acid powder in 100 mL of 0.05 M NaOH.
-
Gently heat the solution to 60°C while stirring on a magnetic hot plate until the uric acid is completely dissolved.
-
Allow the solution to cool to room temperature. Adjust the pH to 8.0-8.5 with dropwise addition of 1 M NaOH or 1 M HCl as needed.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Crystallization:
-
Prepare a 0.1 M solution of calcium chloride in deionized water.
-
While vigorously stirring the urate solution, slowly add the calcium chloride solution dropwise. A precipitate of this compound will begin to form.
-
Continue stirring for 1-2 hours at room temperature to allow for initial crystal formation.
-
Transfer the suspension to a sterile container and incubate at 4°C for 24-48 hours to promote further crystal growth.
-
-
Harvesting and Purification:
-
Centrifuge the crystal suspension at 3000 x g for 10 minutes.
-
Carefully decant and discard the supernatant.
-
Wash the crystal pellet by resuspending it in 50 mL of cold deionized water, followed by centrifugation. Repeat this washing step two more times.
-
After the final wash, resuspend the this compound crystal pellet in a known volume of synthetic synovial fluid matrix to achieve the desired stock concentration.
-
-
Characterization and Quality Control:
-
Determine the crystal concentration (crystals/mL) using a hemocytometer or an automated cell counter.
-
Characterize the crystal morphology (e.g., size, shape) using optical microscopy. This compound crystals are expected to be rhomboidal or needle-shaped.
-
Confirm the identity of the crystals using techniques such as X-ray diffraction or Raman spectroscopy, if available.
-
4. Storage:
Store the this compound crystal suspension at 2-8°C. Do not freeze, as this may alter crystal morphology. The stability of the suspension should be evaluated over time.
Application Notes for Automated Synovial Fluid Analyzers
Application Note 1: Calibration of Crystal Counting and Sizing
1. Principle:
This procedure describes the use of a synthetic this compound crystal suspension to calibrate the particle counting and sizing functions of an automated synovial fluid analyzer. By analyzing a calibrator with a known crystal concentration and size distribution, the analyzer's performance can be verified and adjusted if necessary.
2. Materials:
-
Automated Synovial Fluid Analyzer
-
This compound Crystal Calibrator (prepared as per Protocol 1 at known concentrations)
-
Synthetic Synovial Fluid Matrix (as a negative control/blank)
3. Calibration Workflow:
Caption: Workflow for analyzer calibration using a crystal calibrator.
4. Procedure:
-
Preparation of Calibrator Levels:
-
Prepare a series of dilutions of the this compound crystal stock suspension using the synthetic synovial fluid matrix to create calibrators at different concentrations (e.g., low, medium, high). Refer to Table 1 for example concentrations.
-
-
Analyzer Setup:
-
Ensure the automated analyzer is cleaned and has passed all system checks as per the manufacturer's instructions.
-
-
Analysis:
-
Analyze the synthetic synovial fluid matrix as a blank to establish a baseline reading.
-
Analyze each level of the this compound calibrator in triplicate.
-
Record the crystal count (crystals/µL) and mean crystal size reported by the analyzer for each replicate.
-
5. Data Analysis and Acceptance Criteria:
-
Linearity: Plot the mean measured crystal count against the expected crystal count for each calibrator level. The relationship should be linear with a correlation coefficient (R²) of ≥ 0.98.
-
Accuracy: The mean measured count for each level should be within ±15% of the expected count.
-
Precision: The coefficient of variation (CV) for the triplicate measurements of each level should be ≤ 10%.
Data Presentation
Table 1: Example Calibration Data for Crystal Counting
| Calibrator Level | Expected Count (crystals/µL) | Measured Count (crystals/µL) | Accuracy (%) | Precision (CV%) |
| Blank | 0 | < 5 | N/A | N/A |
| Low | 50 | 48 | -4.0 | 6.5 |
| Medium | 250 | 260 | +4.0 | 4.2 |
| High | 1000 | 975 | -2.5 | 3.1 |
Table 2: Example Performance Characteristics for Crystal Sizing
| Parameter | Specification |
| Mean Crystal Size | Within ± 1 µm of expected size |
| Size Distribution | Bimodal or unimodal as expected |
Conclusion
The use of synthetic crystal calibrators, such as the hypothetically applied this compound, is essential for ensuring the reliable performance of automated synovial fluid analyzers. The protocols and application notes presented here provide a framework for the preparation and utilization of such calibrators. While this compound is not a primary diagnostic crystal in synovial fluid, its use in a quality control context can help to standardize the analytical process. Further research is needed to develop and validate a wider range of synthetic crystal calibrators, including MSU and CPPD, to fully support the advancement of automated synovial fluid analysis in both clinical and research settings. The development of these tools will be critical for improving the diagnosis and management of crystal-induced arthropathies.
References
- 1. Synovial fluid analysis for crystals [pubmed.ncbi.nlm.nih.gov]
- 2. [Detection and identification of crystals in synovial fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Diagnostic advances in synovial fluid analysis and radiographic identification for crystalline arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review: Advances in synovial fluid analysis for the diagnosis of crystal arthropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Purity of Lab-Synthesized Calcium Urate Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing and assessing the purity of calcium urate crystals in a laboratory setting. The protocols outlined below detail the synthesis of this compound and the subsequent analytical techniques used to confirm its purity and characterize its properties. This information is crucial for researchers studying crystal-induced inflammation, drug development professionals formulating new treatments for gout and other related conditions, and scientists investigating biomineralization.
Synthesis of this compound Crystals
This protocol describes the synthesis of this compound crystals from uric acid and calcium chloride.
Experimental Protocol:
1.1. Materials and Reagents:
-
Uric Acid (C₅H₄N₄O₃)
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying Oven
1.2. Procedure:
-
Prepare a 0.1 M solution of uric acid in 0.01 M NaOH. Gently heat and stir the solution until the uric acid is completely dissolved.
-
Prepare a 0.1 M solution of calcium chloride in deionized water.
-
Slowly add the calcium chloride solution dropwise to the uric acid solution while continuously stirring at room temperature.
-
A white precipitate of this compound will form.
-
Continue stirring the suspension for 24 hours to allow for complete reaction and crystal growth.
-
Filter the suspension using a Buchner funnel and wash the collected crystals several times with deionized water to remove any unreacted reagents.
-
Dry the purified this compound crystals in an oven at 60°C overnight.
-
Store the dried crystals in a desiccator.
Purity Assessment of this compound Crystals
The purity of the synthesized this compound crystals should be assessed using a combination of analytical techniques. The following sections detail the protocols for X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).
2.1. X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phase of a material. A pure crystalline substance will produce a unique diffraction pattern.
Experimental Protocol:
-
Sample Preparation: Finely grind a small amount of the dried this compound crystals into a homogenous powder using an agate mortar and pestle.
-
Instrument Setup:
-
Instrument: Powder X-ray Diffractometer
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
-
-
Data Analysis: The resulting diffraction pattern should be compared to a reference pattern for pure this compound if available. In the absence of a standard reference, the presence of sharp, well-defined peaks will indicate a crystalline material. The absence of peaks from potential impurities (e.g., uric acid, calcium chloride) is a strong indicator of purity.
2.2. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of pure this compound will show characteristic absorption bands corresponding to the urate anion.
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) powder in a 1:100 ratio. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup:
-
Instrument: Fourier-Transform Infrared Spectrometer
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The obtained spectrum should be analyzed for characteristic peaks of the urate molecule. The absence of peaks corresponding to potential impurities is indicative of a pure sample.
2.3. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability and composition of the synthesized crystals, including the presence of water of hydration.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the dried this compound crystals into an alumina (B75360) crucible.
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer
-
Temperature Range: 25°C to 800°C
-
Heating Rate: 10°C/minute
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/minute
-
-
Data Analysis: The TGA thermogram will show weight loss at different temperatures corresponding to the decomposition of the this compound. The theoretical weight loss can be calculated based on the molecular formula of this compound (C₁₀H₆CaN₈O₆). Any deviation from the expected decomposition profile may indicate the presence of impurities.
2.4. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and size of the synthesized crystals. Pure crystalline materials typically exhibit well-defined and uniform crystal habits.
Experimental Protocol:
-
Sample Preparation: Mount a small amount of the dried this compound crystals onto an aluminum stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Instrument Setup:
-
Instrument: Scanning Electron Microscope
-
Accelerating Voltage: 5-15 kV
-
Magnification: Varies, depending on the desired level of detail.
-
-
Imaging: Acquire images of the crystals at different magnifications to observe their morphology, size distribution, and surface features. Homogeneous, well-formed crystals are indicative of high purity.
Data Presentation
The quantitative data obtained from the purity assessment techniques should be summarized for clear comparison.
Table 1: Summary of Expected Analytical Data for Pure this compound
| Analytical Technique | Parameter | Expected Result for Pure this compound |
| XRD | 2θ Peaks | A unique set of sharp diffraction peaks indicative of a crystalline structure. |
| FTIR | Absorption Bands (cm⁻¹) | Characteristic peaks for C=O, N-H, and C-N stretching and bending vibrations of the urate ring structure. |
| TGA | Decomposition Steps | Reproducible thermal decomposition profile with distinct weight loss steps corresponding to the degradation of the urate structure. |
| SEM | Morphology | Homogeneous, well-defined crystalline structures (e.g., needles, plates, or prisms). |
Note: Specific quantitative data for pure this compound is not widely available in the literature. The expected results are based on the analysis of similar compounds like uric acid and calcium oxalate.
Visualizations
Diagram 1: Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis and purity assessment of this compound crystals.
Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Inflammation
Caption: A simplified diagram of a potential inflammatory pathway initiated by this compound crystals.
Troubleshooting & Optimization
Technical Support Center: Strategies to Inhibit Calcium Urate Crystal Growth and Aggregation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the inhibition of calcium urate crystal growth and aggregation. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries related to the study of this compound crystallization.
General Concepts
Q1: Why is the study of this compound crystal inhibition important? The formation of this compound crystals is associated with certain pathological conditions, including specific types of kidney stones and has been observed in studies related to gout. Although less prevalent than calcium oxalate (B1200264) or uric acid stones, understanding the mechanisms that drive this compound formation is essential for the development of targeted therapies.
Q2: What are the fundamental stages of this compound crystal formation? The process of this compound crystallization follows a classical pathway involving three primary stages:
-
Nucleation: The initial formation of a stable crystal nucleus from a supersaturated solution of calcium and urate ions.
-
Growth: The subsequent enlargement of the crystal nucleus through the deposition of additional calcium and urate ions.
-
Aggregation: The clustering of individual crystals to form larger, more complex crystalline structures.
Q3: What are the key factors that promote the crystallization of this compound? Several factors are known to promote the formation of this compound crystals:
-
Supersaturation: The primary driving force for crystallization is a high concentration of both calcium and urate ions in the solution.
-
pH: The pH of the solution influences the solubility of uric acid and the availability of urate ions for crystal formation.
-
Promoters: Certain urinary macromolecules and other substances can act as promoters, facilitating the processes of nucleation and aggregation.
Inhibitors and Mechanisms of Action
Q4: What are the major categories of inhibitors for this compound crystal growth? While specific research on this compound inhibitors is not as extensive as for calcium oxalate or uric acid, inhibitors can be broadly classified into:
-
Small Molecules: This category includes ions such as magnesium and citrate, which can chelate calcium or otherwise alter the chemical environment of the solution.
-
Macromolecules: Naturally occurring urinary proteins and glycosaminoglycans (GAGs) have been shown to inhibit crystal growth and aggregation, often by binding to the crystal surface.
-
Synthetic Compounds: A variety of synthetic molecules are under investigation for their potential to inhibit the formation of pathogenic crystals.
Q5: How do these inhibitors prevent the growth and aggregation of this compound crystals? Inhibitors employ several mechanisms to hinder crystal formation:
-
Chelation: Some inhibitors bind to calcium ions, effectively reducing the supersaturation of the solution and thereby impeding the initial nucleation step.
-
Surface Binding: Many inhibitors function by adsorbing onto the surface of growing crystals, which blocks the active sites for further ion deposition.
-
Modification of Crystal Habit: Certain inhibitors can alter the morphology of the crystals, rendering them less prone to aggregation.
-
Disruption of Aggregation: Some molecules can interfere with the intermolecular forces that cause individual crystals to adhere to one another.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vitro experiments on this compound crystal inhibition.
| Problem | Possible Causes | Recommended Solutions |
| No crystal formation observed | - Insufficient supersaturation of calcium or urate ions.- Incorrect pH affecting the solubility of urate.- Presence of potent, unidentified inhibitors in the experimental medium. | - Increase the initial concentrations of calcium and/or urate.- Adjust the pH to a range that is optimal for the precipitation of this compound.- Begin with a well-defined, simple buffer system before moving to more complex media like artificial or natural urine. |
| Rapid and uncontrolled precipitation | - Extremely high levels of supersaturation.- Complete absence of any inhibitory substances. | - Lower the initial concentrations of calcium and urate.- Introduce a known, weak inhibitor to modulate the rate of crystallization. |
| Inconsistent results between experimental replicates | - Inaccurate pipetting leading to variations in ion concentrations.- Fluctuations in the ambient temperature.- Inhomogeneous mixing of the reaction solutions. | - Ensure the use of calibrated pipettes and practice careful, consistent dispensing techniques.- Maintain a constant temperature using a water bath or an incubator.- Guarantee thorough mixing of all reagents before and during the experiment. |
| Observation of unexpected crystal morphology | - Presence of contaminants in the reagents or water.- This may be an intended effect of the inhibitor being tested.- Variations in the pH of the solution during the experiment. | - Use high-purity reagents and ultrapure water to prepare all solutions.- This could be a significant finding; carefully document the morphological changes.- Monitor and buffer the pH of the solution throughout the duration of the experiment. |
| Difficulty in accurately quantifying inhibition | - The chosen detection method lacks the necessary sensitivity.- High background noise in spectrophotometric assays.- Overlapping effects of nucleation, growth, and aggregation, making it difficult to isolate the variable of interest. | - Consider switching to a more sensitive detection method, such as direct crystal imaging and counting.- Use appropriate blanks and controls to effectively subtract background absorbance.- Design experiments to isolate each stage of crystallization, for example, by using seeded growth assays. |
Quantitative Data on Inhibitors
The following table summarizes the inhibitory effects of various substances on the crystallization of urate and calcium oxalate. It is important to note that data specifically for this compound is limited, and therefore, related data is provided as a valuable reference.
| Inhibitor | Crystal Type | Assay Type | Concentration | Inhibition (%) | Reference |
| Urinary Macromolecules (Y-b fraction) | Calcium Oxalate | Nucleation | 0.025 mg/mL | ~50% | |
| Urinary Macromolecules (Y-b fraction) | Calcium Oxalate | Crystal Growth | 0.025 mg/mL | 31% | |
| Chondroitin Sulphate | Calcium Oxalate | Aggregation | Not specified | Inhibited aggregation | |
| 7-methylxanthine | Monosodium Urate | Crystallization | 16.61–49.84 mg/L | An inhibitory effect was observed |
Experimental Protocols
Protocol 1: Turbidimetric Assay for Screening this compound Crystal Growth Inhibitors
This protocol details a method for screening the inhibitory activity of various compounds on the growth of this compound crystals using a microplate spectrophotometer.
Materials:
-
Calcium Chloride (CaCl₂) solution (e.g., 100 mM stock)
-
Sodium Urate solution (e.g., 10 mM stock, prepared in a suitable buffer at physiological pH)
-
Test inhibitor solutions at a range of concentrations
-
Tris-HCl buffer (e.g., 20 mM, pH 7.4) containing NaCl (e.g., 150 mM)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 620 nm
Procedure:
-
Preparation of Reaction Mixtures:
-
In each well of a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 50 µL of the test inhibitor solution at the desired concentration (use buffer for the control wells).
-
Add 50 µL of the CaCl₂ solution.
-
-
Initiation of Crystallization:
-
To initiate the crystallization process, add 50 µL of the sodium urate solution to each well.
-
-
Monitoring Crystal Growth:
-
Immediately place the microplate into the spectrophotometer.
-
Monitor the change in absorbance at 620 nm at regular intervals (e.g., every minute) for a period of 60-120 minutes, maintaining a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of crystal growth by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = (1 - (Slope_inhibitor / Slope_control)) * 100
-
Protocol 2: Seeded Growth Assay for this compound Crystals
This protocol is designed to specifically measure the growth of crystals, as opposed to nucleation, by introducing pre-formed seed crystals into the reaction.
Materials:
-
This compound seed crystals (these can be prepared in-house and should be characterized by microscopy)
-
Calcium Chloride (CaCl₂) solution
-
Sodium Urate solution
-
Test inhibitor solutions
-
Buffer solution (as described in Protocol 1)
-
Microscope equipped with a camera and image analysis software
Procedure:
-
Preparation of Seed Crystal Suspension:
-
Suspend a known quantity of this compound seed crystals in the buffer to achieve a desired density.
-
-
Experimental Setup:
-
In a suitable reaction vessel, such as a multi-well plate, prepare a metastable solution of calcium chloride and sodium urate in the buffer, both with and without the test inhibitor. The concentrations should be below the threshold for spontaneous nucleation but sufficient to support growth on the existing seed crystals.
-
-
Initiation of Seeded Growth:
-
Add a small volume of the seed crystal suspension to the reaction mixture.
-
-
Monitoring Crystal Growth:
-
At predetermined time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the suspension.
-
Capture images of the crystals using the microscope.
-
-
Data Analysis:
-
Using image analysis software, measure the size (e.g., length, area) of a representative number of crystals at each time point.
-
Compare the growth rate of the crystals in the presence and absence of the inhibitor to determine its effect.
-
Visual Diagrams
Caption: Workflow for screening this compound crystal growth inhibitors.
Caption: Factors influencing this compound crystallization.
Technical Support Center: Optimizing pH to Control Calcium Urate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling calcium urate precipitation in experimental settings by optimizing pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in controlling this compound precipitation?
A1: The pH of a solution dictates the ionization state of uric acid. Uric acid is a weak acid with a pKa of approximately 5.4-5.75.[1][2][3] Below this pKa, the poorly soluble, non-ionized uric acid form is predominant. Above this pKa, it converts to the much more soluble urate anion.[1] Consequently, acidic conditions (pH < 5.5) favor the precipitation of uric acid, while neutral to alkaline conditions increase the concentration of soluble urate, which can then precipitate with calcium if the solution is supersaturated with respect to this compound.
Q2: At what pH range is this compound precipitation most likely to occur?
A2: Calcium hydrogenurate hexahydrate, a form of this compound, has been shown to precipitate in a pH range of approximately 6.2 to 10.1.[4] Within this range, the concentration of both calcium ions (Ca²⁺) and urate anions is sufficient for the solubility product to be exceeded, leading to crystal formation. In contrast, at a pH below about 6.0, the concentration of the urate anion decreases significantly, favoring uric acid precipitation instead.[1]
Q3: My solution turned cloudy after adding a calcium salt to a urate-containing buffer. What happened and how can I fix it?
A3: The cloudiness indicates precipitation, likely of this compound. This occurs when the concentrations of calcium and urate ions exceed the solubility limit of this compound at the given pH and temperature. To resolve this, you can either lower the pH to below 6.0 to convert soluble urate back to uric acid (which may precipitate on its own if concentrations are high), or you can dilute the solution to bring the ion concentrations below the supersaturation point. For future experiments, consider adding the calcium salt solution slowly while vigorously stirring to avoid localized high concentrations.[5]
Q4: How can I prepare a stable, supersaturated solution of this compound without immediate precipitation?
A4: To create a metastable supersaturated solution, you can prepare separate stock solutions of a soluble calcium salt (e.g., calcium chloride) and uric acid. The uric acid should be dissolved in a slightly alkaline solution (e.g., using NaOH to bring the pH above 8.0) to ensure it is fully converted to the soluble urate form. The two solutions can then be slowly mixed. Maintaining a lower temperature (e.g., 4°C) can also help inhibit nucleation and crystal growth, keeping the solution clear for a longer period.[6]
Q5: What is the relationship between temperature and this compound solubility?
A5: The solubility of calcium hydrogenurate hexahydrate increases with temperature.[4] Experiments have shown that the thermodynamic solubility product (Ksp) increases (pKs decreases) as the temperature rises from 15°C to 45°C (288 K to 318 K).[4] Therefore, unexpected precipitation may occur if a solution prepared at a higher temperature is allowed to cool.
Q6: Can other components in my solution influence this compound precipitation?
A6: Yes, other ions and molecules can affect precipitation. For example, the presence of sodium ions can lead to the precipitation of monosodium urate if its solubility is exceeded.[7] Furthermore, proteins and other macromolecules present in complex media can sometimes act as inhibitors or promoters of crystallization. It is crucial to consider the entire composition of your experimental medium.
Data Presentation
The solubility of this compound is highly dependent on pH. The following table summarizes experimental data on the equilibrium concentrations of soluble calcium and urate at various pH values at 37°C (310 K).
| pH | Soluble Urate (mmol/L) | Soluble Calcium (mmol/L) |
| 6.21 | 0.98 | 0.53 |
| 6.53 | 1.83 | 0.31 |
| 6.82 | 3.12 | 0.19 |
| 7.15 | 4.88 | 0.12 |
| 7.58 | 6.13 | 0.09 |
| 8.01 | 7.02 | 0.08 |
| 9.05 | 8.15 | 0.06 |
| 10.12 | 8.80 | 0.05 |
| Data derived from experiments on calcium hydrogenurate hexahydrate solubility.[4] |
Experimental Protocols
Protocol for Preparing a Supersaturated this compound Solution
This protocol describes how to prepare a solution containing calcium and urate ions at concentrations that are supersaturated but can remain transiently stable.
Materials:
-
Uric Acid Powder
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filters
Procedure:
-
Prepare Urate Stock Solution: a. Weigh the desired amount of uric acid powder. b. In a beaker with a stir bar, add a volume of deionized water. c. While stirring, slowly add 0.1 M NaOH dropwise until the uric acid completely dissolves and the pH is approximately 8.5-9.0. This ensures the conversion of uric acid to the soluble sodium urate. d. Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Prepare Calcium Stock Solution: a. Weigh the desired amount of CaCl₂ and dissolve it in a separate volume of deionized water. b. Filter the solution through a 0.22 µm filter.
-
Create the Supersaturated Solution: a. Place the urate stock solution on a magnetic stirrer. b. Slowly add the calcium stock solution drop-by-drop to the stirring urate solution. Rapid addition can cause localized high concentrations and immediate precipitation. c. The resulting solution is supersaturated with respect to this compound. It should be used promptly.
Protocol for pH-Induced Precipitation of this compound
This protocol uses the supersaturated solution prepared above to demonstrate how pH adjustment can induce precipitation.
Materials:
-
Supersaturated this compound solution (from the protocol above)
-
0.1 M HCl
-
pH meter
-
Spectrophotometer or nephelometer (optional, for quantitative analysis)
-
Microscope and slides
Procedure:
-
Place an aliquot of the clear, supersaturated this compound solution in a beaker with a stir bar.
-
Place the beaker on a magnetic stirrer and insert a calibrated pH probe.
-
Slowly add 0.1 M HCl dropwise to the solution while monitoring the pH.
-
Observe the solution for the formation of a precipitate (cloudiness). Note the pH at which precipitation begins. This is typically expected in the range of pH 6.2-8.0, depending on the degree of supersaturation.[4]
-
(Optional) Monitor the increase in turbidity over time using a spectrophotometer at a wavelength such as 600 nm.
-
(Optional) Take a small sample of the precipitate, place it on a microscope slide, and observe the crystal morphology.
Visualizations
Troubleshooting Workflow for this compound Precipitation
This diagram outlines the logical steps a researcher should take when encountering unexpected precipitation in a calcium and urate-containing solution.
Caption: Troubleshooting workflow for this compound precipitation.
pH-Dependent Speciation of Uric Acid
This diagram illustrates the chemical equilibrium between poorly soluble uric acid and the more soluble urate anion, which is governed by the solution's pH relative to the pKa.
Caption: pH effect on uric acid and urate equilibrium.
References
- 1. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uric Acid: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6720023B1 - Method for preparation of the supersaturated solution of calcium phosphate and the thin film of calcium phosphate crystal by using the solution - Google Patents [patents.google.com]
- 7. Mechanism for calcium urolithiasis among patients with hyperuricosuria: supersaturation of urine with respect to monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming interference in the spectroscopic analysis of urate
Welcome to the Technical Support Center for the spectroscopic analysis of urate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My uric acid readings are unexpectedly low, especially in icteric (jaundiced) samples. What could be the cause?
A1: Unexpectedly low uric acid results in icteric samples are often due to bilirubin (B190676) interference, particularly in assays employing the uricase-peroxidase coupled reaction. Bilirubin can compete with the chromogenic substrate in the peroxidase reaction, leading to a falsely decreased absorbance reading.[1][2][3][4] The degree of this interference can vary depending on the specific chromogen and wavelength used in your assay.[2][3]
Q2: I am observing falsely low urate concentrations in samples from patients taking high doses of Vitamin C. Why is this happening?
A2: Ascorbic acid (Vitamin C) is a strong reducing agent and can interfere with assays that rely on redox reactions, such as the popular Trinder (uricase-peroxidase) method. It can directly reduce the colored product of the reaction or compete with the chromogenic substrate, leading to a negative interference and falsely low uric acid measurements. This interference is dose-dependent and can persist for up to 24 hours after a large dose of Vitamin C.
Q3: My samples are hemolyzed/lipemic. How will this affect my uric acid measurements?
A3: Both hemolysis (release of hemoglobin from red blood cells) and lipemia (high concentration of lipids) can cause significant interference.
-
Hemolysis: Can cause falsely elevated uric acid levels. This can be due to the release of intracellular contents that absorb at the measurement wavelength or by direct spectral interference from hemoglobin.[5] The effect is dependent on the degree of hemolysis.
-
Lipemia: High levels of triglycerides can cause turbidity, leading to light scattering and falsely increased absorbance readings in spectrophotometric methods. This results in erroneously high uric acid concentrations.[5]
Q4: I am using a direct UV spectrophotometry method at ~293 nm. What are the potential interferences?
A4: While direct UV spectrophotometry is simple, it is susceptible to spectral interference from other endogenous compounds that absorb in the same UV region, such as purine (B94841) precursors or other purines. While interference from xanthine (B1682287) or paraproteins is generally minimal, high concentrations could potentially affect results.[6] It is crucial to use a sample blank to correct for background absorbance.
Q5: What is the purpose of using HPLC in troubleshooting my spectroscopic urate assay?
A5: High-Performance Liquid Chromatography (HPLC) is often considered a reference method for uric acid determination due to its high specificity and sensitivity.[7][8][9][10] If you suspect interference in your spectroscopic assay, running the same samples on an HPLC system can provide a more accurate, interference-free measurement for comparison. This can help confirm that the unexpected results from your primary assay are indeed due to an interfering substance.
Troubleshooting Guides
Issue 1: Suspected Bilirubin Interference in Uricase-Peroxidase Assays
If you suspect that high bilirubin levels are depressing your uric acid results, you can take the following steps:
-
Assess the Degree of Icterus: Visually inspect the sample for yellowness. Modern automated analyzers often provide an "icterus index" which can quantify the potential for bilirubin interference.
-
Mitigation with Potassium Ferrocyanide: For some peroxidase-coupled assays, the addition of potassium ferrocyanide can effectively eliminate bilirubin interference.[2][3]
-
Sample Blanking: If your instrument allows, running a sample blank (sample without the uricase enzyme) can help to correct for the spectral interference component of bilirubin.
-
Confirmation with an Alternative Method: If the issue persists, analyze the sample using a method less susceptible to bilirubin interference, such as a direct UV method or HPLC.
Issue 2: Correcting for Hemolysis or Lipemia
-
Visual and Instrumental Assessment: Note any visible redness (hemolysis) or turbidity (lipemia) in the sample. Many analyzers provide a Hemolysis, Icterus, and Lipemia (HIL) index.
-
High-Speed Centrifugation for Lipemia: For lipemic samples, ultracentrifugation can be used to pellet the lipids, allowing for analysis of the cleared infranatant.
-
Protein Precipitation for Severe Interference: In cases of severe hemolysis or lipemia, or if paraprotein interference is suspected, protein precipitation can be employed to remove the interfering substances.
-
Request a New Sample: If possible, the most reliable solution for severely hemolyzed or lipemic samples is to request a new, properly collected sample.
Issue 3: Unexpected Results with No Obvious Visual Interference
If your uric acid results are inconsistent or unexpected, and the sample appears clear, consider the following:
-
Review Patient/Sample History: Check for medications or high-dose supplements (like Vitamin C) that could interfere with the assay chemistry.
-
Perform a Spiking Study (Standard Addition): This can help to identify matrix effects, where components in the sample matrix inhibit or enhance the reaction.
-
Analyze a Sample Blank: This will help to identify if there is an inherent background absorbance in the sample at the analysis wavelength.
-
Validate with HPLC: As a final step, use HPLC to obtain a definitive uric acid concentration, which can be compared to the result from your spectroscopic method.
Data on Common Interferences
The following tables summarize the quantitative effects of common interferents on uric acid assays.
Table 1: Interference from Endogenous Substances
| Interferent | Analytical Method | Threshold for Interference | Effect on Urate Measurement |
| Bilirubin | Uricase-Peroxidase | > 5.2 mg/dL | Negative (falsely low)[5] |
| Direct UV Spectrophotometry | Minimal | Minimal interference reported[6] | |
| Hemoglobin | Uricase-Peroxidase | > 0.29 g/dL | Positive (falsely high)[5] |
| Triglycerides | Uricase-Peroxidase | > 537 mg/dL | Positive (falsely high)[5] |
| Paraproteins (IgM) | Uricase-Peroxidase | Varies | Can cause precipitation and assay failure |
Table 2: Interference from Exogenous Substances
| Interferent | Analytical Method | Threshold for Interference | Effect on Urate Measurement |
| Ascorbic Acid | Uricase-Peroxidase (Trinder) | Varies by dose and time | Negative (falsely low) |
Experimental Protocols
Protocol 1: Protein Precipitation using Polyethylene Glycol (PEG)
This protocol is designed to remove interfering proteins (e.g., hemoglobin, lipids, paraproteins) from serum or plasma samples prior to uric acid analysis.
Materials:
-
Serum/Plasma Sample
-
Polyethylene Glycol (PEG) 6000 solution (20% w/v in saline)
-
0.9% Saline
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, mix equal volumes of the serum/plasma sample and the 20% PEG 6000 solution (e.g., 100 µL of sample + 100 µL of 20% PEG).
-
Vortex the mixture gently for 10-15 seconds.
-
Incubate the tube at room temperature for 10 minutes to allow for protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the uric acid, and use this for your spectroscopic assay.
-
Remember to account for the 1:1 dilution in your final concentration calculation.
Protocol 2: Standard Addition Method to Detect Matrix Effects
This method helps to determine if components in the sample matrix are interfering with the assay.
Materials:
-
Sample with unknown uric acid concentration
-
Uric acid standard solution of a known high concentration
-
Spectrophotometer and reagents for your urate assay
Procedure:
-
Prepare at least four identical aliquots of your sample (e.g., 100 µL each).
-
To the first aliquot, add a small, precise volume of buffer or deionized water (this is your unspiked sample).
-
To the subsequent aliquots, add increasing, precise volumes of the uric acid standard solution (e.g., 2 µL, 4 µL, 6 µL). Ensure the volume added is small relative to the sample volume to avoid significant dilution.
-
Run your standard uric acid assay on all prepared samples.
-
Plot the measured absorbance (y-axis) against the concentration of the added uric acid standard (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line will give you the uric acid concentration in your original, unspiked sample. If the line is not linear or has a poor correlation coefficient, it indicates a significant matrix effect.
Visualizations
Caption: Enzymatic cascade of the Uricase-Peroxidase reaction for urate quantification.
Caption: A logical workflow for troubleshooting unexpected uric acid results.
References
- 1. Effects of serum bilirubin on determination of uric acid by the uricase-peroxidase coupled reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bilirubin interference with determination of uric acid, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Bilirubin interference with determination of uric acid, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide. | Semantic Scholar [semanticscholar.org]
- 4. Effect of bilirubin on uricase-peroxidase coupled reactions. Implications for urate measurement in clinical samples and external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a multi-analyte HPLC-DAD method for determination of uric acid, creatinine, homovanillic acid, niacinamide, hippuric acid, indole-3-acetic acid and 2-methylhippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
troubleshooting low yield and purity in calcium urate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield and purity during the synthesis of calcium urate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound, specifically calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂·6H₂O), is typically achieved by reacting uric acid with a calcium salt in an aqueous solution. A common method involves the reaction of uric acid with calcium hydroxide (B78521). The pH of the solution is a critical parameter that must be controlled to ensure the precipitation of the desired this compound salt.[1]
Q2: What are the most critical parameters influencing the yield and purity of this compound?
The key parameters that significantly impact the yield and purity of this compound synthesis are:
-
pH: The pH of the reaction mixture is crucial. A pH that is too low will lead to the precipitation of unreacted uric acid, while a pH that is too high can favor the formation of calcium carbonate if carbon dioxide from the atmosphere dissolves in the alkaline solution.
-
Temperature: Temperature affects the solubility of both reactants and products. Lower temperatures can decrease the solubility of urate salts, potentially increasing the yield of the precipitate.[2]
-
Concentration of Reactants: The initial concentrations of uric acid and the calcium salt determine the supersaturation of the solution, which in turn influences the nucleation and growth of the crystals.
-
Stirring Speed: The rate of agitation affects crystal size and purity. Inadequate stirring can lead to localized areas of high supersaturation, promoting the formation of smaller, less pure crystals. Conversely, excessively high stirring speeds can lead to crystal breakage.
-
Rate of Reagent Addition: The speed at which the reactants are mixed can influence the homogeneity of the reaction mixture and the resulting crystal characteristics.
Q3: What are the common impurities found in this compound synthesis?
Common impurities can include:
-
Unreacted Uric Acid: This is often due to a pH that is too low, which favors the less soluble uric acid over its urate salt.
-
Calcium Carbonate (CaCO₃): This can form if the reaction is carried out in the presence of atmospheric carbon dioxide, especially at a higher pH.
-
Calcium Oxalate (B1200264) (CaC₂O₄): Although less common if oxalate sources are absent, it can co-precipitate as it is a sparingly soluble calcium salt. Urate ions can sometimes promote the precipitation of calcium oxalate.[2]
Q4: How can I characterize the synthesized this compound?
Several analytical techniques can be used to confirm the identity and purity of the synthesized this compound:
-
X-ray Powder Diffraction (XRD): To identify the crystalline phase of the product.[1]
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule and confirm the absence of impurities like carbonates or oxalates.[1]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and assess thermal stability.[1]
-
Microscopy (Light or Scanning Electron Microscopy - SEM): To observe the crystal morphology.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete precipitation due to suboptimal pH. | Carefully monitor and adjust the pH of the reaction mixture. For the formation of calcium hydrogenurate, a specific pH range is required to ensure precipitation.[1] |
| Precipitate is too soluble at the reaction temperature. | Conduct the precipitation at a lower temperature to decrease the solubility of this compound.[2] | |
| Insufficient concentration of reactants. | Increase the initial concentrations of uric acid and calcium hydroxide to achieve a higher degree of supersaturation. | |
| Low Purity | Presence of unreacted uric acid. | Increase the pH of the solution to ensure complete conversion of uric acid to its urate salt. Ensure the uric acid is fully dissolved before adding the calcium source. |
| Contamination with calcium carbonate. | Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂.[1] If contamination occurs, washing the precipitate with a dilute acid (e.g., acetic acid) may selectively dissolve the carbonate. | |
| Co-precipitation of other calcium salts. | Use high-purity reagents and deionized water to avoid introducing contaminating ions. | |
| Gelatinous or Amorphous Precipitate | Precipitation occurred too rapidly. | Slow down the rate of addition of the calcium hydroxide solution to the uric acid solution. Reduce the concentration of the reactants. |
| Inadequate stirring. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous solution and promote controlled crystal growth. | |
| Inconsistent Crystal Size/Morphology | Non-uniform reaction conditions. | Maintain a constant temperature and stirring speed throughout the precipitation process. |
| Fluctuations in pH during precipitation. | Use a buffered solution or a pH stat to maintain a stable pH during the addition of reagents. |
Experimental Protocols
Protocol: Synthesis of Calcium Hydrogenurate Hexahydrate
This protocol is a composite based on the principles outlined in the cited literature for the preparation of calcium hydrogenurate hexahydrate.[1]
Materials:
-
Uric Acid (C₅H₄N₄O₃)
-
Calcium Hydroxide (Ca(OH)₂)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Deionized water
-
Nitrogen gas (optional)
Equipment:
-
Reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or desiccator
Procedure:
-
Preparation of the Uric Acid Solution:
-
In the reaction vessel, add a known quantity of uric acid to a volume of deionized water.
-
While stirring, slowly add a solution of calcium hydroxide. The amount of calcium hydroxide should be in stoichiometric excess relative to the uric acid.
-
-
pH Adjustment:
-
Carefully monitor the pH of the mixture using a calibrated pH meter.
-
If necessary, adjust the pH to the desired range for calcium hydrogenurate precipitation by the dropwise addition of 0.1 M HCl. The optimal pH range should be determined based on solubility data, typically in the neutral to slightly acidic range to avoid carbonate formation.
-
-
Crystallization:
-
For slow crystallization and to improve purity, it is recommended to seal the reaction vessel and leave it undisturbed for an extended period (several hours to days) to allow for crystal growth and equilibration.[1] For a faster, though potentially less pure, precipitation, proceed with stirring.
-
To minimize calcium carbonate formation, the reaction can be carried out under a nitrogen atmosphere.[1]
-
-
Isolation of the Precipitate:
-
Once precipitation is complete, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with cold deionized water to remove any soluble impurities.
-
Follow with a wash of ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum to constant weight.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield and purity.
Caption: Relationship between experimental parameters and outcomes.
References
impact of buffer composition on calcium urate solubility studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of buffer composition on calcium urate solubility studies.
Frequently Asked questions (FAQs)
Q1: What is the most critical factor in the buffer composition affecting this compound solubility?
A1: pH is the most critical factor. Uric acid is a weak acid, and its solubility, along with its urate salts, is highly dependent on the pH of the solution.[1][2] At a pH below its pKa of approximately 5.4, the less soluble uric acid form predominates.[1][3] As the pH increases above this value, it converts to the more soluble urate ion, which can then form salts with available cations.[1] However, the solubility of these urate salts, including this compound, can also be influenced by other factors.
Q2: How does the ionic strength of the buffer affect solubility?
A2: The ionic strength of the buffer can significantly influence the solubility of urate salts. Generally, increasing the ionic strength can increase the solubility product of salts like monosodium urate.[2] However, the presence of specific ions, particularly a high concentration of common cations like sodium, can also decrease urate solubility due to the common ion effect.[4][5]
Q3: Which buffer system is best for my this compound solubility study?
A3: The choice of buffer depends on the specific aims of your experiment.
-
Phosphate (B84403) buffers are commonly used because they mimic physiological conditions and have a buffering range that covers physiological pH (typically 5.8-8.0).[6] However, be aware that phosphate ions can precipitate with calcium ions, which could interfere with your results.[7]
-
Tris (hydroxymethyl) aminomethane (Tris) buffers are often a good alternative, especially if you are working with systems containing divalent cations like Ca2+, as Tris does not precipitate with these ions.[7] Tris buffers are effective in the pH range of 7.0-9.0.[6] Studies have shown Tris buffers to be highly effective in dissolving uric acid calculi.[8]
Q4: Can temperature changes during my experiment affect the results?
A4: Yes, temperature is a key variable. The solubility of uric acid and its salts, including this compound, is temperature-dependent.[9][10] It is crucial to maintain a constant and accurately recorded temperature throughout your solubility experiments to ensure reproducibility.[9][11] For physiologically relevant studies, experiments are typically conducted at 37°C.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Precipitation | Incorrect Buffer pH: The pH may be too low, favoring the less soluble uric acid form.[1] | Verify the buffer pH with a calibrated meter. Adjust the pH to be well within the desired range for urate salt solubility (typically above 6.5).[2] |
| Buffer-Cation Interaction: If using a phosphate buffer, it may be precipitating with the calcium ions in your system.[7] | Consider switching to a non-interfering buffer like Tris.[7][8] | |
| High Cation Concentration: A high concentration of a common cation (like Na+ from NaCl) can reduce urate solubility.[4] | Review your buffer composition and reduce the concentration of non-essential salts if possible.[12] | |
| Inconsistent/Irreproducible Solubility Data | Temperature Fluctuations: Even small changes in temperature can alter solubility.[10] | Use a thermostated water bath or incubator to maintain a constant temperature during equilibration.[9] |
| Inadequate Equilibration Time: The system may not have reached solubility equilibrium. | Determine the necessary equilibration time through preliminary kinetic experiments. For some urate salts, this can be anywhere from 3 to 24 hours depending on the temperature and pH.[9] | |
| pH Shift During Experiment: The addition of uric acid or other components may have altered the final pH of the solution. | Measure the pH of the supernatant after the experiment is complete to ensure it remained constant. Choose a buffer with sufficient capacity for your experimental conditions.[13] | |
| Low Solubility Values | Low Ionic Strength: In some cases, very low ionic strength can disfavor the solubility of urate salts.[1] | While high salt can be problematic, ensure your buffer has a sufficient and controlled ionic strength, for example by using a salt like KCl at a concentration that doesn't cause precipitation.[12] |
| Difficulty Dissolving Urate Crystals | Amorphous Urates: Amorphous urates can sometimes be resistant to dissolution. | Prewarming the specimen (e.g., to 60°C for a short period) can help dissolve amorphous urates before beginning the experiment.[14][15] |
Quantitative Data Summary
The solubility of urate salts is highly dependent on the specific cation present and the pH of the solution. The following table summarizes the relative solubility of different urate species.
| Urate Species | Relative Solubility | Conditions |
| Uric Acid | Very Low | pH ≤ 5.5[1] |
| Potassium Urate | Highest | pH > 5.5[1] |
| Sodium Urate | Intermediate | pH > 5.5[1] |
| Ammonium Urate | Lowest | pH > 5.5[1] |
| Calcium Hydrogenurate | Low | Solubility product (Ks) at 37°C (310 K) is pKs = 9.28 ± 0.04[9] |
Experimental Protocols
Protocol: Determination of this compound Solubility by Equilibration Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer.
-
Buffer Preparation:
-
Prepare the desired buffer (e.g., 0.05 M Tris-HCl) with the specified ionic strength (e.g., adjusted with 0.15 M KCl).
-
Adjust the buffer to the target pH (e.g., 7.4) at the experimental temperature (e.g., 37°C) using a calibrated pH meter.
-
Prepare several aliquots of this buffer.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a sealed container (e.g., a glass vial with a magnetic stir bar) containing a known volume of the prepared buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
-
Place the container in a thermostated water bath set to the desired temperature (e.g., 37°C).
-
Stir the suspension continuously for a predetermined equilibration time (e.g., 24 hours, which should be established in preliminary tests).[9]
-
-
Sample Collection and Preparation:
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid collecting any solid particles, use a syringe filter (e.g., 0.22 µm). It is critical to maintain the temperature during this step to prevent precipitation.[16]
-
Immediately dilute the filtered supernatant with a suitable diluent to prevent crystallization upon cooling.
-
-
Quantification of Soluble Urate and Calcium:
-
Data Analysis:
-
Calculate the equilibrium solubility of this compound in the tested buffer based on the measured concentrations of urate and calcium, taking into account the dilution factor.
-
Visual Guides
References
- 1. Uric acid and Urate in Urolithiasis: The Innocent Bystander, Instigator, and Perpetrator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uric acid - Wikipedia [en.wikipedia.org]
- 4. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welltchemicals.com [welltchemicals.com]
- 7. How to correctly choose Tris (77-86-1) and phosphate buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 8. auajournals.org [auajournals.org]
- 9. Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential identification of urine crystals with morphologic characteristics and solubility test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
minimizing crystal agglomeration during calcium urate preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with crystal agglomeration during calcium urate preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of crystal agglomeration during this compound preparation?
A1: Crystal agglomeration during the preparation of this compound is primarily driven by high supersaturation levels. Supersaturation is the state where the concentration of solutes (calcium and urate ions) in a solution exceeds its equilibrium solubility.[1][2] When supersaturation is too high, the rate of crystal nucleation (the formation of new crystal seeds) dramatically outpaces the rate of crystal growth. This rapid formation of many small crystals increases the frequency of collisions between them, leading to the formation of agglomerates.[3] Other contributing factors include suboptimal pH, inadequate stirring, and rapid temperature changes.
Q2: How does pH influence the agglomeration of this compound crystals?
A2: The pH of the reaction mixture is a critical factor in controlling this compound crystallization and agglomeration. The solubility of uric acid and its salts is highly pH-dependent. At a lower pH, uric acid is less soluble and exists predominantly in its undissociated form, which can co-precipitate.[4] Conversely, an excessively high pH can also influence the crystallization process. For the precipitation of calcium hydrogenurate hexahydrate, a specific form of this compound, a controlled pH range is necessary to obtain the desired single solid phase.[5] Deviations from the optimal pH can lead to increased supersaturation and, consequently, greater agglomeration.
Q3: Can the rate of adding reactants affect crystal agglomeration?
A3: Yes, the rate at which reactant solutions (e.g., a soluble calcium salt and a soluble urate salt) are mixed is a crucial parameter. A slow, controlled addition of one reactant to the other while maintaining vigorous stirring helps to keep the level of supersaturation low and uniform throughout the reaction vessel. This condition favors the steady growth of existing crystals over the sudden formation of many new nuclei, thereby reducing the likelihood of agglomeration.
Q4: What is the role of temperature in controlling agglomeration?
A4: Temperature affects both the solubility of this compound and the kinetics of crystallization. Generally, the solubility of urate salts increases with temperature.[2][6] Therefore, conducting the precipitation at a slightly elevated temperature can help to control the level of supersaturation. However, temperature changes can also induce crystallization. A rapid decrease in temperature can lead to a sudden increase in supersaturation, promoting nucleation and agglomeration.[3] Therefore, maintaining a constant and optimized temperature during precipitation is essential. For some calcium salt crystallizations, a higher temperature has been shown to increase the size and quantity of crystals formed.[7]
Q5: How does stirring speed impact the formation of agglomerates?
A5: Stirring plays a complex role in agglomeration.[3] Inadequate stirring can lead to localized areas of high supersaturation, promoting nucleation and agglomeration. Conversely, excessively high stirring rates can increase the collision frequency and energy between crystals, which can either break up agglomerates or, in some cases, promote their formation through shear-induced aggregation.[8][9] An optimal stirring speed exists that ensures homogeneity of the solution while minimizing crystal breakage and excessive collisions. For struvite crystallization, it was found that while stirring increased the amount of precipitate, very high mixing rates had a negative impact on crystal size.[10]
Q6: Are there any additives that can be used to minimize agglomeration?
A6: Yes, the use of additives, also known as crystal habit modifiers, can be an effective strategy to control agglomeration. These substances adsorb to the surfaces of growing crystals, which can inhibit growth on certain crystal faces and create a physical or electrostatic barrier between particles. This interference prevents crystals from sticking together. While specific additives for this compound are not extensively documented in the provided search results, the principle of using polymers or other surface-active agents is a common practice in crystallization processes to control particle size and morphology.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Agglomeration | High Supersaturation | Decrease the concentration of reactant solutions. Slow down the rate of reactant addition. Increase the reaction temperature slightly to increase solubility. |
| Suboptimal pH | Carefully monitor and adjust the pH of the reaction mixture to the optimal range for this compound precipitation. A pH range of 6.2 to 10.1 has been investigated for calcium hydrogenurate hexahydrate solubility.[5] | |
| Inefficient Mixing | Optimize the stirring speed. Ensure the stirrer design provides good circulation throughout the vessel. A stirring speed that is too low may not be sufficient, while one that is too high can promote collisions.[9][10] | |
| Fine, Difficult-to-Filter Particles | High Nucleation Rate | Decrease the concentration of reactants. Lower the reaction temperature to slow down the precipitation rate. Consider "aging" the precipitate in the mother liquor to allow for crystal growth. |
| Broad Particle Size Distribution | Inconsistent Reaction Conditions | Ensure uniform temperature and mixing throughout the reaction vessel. Use a controlled, dropwise addition of reactants. |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound
This protocol is designed to minimize agglomeration by carefully controlling the reaction conditions.
-
Prepare Reactant Solutions:
-
Solution A: Prepare a solution of a soluble calcium salt (e.g., 0.1 M Calcium Chloride, CaCl₂) in deionized water.
-
Solution B: Prepare a solution of a soluble urate salt. This can be done by dissolving uric acid in a stoichiometric amount of sodium hydroxide (B78521) (NaOH) solution to form sodium urate. For example, dissolve uric acid in 0.1 M NaOH to a final concentration of 0.2 M urate. Adjust the pH of this solution to a desired value (e.g., 8.0) with dilute HCl or NaOH.
-
-
Reaction Setup:
-
Precipitation:
-
Begin vigorous, but not overly aggressive, stirring of the urate solution. An optimal stirring speed should be determined empirically, for example, starting at 200 rpm.[10]
-
Slowly add Solution A (the calcium chloride solution) to Solution B dropwise from the dropping funnel over a period of 1-2 hours.
-
Monitor the pH of the reaction mixture throughout the addition and adjust as necessary with dilute acid or base to maintain the desired pH.
-
-
Aging the Precipitate:
-
After the addition is complete, continue stirring the suspension for an additional hour.
-
Turn off the stirrer and allow the precipitate to age in the mother liquor for 12-24 hours. This can help to increase the crystal size and improve filterability.
-
-
Isolation and Drying:
-
Separate the precipitate by filtration.
-
Wash the filter cake with deionized water to remove any soluble impurities.
-
Dry the product in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Visualizations
Caption: Workflow for controlled this compound precipitation.
Caption: Key factors influencing crystal agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives | MDPI [mdpi.com]
- 4. Urinary Crystals Identification and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the stirring speed on the struvite formation using the centrate from a WWTP [redalyc.org]
- 11. Morphological evidence for biological control of urate crystal formation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Goldschmidt 2025 Conference [conf.goldschmidt.info]
effect of sample storage and preparation on calcium urate crystal morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium urate crystals. Proper sample storage and preparation are critical for the accurate morphological assessment of these crystals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and other urinary or synovial fluid crystals.
Issue 1: Amorphous Crystals Obscuring Other Sediment Components
Question: My urine sediment is full of granular, non-crystalline material, making it difficult to identify other elements like cells or casts. How can I resolve this?
Answer: This is a common issue caused by the precipitation of amorphous crystals, typically urates in acidic urine or phosphates in alkaline urine. Here’s how to differentiate and manage them:
-
Check Urine pH: The pH of the urine is the first and most crucial step in differentiation.[1]
-
Solubility Tests:
-
Amorphous Urates: To dissolve, gently warm the urine specimen to 60°C for about 90 seconds.[4][5] This will clear the field for better visualization of other components. Alternatively, adding an alkali solution (e.g., 50 mM NaOH) will dissolve them, but be aware this can degrade cellular components like red and white blood cells.[4][5]
-
Amorphous Phosphates: These are insoluble with heat but will dissolve upon the addition of a weak acid, such as 2% acetic acid.[3] Note that acidification will lyse red blood cells.
-
Issue 2: Crystals Observed in a Stored Sample Were Not Present Initially
Question: I analyzed a urine sample that was clear initially, but after refrigeration, it is full of crystals. Are these clinically significant?
Answer: Not necessarily. In vitro crystal formation is common in stored urine samples due to changes in temperature and pH.[6]
-
Effect of Temperature: The solubility of many crystalline substances, including urates and oxalates, decreases at lower temperatures.[7] Refrigeration is a primary cause of amorphous urate and phosphate (B84403) precipitation.[6]
-
Effect of Time: Over time, changes in urine pH can occur, which may promote the crystallization of certain solutes that were previously in solution.[7] For instance, bacterial contamination can lead to an increase in pH, favoring the formation of phosphate crystals.
Recommendation: For accurate assessment, urine samples should be analyzed within two hours of collection.[1] If crystals are found in a stored sample, it is best to request a fresh specimen for re-evaluation to confirm if the crystalluria is present in vivo.[7]
Issue 3: Difficulty Differentiating Monosodium Urate (MSU) from Calcium Pyrophosphate (CPP) Crystals in Synovial Fluid
Question: The crystals I'm observing in synovial fluid have an atypical morphology. How can I reliably distinguish between MSU and CPP crystals?
Answer: While classic textbook shapes (needle-like for MSU, rhomboid for CPP) are helpful, crystal morphology can be variable.[8] The key differentiator is their birefringence under compensated polarized light microscopy.
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MSU Crystals: Exhibit strong negative birefringence. They appear yellow when aligned parallel to the slow axis of the red compensator and blue when perpendicular.[9][10]
-
CPP Crystals: Exhibit weak positive birefringence. They appear blue when parallel to the slow axis of the compensator and yellow when perpendicular.[9][10]
Troubleshooting Tips:
-
Atypical Shapes: Both crystal types can present as rod-shaped and be of similar size.[8] Rely on the birefringence properties for identification in these cases.
-
Birefringence Strength: CPP crystals can have weak or even no birefringence, making them harder to detect.[10]
-
Expertise: Due to these complexities, analysis by experienced personnel is recommended to avoid misinterpretation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for urine samples intended for crystal analysis?
A1: The ideal scenario is to analyze a fresh urine sample within two hours of voiding to minimize in vitro crystal formation.[1] If a delay is unavoidable, the sample should be kept at room temperature for up to 24 hours. While refrigeration (e.g., 4°C) can preserve cellular components, it significantly increases the likelihood of precipitating amorphous urates and calcium oxalate (B1200264) crystals.[6][11]
Q2: How does pH affect the morphology of urate crystals?
A2: Urine pH is a critical determinant of the type of urate crystal that forms.
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Acidic Urine (pH < 5.5): Favors the formation of uric acid dihydrate crystals, which can appear in various shapes like rhomboids, barrels, or rosettes.[1][12]
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Less Acidic Urine (pH > 5.5): Amorphous urates (salts of sodium, potassium, magnesium, and calcium) tend to precipitate as fine, yellowish-brown granules.[3][12]
Q3: Can anticoagulants used for synovial fluid collection interfere with crystal analysis?
A3: Yes, some anticoagulants can introduce artifacts.
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Avoid: Oxalate, powdered EDTA, and lithium heparin should be avoided as they can form crystalline structures that may be mistaken for pathological crystals.[13][14]
-
Recommended: Sodium heparin or liquid EDTA are generally considered safe choices for synovial fluid collection for crystal analysis.[13][14]
Q4: What is the stability of MSU and CPP crystals in stored synovial fluid?
A4: MSU crystals are significantly more stable than CPP crystals. In one study, after two weeks of storage:
-
At 4°C (refrigerated), 92.8% of samples with MSU crystals still had detectable crystals.[15]
-
At -20°C (frozen), 85.7% of samples with MSU crystals remained positive.[15] In contrast, CPP crystal detectability dropped to 33.3% at both temperatures, indicating they are more prone to dissolution over time.[15]
Q5: What are some common artifacts that can be mistaken for crystals in urine?
A5: Several substances can mimic urinary crystals. It's important to be aware of these to avoid misidentification.
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Starch Granules: From gloves, these are oval or round, highly refractive, and may have a central indentation.
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Fibers: From clothing or other contaminants, these are typically long and may be colored.
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Glass Fragments: From slides or coverslips, these will have sharp, angular borders.
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Oil Droplets: Appear as round, refractile bodies of varying sizes.
Careful microscopic technique and focusing can help differentiate these from true crystals.
Data Presentation
Table 1: Effect of Storage Conditions on Crystal Detection
| Crystal Type | Sample Type | Storage Temperature | Storage Duration | Effect on Crystal Detection |
| Calcium Oxalate | Canine & Feline Urine | Refrigerated (6°C) | 6 - 24 hours | Significant increase in the number of crystals formed in vitro compared to room temperature.[6][7] |
| Amorphous Urates | Human Urine | Refrigerated | N/A | Refrigeration is a common cause of amorphous urate precipitation in acidic urine.[4] |
| Monosodium Urate (MSU) | Human Synovial Fluid | 4°C (Refrigerated) | 2 Weeks | 92.8% of samples remained positive for MSU crystals.[15] |
| Monosodium Urate (MSU) | Human Synovial Fluid | -20°C (Frozen) | 2 Weeks | 85.7% of samples remained positive for MSU crystals. |
| Calcium Pyrophosphate (CPP) | Human Synovial Fluid | 4°C (Refrigerated) | 2 Weeks | Only 33.3% of samples remained positive for CPP crystals. |
| Calcium Pyrophosphate (CPP) | Human Synovial Fluid | -20°C (Frozen) | 2 Weeks | Only 33.3% of samples remained positive for CPP crystals.[16] |
Experimental Protocols
Protocol 1: Microscopic Examination of Urine Sediment for Crystals
This protocol outlines the standard procedure for preparing and examining urine sediment.
1. Specimen Collection and Handling:
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Collect a fresh, mid-stream clean-catch urine sample in a sterile container.
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Process the sample within 2 hours of collection to minimize in vitro changes.[1] If delayed, store at room temperature.
2. Sediment Preparation:
-
Gently mix the urine sample to ensure homogeneity.
-
Transfer 10-12 mL of urine into a conical centrifuge tube.
-
Centrifuge at 400-450 g (approximately 1500-2000 rpm) for 5 minutes.[1]
-
Carefully decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom of the tube.
-
Gently resuspend the sediment by flicking the bottom of the tube.
3. Microscopic Examination:
-
Using a pipette, transfer one drop of the resuspended sediment onto a clean microscope slide and place a coverslip over it.
-
Examine the slide under a light microscope, initially at low power (10x objective) to scan for the presence and distribution of crystals.
-
Switch to high power (40x objective) for detailed morphological identification of the crystals.
-
Note the crystal shape, color, and whether they are aggregated or individual.
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Record the urine pH from the chemical analysis, as this is critical for presumptive identification.
Protocol 2: Synovial Fluid Crystal Analysis by Compensated Polarized Light Microscopy
This protocol describes the gold standard method for identifying MSU and CPP crystals.
1. Specimen Handling:
-
Aspirate synovial fluid from the affected joint.
-
If analysis is not immediate, collect the fluid in a sodium heparin or liquid EDTA tube.[13][14]
-
Analysis should ideally be performed within 24-48 hours.[11]
2. Slide Preparation:
-
Place one drop of fresh, uncentrifuged synovial fluid onto a clean glass slide.
-
Place a coverslip over the drop.
3. Microscopic Examination:
-
Use a polarizing light microscope equipped with a first-order red compensator.
-
Scan the slide under low power to locate potential crystals.
-
Switch to high power for definitive identification.
-
Identify Birefringence:
-
Negative Birefringence (MSU): Crystals appear yellow when their long axis is parallel to the slow axis of the red compensator and blue when perpendicular.[10][17]
-
Positive Birefringence (CPP): Crystals appear blue when their long axis is parallel to the slow axis of the red compensator and yellow when perpendicular.[10][17]
-
-
Observe the morphology (e.g., needle-shaped, rhomboid) and location (intracellular or extracellular) of the crystals.
Visualizations
Caption: Workflow for the differentiation of common urinary crystals.
Caption: Workflow for synovial fluid crystal identification.
References
- 1. Urinary Crystals Identification and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medical-labs.net [medical-labs.net]
- 3. differencebetween.com [differencebetween.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocols to Dissolve Amorphous Urate Crystals in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of storage time and temperature on pH, specific gravity, and crystal formation in urine samples from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 10. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
- 11. Diagnostic advances in synovial fluid analysis and radiographic identification for crystalline arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential identification of urine crystals with morphologic characteristics and solubility test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. captodayonline.com [captodayonline.com]
- 14. captodayonline.com [captodayonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Microscopic Detection of Small Calcium Urate Crystals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of microscopy for detecting small calcium urate crystals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting small this compound crystals with conventional microscopy?
A1: The primary challenge is their small size, which often approaches the resolution limit of standard light microscopes. This can lead to difficulties in distinguishing them from other artifacts or cellular debris, increasing the risk of misidentification.[1][2] Conventional polarized light microscopy has been a widely used method, but its sensitivity can be limited for very small crystals.[1][2]
Q2: How can I improve the adherence of crystals to the microscope slide for clearer imaging?
A2: Coating glass slides with a positively charged polymer, such as poly-L-lysine, can significantly improve the attachment of negatively charged crystals like monosodium urate (MSU).[1][2] This enhanced adherence minimizes crystal movement, resulting in clearer and more stable images during observation.[2]
Q3: Are there chemical methods to selectively remove other types of crystals that interfere with this compound detection?
A3: Yes, selective dissolution can be a powerful technique. For instance, a 40% v/v formalin phosphate (B84403) buffer can be used to dissolve MSU crystals while leaving calcium pyrophosphate dihydrate (CPPD) crystals intact. Conversely, a 10% w/v ethylenediaminetetraacetic acid (EDTA) solution can dissolve CPPD crystals without affecting MSU crystals.[1][2] This differential treatment can enhance the specificity of MSU crystal detection.
Q4: What advanced microscopy techniques can be used to visualize very small crystals?
A4: For crystals that are difficult to resolve with conventional light microscopy, several advanced techniques can be employed:
-
Super-resolution microscopy techniques, such as structured illumination microscopy (SIM) and stimulated emission depletion (STED), can overcome the diffraction limit of light, offering higher lateral resolution.[3][4]
-
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of crystals.[5] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can also provide elemental analysis.[5][6]
-
Transmission Electron Microscopy (TEM) allows for imaging the internal structure of ultra-thin crystal samples at very high resolution.[5][7]
-
Atomic Force Microscopy (AFM) can produce 3D surface images and characterize nanomechanical properties without the limitations of light diffraction.[3]
-
Confocal microscopy can be used to obtain tomographic images of crystals, which can be reconstructed into a 3D model.[8][9]
Q5: How can image analysis software improve the detection and quantification of small crystals?
A5: Image analysis software and machine learning algorithms can significantly enhance crystal detection. Deep-learning models can be used for image super-resolution to better visualize microcrystals from in-situ images.[10] Machine learning approaches can be trained to automatically score images for the likelihood of containing crystalline material, reducing manual workload and subjectivity.[11][12] Software like ImageJ can be used for quantitative analysis, such as counting crystals and measuring their size.[13]
Troubleshooting Guides
Issue 1: Poor Image Contrast and Crystal Visibility
| Symptom | Possible Cause | Suggested Solution |
| Crystals are barely visible against the background. | Improper microscope settings. | Adjust the condenser and diaphragm to optimize contrast. For very low contrast specimens, phase contrast or Hoffman modulation contrast microscopy can be beneficial.[14][15] |
| Low birefringence of small crystals. | Use a compensator (e.g., first-order red plate) to introduce a phase shift, which can enhance the visibility of weakly birefringent crystals against a colored background.[16][17] | |
| Sample is too thick. | Ensure the sample is a thin, even layer. For synovial fluid, a wet mount preparation is standard.[17] For urine sediment, proper centrifugation and resuspension are crucial.[18][19] |
Issue 2: Difficulty Distinguishing Crystals from Debris
| Symptom | Possible Cause | Suggested Solution |
| Unsure if observed particles are crystals or artifacts (e.g., dust, cell debris). | Irregular shapes and lack of birefringence in debris. | Under polarized light, true crystals will exhibit birefringence (appear bright against a dark background) and will blink (extinguish) as the stage is rotated.[20] Debris typically does not show these properties. |
| Presence of multiple crystal types. | Utilize selective dissolution techniques with formalin and EDTA to confirm the presence of urate crystals by observing their disappearance or persistence.[1][2] | |
| Overlapping particles. | Prepare a more diluted sample to better isolate individual particles for observation. |
Issue 3: Inconsistent or Incorrect Interference Colors with Polarized Light
| Symptom | Possible Cause | Suggested Solution | | Interference colors are not as expected (e.g., atypical colors for known crystals). | Incorrect orientation of the polarizer, analyzer, or compensator. | Ensure the polarizer and analyzer are crossed (90-degree angle) for a dark background. The compensator should be inserted at a 45-degree angle to the polarizer and analyzer.[16][21] | | | Incorrect sample orientation. | Rotate the specimen stage to observe changes in interference colors. The characteristic negative birefringence of urate crystals (yellow when parallel to the slow axis of the red compensator) is a key identifying feature.[17] | | | Microscope slide or coverslip is too thick or made of a birefringent material. | Use high-quality, non-birefringent glass slides and standard thickness coverslips (No. 1.5).[22] |
Quantitative Data Summary
| Method | Parameter | Value | Reference |
| iRPolM vs. PLM for MSU Crystal Detection | Sensitivity | 91.2% (95% CI 80.7-97.1) | [23] |
| Specificity | 97.6% (95% CI 93.0-99.5) | [23] | |
| Positive Predictive Value | 94.6% (95% CI 85.0-98.2) | [23] | |
| Negative Predictive Value | 96.0% (95% CI 91.2-98.2) | [23] | |
| Accuracy | 95.6% (95% CI 91.4-98.2) | [23] | |
| 24-hour Urine Calcium for Elevated CaOxSS | Sensitivity (Men) | 71% | [24] |
| Sensitivity (Women) | 79% | [24] | |
| Specificity (Men) | 55% | [24] | |
| Specificity (Women) | 48% | [24] |
iRPolM: intelligent-recognition-based polarized light microscopy; PLM: polarized light microscopy; CaOxSS: calcium oxalate (B1200264) supersaturation.
Experimental Protocols
Protocol 1: Preparation of Poly-L-Lysine Coated Slides
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Start with clean, grease-free glass microscope slides.
-
Prepare a 0.01% w/v solution of poly-L-lysine in purified water.
-
Immerse the slides in the poly-L-lysine solution for 10 minutes.
-
Remove the slides and allow them to air dry completely in a dust-free environment.
-
The coated slides are now ready for sample application. This coating improves the adherence of crystals to the glass surface.[1][2]
Protocol 2: Selective Dissolution of Crystals for Enhanced MSU Detection
-
Place a 1 µL drop of the sample (e.g., spiked porcine synovial fluid) onto a poly-L-lysine coated slide.[1]
-
To selectively dissolve CPPD crystals, add 2 µL of 10% w/v EDTA solution (pH 9.0) to the sample drop and incubate for 30 minutes at room temperature.[1]
-
Observe the sample under a polarized light microscope to confirm the disappearance of CPPD crystals.[1]
-
To confirm the presence of MSU crystals, the remaining crystals can be washed with purified water and then treated with 40% v/v formalin phosphate buffer (10 mM, pH 7.4) for 30-60 minutes.[1]
-
Observe the sample again under the microscope. The disappearance of the remaining birefringent crystals confirms they were MSU.[1]
Visualizations
Caption: Workflow for selective dissolution of crystals to enhance MSU detection.
Caption: Troubleshooting decision tree for detecting small crystals.
References
- 1. Improved polarized light microscopic detection of gouty crystals via dissolution with formalin and ethylenediamine tetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. azonano.com [azonano.com]
- 5. Advanced Microscopy Services | SEM, TEM, EELS [eag.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection of microcrystals for CryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. New technique sheds light on never-before-seen interiors of crystals [techexplorist.com]
- 10. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 11. Image-based crystal detection: a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Microscopy with Real-Time Image Analysis Enables Online Monitoring of Technical Protein Crystallization Kinetics in Stirred Crystallizers [mdpi.com]
- 13. Imaging human coronary cholesterol/urate crystals with cross-polarized micro-optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscope detection options for colorless protein crystals grown in lipidic cubic phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to improve the teaching of urine microscopy [degruyterbrill.com]
- 16. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy - Introduction to Compensators and Retardation Plates [micro.magnet.fsu.edu]
- 17. Gout Testing | Clinical Research | Solutions | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 18. idexx.com [idexx.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Troubleshooting Microscope Configuration and Other Common Errors [evidentscientific.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Automated Identification of Calcium Urate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the automated identification of calcium urate crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the automated identification of this compound crystals?
A: Automated systems for urinary crystal analysis can face challenges in accurately identifying and differentiating various crystal types.[1][2] Key difficulties include:
-
Morphological Similarities: this compound crystals can have varied shapes, including needle-like or rectangular forms with blunt ends, making them appear similar to other crystals like calcium sulfate (B86663) and sodium urate.[1][3]
-
Distinguishing from Monosodium Urate (MSU): Differentiating this compound from MSU crystals, which are characteristic of gout, is a common challenge.[4][5] While MSU crystals are typically needle-shaped with strong negative birefringence, variations can occur.[6][7][8]
-
Presence of Artifacts: Sample artifacts, such as dust, fibers, or staining irregularities, can be misidentified as crystals by automated systems.[9][10][11]
-
Low Abundance: When this compound crystals are present in low numbers, automated systems may fail to detect them.
Q2: My automated system is flagging this compound crystals, but I suspect they are actually monosodium urate. How can I confirm the crystal identity?
A: Visual confirmation using polarized light microscopy is the gold standard for distinguishing between these crystal types.[2][7][8] Monosodium urate crystals are typically needle-shaped and exhibit strong negative birefringence.[6][7] In contrast, calcium pyrophosphate crystals, another common type, are often rhomboid-shaped and show weak positive birefringence.[6][8] If microscopy is inconclusive, techniques like Raman spectroscopy or X-ray diffraction can provide more definitive identification based on the unique spectral signatures of the crystals.[12][13]
Q3: How can I minimize the impact of artifacts on my automated analysis?
A: Proper sample preparation is crucial to minimize artifacts.[14][15][16][17][18] This includes:
-
Using clean collection containers and microscope slides.
-
Ensuring proper mixing and dilution of the sample to avoid crystal clumping.[17]
-
Filtering the sample if significant debris is present.
-
Implementing quality control checks with blank samples to identify systemic contamination.
Machine learning-based artifact identification is also an emerging approach to automatically exclude non-crystalline structures from the analysis.[9][10]
Q4: My automated system shows high variability in crystal counts between runs of the same sample. What could be the cause?
A: High variability can stem from several factors:
-
Inadequate Sample Mixing: Crystals can settle, leading to inconsistent concentrations in the analyzed aliquots. Ensure the sample is thoroughly but gently mixed before each run.
-
Crystal Degradation: Some crystals, like calcium pyrophosphate, can deteriorate over time, especially if not stored properly.[6] Refrigeration can help preserve crystal integrity.[6]
-
System Calibration: Ensure your automated analysis system is properly calibrated according to the manufacturer's instructions.
-
Sample Preparation Inconsistency: Variations in sample dilution, staining, or mounting can lead to different results.[14][16]
Troubleshooting Guides
Problem: Poor differentiation between this compound and other crystal types.
| Possible Cause | Troubleshooting Step |
| Similar Crystal Morphology | Utilize polarized light microscopy to observe birefringence.[6][8] Perform solubility tests; different crystals have distinct solubility characteristics.[1][3] |
| Software Misclassification | Review and adjust the classification parameters in your automated system's software. Consider retraining the classification algorithm with a well-characterized set of crystal images.[19] |
| Mixed Crystal Population | Employ advanced analytical techniques like Raman spectroscopy or X-ray diffraction for definitive identification of each crystal type present in the sample.[12][13] |
Problem: High background noise or frequent false positives.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Implement a stringent clean sample handling protocol.[14][15][16][17][18] Use filtered reagents and high-purity water. |
| Presence of Amorphous Material | Centrifuge the sample and wash the pellet to remove soluble interfering substances. |
| Incorrect Microscope Settings | Optimize microscope focus, illumination, and contrast settings for clear crystal visualization. |
Quantitative Data Summary
Table 1: Performance of Automated vs. Manual Crystal Identification
| Method | Sensitivity | Specificity | Reference |
| Automated System (Sysmex UF-4000/UD-10) | 39% (system only), 100% (with photo review) | 46% (system only), 100% (with photo review) | [2] |
| Deep Learning Methods (for urinary stones) | 97% (for uric acid) | 98% (for uric acid) | [20] |
| Manual Microscopy (Trainee Analysts) | 95.9% (crystal detection) | 86.5% (crystal detection) | [21] |
Table 2: Differentiating Characteristics of Common Crystals
| Crystal Type | Typical Shape | Birefringence | Solubility in Acetic Acid |
| This compound | Needles, rectangles | Variable | Soluble |
| Monosodium Urate | Needles | Strong, Negative | Insoluble |
| Calcium Oxalate Monohydrate | Dumbbells, ovals | Strong, Positive | Insoluble |
| Calcium Oxalate Dihydrate | Bipyramidal | Weak, Positive | Insoluble |
| Calcium Pyrophosphate | Rhomboids, rods | Weak, Positive | Insoluble |
Experimental Protocols
Protocol 1: Sample Preparation for Automated Microscopy
-
Collection: Collect a fresh urine or synovial fluid sample in a sterile, clean container.
-
Mixing: Gently but thoroughly mix the sample by inverting the container 10-15 times to ensure a homogenous suspension of crystals.
-
Dilution (if necessary): If the sample is highly concentrated, dilute a small aliquot with an appropriate buffer or saline solution to reduce crystal overlap.
-
Staining (optional): For certain applications, a staining solution like Diff-Quik may be used to enhance crystal visualization. Follow the specific staining protocol for your chosen stain.
-
Mounting: Pipette a small volume of the prepared sample onto a clean microscope slide and cover with a coverslip. Avoid introducing air bubbles.
-
Analysis: Place the slide on the automated microscope stage and initiate the analysis protocol.
Protocol 2: Polarized Light Microscopy for Crystal Identification
-
Microscope Setup: Set up a light microscope with polarizing filters (a polarizer and an analyzer) and a first-order red compensator.
-
Sample Preparation: Prepare a wet mount of the sample on a clean microscope slide as described in Protocol 1.
-
Initial Observation: View the slide under plane-polarized light to identify potential crystals based on their shape.
-
Birefringence Assessment: Cross the polarizers to create a dark field. Birefringent crystals will appear bright against the dark background.
-
Sign of Birefringence: Insert the red compensator.
-
Negative Birefringence (e.g., MSU): Crystals aligned parallel to the slow axis of the compensator will appear yellow, and those perpendicular will appear blue.[6][7]
-
Positive Birefringence (e.g., Calcium Pyrophosphate): Crystals aligned parallel to the slow axis will appear blue, and those perpendicular will appear yellow.[6]
-
-
Confirmation: Rotate the stage to observe the changes in color and confirm the sign of birefringence.
Visualizations
Caption: Experimental workflow for automated crystal identification and confirmation.
Caption: Troubleshooting logic for inaccurate automated crystal identification.
Caption: Factors complicating the differentiation of this compound crystals.
References
- 1. Urinary Crystals Identification and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Detection and identification of urinary crystals using an automated urine particle analyzer coupled with a digital particle imaging device] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential identification of urine crystals with morphologic characteristics and solubility test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-energy CT in gout patients: Do all colour-coded lesions actually represent monosodium urate crystals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gout and Pseudogout Workup: Approach Considerations, Synovial Fluid Analysis, Serum Uric Acid [emedicine.medscape.com]
- 7. Diagnosis of Gout : Urate Crystals in Synovial Fluid [webpathology.com]
- 8. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. [2207.14804] Artifact Identification in X-ray Diffraction Data using Machine Learning Methods [arxiv.org]
- 11. Machine learning for stone artifact identification: Distinguishing worked stone artifacts from natural clasts using deep neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Uric Acid Crystals Accumulation in Human and Animal Tissues Using Combined Morphological and Raman Spectroscopy Analysis [mdpi.com]
- 13. Determination of urate crystal formation using flow cytometry and microarea X-ray diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemspeed.com [chemspeed.com]
- 15. Automating Sample Preparation | Lab Manager [labmanager.com]
- 16. gerstel.com [gerstel.com]
- 17. Sample Preparation | Teledyne LABS [teledynelabs.com]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation and understanding of automated urinary stone recognition methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
long-term stability assessment of calcium urate standard solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability assessment of calcium urate standard solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound standard solution?
A1: The stability of this compound standard solutions is primarily influenced by several factors:
-
pH: Urate solubility is significantly affected by pH. Minimum urate solubility occurs between pH 7.0 and 10.0.[1] Changes in pH can lead to precipitation or degradation of the analyte.
-
Temperature: Temperature affects the solubility of urate salts. Generally, solubility is greater in hot water than in cold water.[2] For instance, monosodium urate crystals are less soluble at lower temperatures.[3] However, the effect of temperature on the precipitation rate of calcium L-tartrate, a compound with similar calcium salt characteristics, is minimal, suggesting that simple cold storage may not prevent precipitation of this compound.[4]
-
Concentration: Supersaturated solutions are inherently unstable and prone to precipitation. The concentration of total dissolved urate is a critical determinant for the supersaturated state.[5][6]
-
Presence of other ions: The presence of other ions, such as sodium, can reduce urate solubility.[7]
-
Light Exposure: While not explicitly detailed for this compound in the provided results, many organic compounds are susceptible to photodegradation. It is a best practice to protect standard solutions from light.[8]
-
Microbial Contamination: Microbial growth can alter the pH and composition of the solution, leading to degradation of the analyte.
Q2: How should I prepare a this compound standard solution to maximize its initial stability?
A2: To prepare a stable this compound standard solution, consider the following steps, adapted from protocols for preparing urate solutions[9]:
-
Use high-purity materials: Start with high-purity this compound and use ultrapure distilled water.
-
Control the pH: Since uric acid is a diprotic acid with pKa1 = 5.4 and pKa2 = 10.3, the pH of the solution will significantly impact the form of urate present.[2] Prepare the solution in a buffer system that ensures complete dissolution and maintains a stable pH. The choice of buffer should be validated to ensure it does not interfere with the analytical method.
-
Gentle Dissolution: Use of gentle heating (e.g., up to 60°C) and stirring can aid in the dissolution of uric acid and its salts.[9]
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any particulate matter and ensure sterility.
-
Use appropriate containers: Store the solution in well-sealed, inert containers (e.g., amber glass vials) to prevent contamination and photodegradation.
Q3: What are the recommended storage conditions for long-term stability?
-
Refrigeration: Store the solution at 2-8°C to minimize degradation and inhibit microbial growth. Studies on monosodium urate crystals in synovial fluid show they remain detectable for up to two weeks when stored in a standard refrigerator.[3][10]
-
Freezing: For longer-term storage, freezing at -20°C or below may be appropriate. However, it is crucial to perform freeze-thaw stability studies to ensure the analyte does not degrade or precipitate upon thawing.[8] Monosodium urate crystals have been shown to be detectable after two weeks of storage at -20°C.[3][10]
-
Protection from Light: Store containers in the dark or use amber vials to protect the solution from light.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in the solution. | 1. Supersaturation: The initial concentration may be too high for the storage conditions. 2. Temperature changes: A decrease in temperature can reduce the solubility of this compound.[2][3] 3. pH shift: A change in the solution's pH can decrease urate solubility.[1] | 1. Prepare a new solution at a lower, validated concentration. 2. Allow the solution to equilibrate to room temperature before use. If precipitate remains, gentle warming and sonication may redissolve it. However, this may indicate inherent instability. 3. Measure the pH of the solution. If it has shifted, prepare a new, more robustly buffered solution. |
| Observed decrease in concentration over time. | 1. Degradation: The this compound molecule may be degrading. Uric acid can be degraded through oxidative or reductive pathways.[11][12] 2. Adsorption: The analyte may be adsorbing to the surface of the storage container. | 1. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. 2. Consider using different container materials (e.g., silanized glass or polypropylene) and re-evaluate stability. |
| Inconsistent analytical results. | 1. Incomplete dissolution: The standard may not be fully dissolved, leading to variability in aliquots. 2. Contamination: Microbial or chemical contamination could be interfering with the assay. | 1. Visually inspect the solution for any particulate matter. Ensure complete dissolution during preparation, possibly with the aid of sonication. 2. Prepare a fresh standard solution using aseptic techniques and high-purity reagents. Filter the solution before storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a this compound standard stock solution for use in analytical assays.
Materials:
-
This compound powder (high purity)
-
Ultrapure distilled water
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the buffer and gently swirl to wet the powder.
-
Use a magnetic stirrer at a low speed to aid dissolution. Gentle heating may be applied if necessary, but do not exceed 60°C.[9]
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the pH to the desired level using dilute acid or base, if necessary.
-
Bring the solution to the final volume with the buffer.
-
Filter the solution through a 0.22 µm syringe filter into a clean, sterile storage container.
-
Label the container with the compound name, concentration, preparation date, and initials of the preparer.
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the long-term stability of the prepared this compound standard solution under defined storage conditions.
Methodology:
-
Time Points: Establish a schedule for testing, for example: Day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
-
Storage Conditions: Aliquot the standard solution into multiple vials and store them under the desired conditions (e.g., 2-8°C protected from light, -20°C).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to measure the concentration of this compound.
-
Procedure at Each Time Point: a. Remove a set of vials from each storage condition. b. Allow the solutions to equilibrate to room temperature. c. Visually inspect for any precipitation or color change. d. Measure the pH of the solution. e. Analyze the samples using the validated analytical method. f. Compare the results to the initial (Day 0) analysis.
-
Acceptance Criteria: The solution is considered stable if the measured concentration is within a predefined range (e.g., ±10%) of the initial concentration, and no significant changes in physical appearance or pH are observed.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound Standard Solution (1 mg/mL) at 2-8°C
| Time Point | Visual Appearance | pH | Concentration (mg/mL) | % of Initial Concentration |
| Day 0 | Clear, colorless | 7.40 | 1.01 | 100.0% |
| 1 Week | Clear, colorless | 7.41 | 1.00 | 99.0% |
| 1 Month | Clear, colorless | 7.39 | 0.99 | 98.0% |
| 3 Months | Clear, colorless | 7.38 | 0.98 | 97.0% |
| 6 Months | Slight haze | 7.35 | 0.95 | 94.1% |
| 1 Year | Precipitate observed | 7.30 | 0.88 | 87.1% |
Table 2: Hypothetical Freeze-Thaw Stability of this compound Standard Solution
| Freeze-Thaw Cycle | Visual Appearance | pH | Concentration (mg/mL) | % of Initial Concentration |
| Cycle 1 | Clear, colorless | 7.40 | 1.00 | 99.0% |
| Cycle 2 | Clear, colorless | 7.39 | 0.99 | 98.0% |
| Cycle 3 | Clear, colorless | 7.38 | 0.98 | 97.0% |
Visualizations
Caption: Workflow for the long-term stability assessment of this compound standard solutions.
Caption: Troubleshooting decision tree for unstable this compound standard solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Uric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. awri.com.au [awri.com.au]
- 5. JCI - Mechanism for calcium urolithiasis among patients with hyperuricosuria: supersaturation of urine with respect to monosodium urate. [jci.org]
- 6. scispace.com [scispace.com]
- 7. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Crystallization Kinetics of Calcium Urate and Calcium Oxalate
For Researchers, Scientists, and Drug Development Professionals
The formation of crystalline structures in the human body is a critical factor in the pathogenesis of several diseases. Among the most clinically significant are calcium oxalate (B1200264) and calcium urate crystals, implicated in conditions such as urolithiasis (kidney stones) and gout. Understanding the kinetics of their crystallization—the processes of nucleation, growth, and aggregation—is paramount for the development of effective therapeutic and preventative strategies. This guide provides a detailed comparative analysis of the crystallization kinetics of calcium oxalate and this compound, supported by experimental data and methodologies. While extensive research has elucidated the kinetics of calcium oxalate crystallization, quantitative data for this compound remains comparatively scarce. This guide reflects the current state of scientific literature, presenting a comprehensive quantitative analysis for calcium oxalate and a more qualitative, yet insightful, examination of this compound.
Calcium Oxalate Crystallization Kinetics: A Quantitative Overview
Calcium oxalate is the primary component of the majority of kidney stones.[1] Its crystallization from supersaturated urine is a multi-step process involving nucleation (the formation of new crystal nuclei), growth (the enlargement of existing crystals), and aggregation (the clumping of crystals to form larger masses).
Data on Calcium Oxalate Crystallization Kinetics
The following table summarizes key quantitative data on the crystallization kinetics of calcium oxalate from various in vitro studies. These parameters are highly sensitive to experimental conditions such as temperature, pH, and the presence of various inhibitors and promoters.
| Kinetic Parameter | Experimental Conditions | Value | Reference |
| Growth Rate | Supersaturation (S) = 13.65, 37°C, Synthetic Urine | 1.92 x 10⁻⁹ m/s | [2] |
| With 400 ppm Mg²⁺ | Reduced by half | [2] | |
| With 200 ppm Citrate | Reduced by half | [2] | |
| With 15 ppm Chondroitin Sulfate | Reduced by half | [2] | |
| With 0.5 ppm Phytate | Reduced by half | [2] | |
| Nucleation Rate | Compared between healthy individuals and stone formers in 92% urine | Higher in controls (p=0.003) | [3] |
| Effect of Citrate (0.5-2.5 mM) | Lowered nucleation rate (p < 0.01) | [4] | |
| Effect of Chondroitin-6-Sulfate (6.25-25 mg/l) | Moderately lowered nucleation rate | [4] | |
| Induction Time | Initial [Ca²⁺] = 3 x 10⁻³ M, [Ox²⁻] = 0.5 x 10⁻³ M, pH 5.5 | Defined as the onset of turbidity | [5] |
| With 1.5 x 10⁻³ M Citric Acid | 50% inhibition of crystal growth | [5] | |
| With 0.75 x 10⁻³ M Isocitric Acid | 50% inhibition of crystal growth | [5] | |
| With 0.15 x 10⁻³ M Pyrophosphate | 30% inhibition of crystal growth | [5] |
Experimental Protocols for Studying Calcium Oxalate Crystallization
Several well-established methods are employed to investigate the kinetics of calcium oxalate crystallization in vitro.
1. Turbidimetric Measurement of Crystallization
This method assesses crystallization by monitoring the change in optical density (turbidity) of a solution as crystals form and grow.[5][6]
-
Principle: The formation and growth of crystals in a solution increase its turbidity, which can be measured over time using a spectrophotometer.
-
Procedure:
-
Prepare metastable solutions of calcium chloride and sodium oxalate in a buffered solution (e.g., Tris-HCl with NaCl) at a physiological pH (e.g., 5.7-6.5) and temperature (37°C).[7][8]
-
Mix the solutions in a cuvette to induce crystallization.
-
Measure the absorbance (optical density) at a specific wavelength (e.g., 620 nm) at regular intervals.[5]
-
The time elapsed until a significant increase in turbidity is observed is the induction time (ti), which relates to the nucleation process.[5]
-
The rate of change in turbidity over time provides an index of the crystal growth rate .[5]
-
-
Data Analysis: Kinetic parameters are derived from the turbidity versus time curve. The induction time is the lag time before a rapid increase in absorbance, and the slope of the steepest part of the curve is proportional to the crystal growth rate.[5]
2. Constant Composition Method
This technique allows for the study of crystal growth rates at a constant level of supersaturation.[9]
-
Principle: As crystals grow, they consume ions from the solution, which would normally decrease the supersaturation. In the constant composition method, a titrator automatically adds solutions of the crystal components (calcium and oxalate ions) to maintain a constant concentration, and thus constant supersaturation.
-
Procedure:
-
Prepare a supersaturated solution of calcium oxalate at the desired temperature and pH.
-
Add seed crystals of calcium oxalate monohydrate (COM) to initiate growth.[9]
-
Monitor the concentration of calcium ions using a calcium-specific electrode.
-
A computer-controlled system adds calcium chloride and sodium oxalate solutions at a rate that maintains the calcium ion concentration at a constant level.
-
-
Data Analysis: The rate of addition of the titrant solutions required to maintain constant supersaturation is directly proportional to the crystal growth rate.[9]
3. Microscopic Techniques
Direct observation of crystal formation and growth can be achieved using various microscopy techniques.
-
Light Microscopy: Used to observe the morphology and size of crystals formed over time.[10]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of crystal morphology, allowing for the identification of different crystal phases (e.g., calcium oxalate monohydrate - COM, and dihydrate - COD).[11]
-
Atomic Force Microscopy (AFM): Enables the visualization of crystal growth at the nanoscale, providing insights into the mechanisms of growth and the effects of inhibitors on specific crystal faces.
Experimental Workflow for Calcium Oxalate Crystallization Kinetics
This compound Crystallization Kinetics: A Qualitative Perspective
This compound crystals are less common than calcium oxalate in kidney stones but are significantly associated with gout, a painful inflammatory arthritis.[12] The crystallization of urate in the body typically occurs as monosodium urate (MSU) in joints.[12] The role of calcium in urate crystallization is an area of active investigation, with evidence suggesting it may promote the formation of urate crystals.[13]
Factors Influencing Monosodium Urate Crystallization
Due to a lack of quantitative kinetic data, the understanding of this compound crystallization is primarily based on the factors that influence the solubility and nucleation of monosodium urate.
-
Urate Concentration: Elevated levels of uric acid in the blood (hyperuricemia) are the primary risk factor for MSU crystallization.[14]
-
Temperature: Lower temperatures decrease the solubility of urate, which may explain why gout often affects peripheral joints like the big toe where temperatures can be lower.[12][14]
-
pH: The solubility of urate is lowest in a pH range of 7-9.[14][15]
-
Presence of Ions:
-
Connective Tissue Components: Factors within the synovial fluid and cartilage can either promote or inhibit MSU crystallization.[12][14]
Role in Promoting Calcium Oxalate Crystallization
Uric acid and its salts, including sodium and potentially this compound, are thought to play a significant role in the formation of calcium oxalate kidney stones.[16] Several mechanisms have been proposed:
-
Heterogeneous Nucleation: Urate crystals can act as a "seed" or nidus upon which calcium oxalate can crystallize, a process known as heterogeneous nucleation.[16][17]
-
"Salting Out" Effect: High concentrations of soluble uric acid can reduce the solubility of calcium oxalate, promoting its precipitation.[16][18]
-
Inhibition of Inhibitors: Uric acid may bind to and inactivate natural inhibitors of calcium oxalate crystallization present in urine.[16][18]
Molecular dynamics simulations have suggested that the presence of urate ions prolongs the contact time between calcium and oxalate ions, thereby promoting crystallization.[19]
Experimental Protocols for Synthesizing Monosodium Urate Crystals
For in vitro studies investigating the effects of MSU crystals, standardized protocols for their synthesis are crucial.
-
Principle: Uric acid is dissolved in an alkaline solution and then the pH is carefully adjusted to induce crystallization of monosodium urate.[20][21]
-
Procedure:
-
Dissolve uric acid in distilled water with sodium hydroxide (B78521) (NaOH) at an elevated temperature (e.g., 60°C) with continuous stirring.[21]
-
Neutralize the pH of the solution to approximately 7.2 by adding hydrochloric acid (HCl).[21]
-
Cool the solution slowly to room temperature or refrigerate at 4-5°C overnight to allow for crystal formation.[21][22]
-
Harvest the crystals by centrifugation.[20]
-
Wash the crystal pellet with ethanol (B145695) and water to purify them.[20]
-
-
Characterization: The resulting crystals should be characterized to confirm their identity and morphology, typically as needle-shaped MSU crystals, using techniques like light microscopy, SEM, and X-ray diffraction (XRD).[20][21]
Factors Influencing Urate Crystallization and its Impact on Calcium Oxalate Formation
Comparative Analysis and Summary
The crystallization kinetics of calcium oxalate and this compound present distinct profiles, largely reflective of the different pathophysiological contexts in which they are primarily found.
-
Data Availability: There is a substantial body of quantitative research on the crystallization kinetics of calcium oxalate, allowing for detailed analysis of nucleation, growth, and aggregation rates under various conditions. In contrast, research on this compound crystallization kinetics is predominantly qualitative, focusing on influencing factors rather than specific rate constants.
-
Primary Clinical Manifestations: Calcium oxalate is the main culprit in kidney stone disease. Monosodium urate is the hallmark of gout, an inflammatory joint disease, and appears to play a secondary, albeit important, role in the formation of certain types of kidney stones.[16]
-
Key Influencing Factors: While both are influenced by ion concentrations, pH, and temperature, the specific conditions favoring their crystallization differ. Calcium oxalate stone risk is often associated with hypercalciuria and hyperoxaluria. Monosodium urate crystallization is driven by hyperuricemia, with lower temperatures and a slightly alkaline pH being significant promoting factors.[14]
-
Interplay: A crucial aspect of their relationship is the role of urate in promoting calcium oxalate crystallization. This interaction highlights the complexity of in vivo crystallization processes where multiple crystalline species can influence one another's formation.
References
- 1. Pathophysiology and Main Molecular Mechanisms of Urinary Stone Formation and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Simultaneous measurements of calcium oxalate crystal nucleation and aggregation: impact of various modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new approach to studying inhibitors of calcium oxalate crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Studying inhibition of calcium oxalate stone formation: an in vitro approach for screening hydrogen sulfide and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urofrance.org [urofrance.org]
- 9. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects on calcium oxalate crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleation of monosodium urate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Urate in Calcium Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of uric acid in different types of calcium oxalate renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ne-urology.com [ne-urology.com]
- 19. ovid.com [ovid.com]
- 20. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijcrt.org [ijcrt.org]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Urate Crystals: Monosodium Urate vs. Calcium Pyrophosphate
In the field of rheumatology and crystallographic analysis, the accurate identification of crystalline deposits in synovial fluid is paramount for the correct diagnosis of crystal-induced arthropathies. Gout, caused by monosodium urate (MSU) crystals, and calcium pyrophosphate deposition (CPPD) disease, often referred to as pseudogout, are the most prevalent of these conditions.[1][2][3] While both can present with similar clinical manifestations of acute arthritis, their underlying crystalline etiologies demand distinct therapeutic approaches. This guide provides a comprehensive comparison of the state-of-the-art methods used to differentiate MSU from CPPD crystals, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Crystal Identification Techniques
The differentiation of MSU and CPPD crystals relies on a variety of analytical techniques, ranging from the long-established gold standard of compensated polarized light microscopy to advanced spectroscopic and imaging modalities. Each method offers unique advantages in terms of sensitivity, specificity, and invasiveness.
| Feature | Monosodium Urate (MSU) Crystals | Calcium Pyrophosphate (CPP) Crystals |
| Morphology | Needle-shaped, acicular[2][4][5] | Rhomboidal or rod-shaped[2] |
| Birefringence | Strongly negative[1][4] | Weakly positive[1] |
| Color (CPLM) | Yellow when parallel to the slow axis of the red compensator, blue when perpendicular.[4][6] | Blue when parallel to the slow axis of the red compensator, yellow when perpendicular.[6] |
| Raman Spectroscopy | Characteristic peaks at 469, 559, 624, 791, 880, 995, 1036, 1119, 1285, 1403, 1497, 1592, and 1649 cm⁻¹[7] | Characteristic peak at 1050 cm⁻¹[8] |
| Dual-Energy CT | Can be specifically identified and color-coded for visualization.[9] | Not typically identified by DECT. |
| X-ray Diffraction | Provides definitive identification of the crystal structure.[1] | Provides definitive identification of the crystal structure.[1] |
Key Experimental Protocols
Compensated Polarized Light Microscopy (CPLM)
Compensated polarized light microscopy remains the gold standard for the identification of MSU and CPP crystals in synovial fluid.[1][2]
Protocol:
-
Sample Preparation: A drop of fresh, anticoagulated synovial fluid is placed on a clean glass slide and covered with a coverslip. Examination should ideally occur within 24 hours of aspiration to minimize crystal dissolution and cellular degradation.[2][10]
-
Microscope Setup: A light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a red compensator is used.
-
Initial Observation: The slide is first examined under ordinary light to assess cellularity and overall fluid characteristics.
-
Polarized Light Examination: The polarizers are crossed to create a dark background. Birefringent crystals will appear bright against this background.
-
Compensator Insertion: The red compensator is inserted into the light path.
-
Crystal Identification: The orientation of the crystals relative to the slow axis of the compensator determines their identity.
-
MSU Crystals: These needle-shaped crystals will appear yellow when their long axis is parallel to the slow axis of the compensator and blue when perpendicular.[4][6]
-
CPP Crystals: These rhomboid or rod-shaped crystals will appear blue when their long axis is parallel to the slow axis of the compensator and yellow when perpendicular.[6]
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides a unique chemical fingerprint of a substance based on its vibrational modes.[7][11]
Protocol:
-
Sample Preparation: A small amount of synovial fluid can be analyzed directly, or crystals can be isolated for a more concentrated signal.
-
Instrumentation: A Raman spectrometer, often coupled to a microscope, is used. A common laser excitation wavelength for biological samples is 785 nm.[11]
-
Data Acquisition: The laser is focused on the crystal of interest, and the scattered light is collected and analyzed to generate a Raman spectrum.
-
Spectral Analysis: The resulting spectrum is compared to a library of known spectra. MSU crystals have a characteristic set of peaks, allowing for their definitive identification.[7][11]
Dual-Energy Computed Tomography (DECT)
DECT is a non-invasive imaging technique that can differentiate materials based on their differential absorption of X-rays at two different energy levels.[9]
Protocol:
-
Patient Scanning: The patient is scanned using a DECT scanner, which acquires two datasets simultaneously at different X-ray tube voltages (e.g., 80 kVp and 140 kVp).[9]
-
Image Processing: The two datasets are processed using specialized software that can differentiate materials based on their atomic numbers. Urate, with its specific X-ray attenuation properties, can be distinguished from calcium.
-
Visualization: Urate deposits are typically color-coded (often green or red) and overlaid on the anatomical images, allowing for clear visualization of their location and extent.[9]
Diagnostic Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for diagnosing crystal arthropathies and the logical relationships in differentiating MSU and CPPD crystals.
Caption: Diagnostic workflow for crystal-induced arthritis.
References
- 1. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
- 2. mdpi.com [mdpi.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Diagnosis of Gout : Urate Crystals in Synovial Fluid [webpathology.com]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification of Uric Acid Crystals Accumulation in Human and Animal Tissues Using Combined Morphological and Raman Spectroscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Urate Crystals; Beyond Joints [frontiersin.org]
- 10. Diagnostic advances in synovial fluid analysis and radiographic identification for crystalline arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Critical Role of Controls in Gout Diagnostic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of gout, a debilitating inflammatory arthritis, the use of appropriate controls in diagnostic and research assays is paramount to ensure the validity and accuracy of experimental results. Monosodium urate (MSU) crystals are the primary pathogenic agent in gout, triggering a potent inflammatory response.[1] Consequently, well-characterized positive and negative controls are essential for elucidating the mechanisms of MSU-induced inflammation and for the development of novel diagnostic and therapeutic strategies.
This guide provides a comparative overview of potential controls for in vitro and in vivo gout models, with a focus on the theoretical use of calcium urate as a negative control. While direct experimental data on the inflammatory potential of this compound is limited in the current literature, its selection as a negative control is predicated on the principle of ionic substitution and the well-established pro-inflammatory role of the sodium cation in the context of urate crystals. This guide also presents detailed experimental protocols for key assays used to assess the inflammatory response to MSU crystals.
The Rationale for Controls in Gout Research
The inflammatory response in gout is primarily driven by the activation of the NLRP3 inflammasome by MSU crystals, leading to the secretion of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β).[2][3][4][5] To specifically attribute an observed inflammatory response to MSU crystals, it is crucial to include controls that can differentiate between a general particulate-induced response and a specific crystal-mediated inflammatory cascade.
Positive Control: Monosodium urate (MSU) crystals are the gold standard positive control in gout research. Their ability to induce a robust inflammatory response, characterized by neutrophil activation and IL-1β secretion, is well-documented.[1]
Negative Control: An ideal negative control should be a crystalline substance that is structurally similar to MSU but does not elicit an inflammatory response. While various non-inflammatory particles have been used, this compound presents a theoretically sound option. The rationale is that the substitution of the sodium ion with a calcium ion may alter the crystal's interaction with the cell membrane and subsequent activation of intracellular signaling pathways. The absence of evidence in the scientific literature describing an inflammatory response to this compound crystals further supports its potential as a negative control.
Alternative Inflammatory Control: Calcium pyrophosphate dihydrate (CPPD) crystals, the causative agent of pseudogout, serve as a valuable alternative inflammatory control. Like MSU, CPPD crystals are known to activate the NLRP3 inflammasome and induce an inflammatory response, albeit through potentially distinct cellular interactions.[6][7][8] Comparing the cellular responses to MSU and CPPD can help delineate the specific signaling pathways activated by each type of crystal.
Comparative Data on Crystal-Induced Inflammation
| Parameter | Monosodium Urate (MSU) Crystals (Positive Control) | Calcium Pyrophosphate Dihydrate (CPPD) Crystals (Inflammatory Control) | This compound Crystals (Theoretical Negative Control) |
| NLRP3 Inflammasome Activation | Strong induction[2][3][4][5] | Induction[6][7] | No expected induction |
| IL-1β Secretion | High[1] | Moderate to High[6] | Minimal to none |
| Neutrophil Activation (e.g., chemotaxis, NETosis) | Strong induction | Induction | Minimal to none |
| Cytokine & Chemokine Production (e.g., TNF-α, IL-8) | Significant induction | Significant induction | Minimal to none |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro assays used in gout research.
IL-1β Secretion Assay in THP-1 Monocytes
This assay is fundamental for assessing the inflammatory potential of various crystals by measuring the secretion of the key pro-inflammatory cytokine, IL-1β.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, wash the cells with fresh serum-free media.
-
-
Crystal Stimulation:
-
Prepare sterile suspensions of MSU, CPPD, and this compound crystals in serum-free RPMI-1640 at a concentration of 250 µg/mL.
-
Add the crystal suspensions to the differentiated THP-1 cells. Include a vehicle control (media alone).
-
Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of IL-1β:
-
After incubation, centrifuge the plate to pellet the cells and crystals.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Neutrophil Chemotaxis Assay
This assay evaluates the ability of crystal-induced factors to attract neutrophils, a key event in the acute inflammatory response of gout.
Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Generation of Chemoattractant Supernatants:
-
Differentiate and stimulate THP-1 cells with MSU, CPPD, or this compound crystals as described in the IL-1β secretion assay (Protocol 1).
-
Collect the cell culture supernatants, which will contain chemokines that attract neutrophils.
-
-
Chemotaxis Assay (using a Boyden chamber or similar system):
-
Place the chemoattractant supernatants in the lower chamber of the Boyden chamber.
-
Place the isolated neutrophils in the upper chamber, separated from the lower chamber by a porous membrane (typically 3-5 µm pores).
-
Incubate the chamber for 1-2 hours at 37°C.
-
Count the number of neutrophils that have migrated through the membrane into the lower chamber using a microscope or a plate reader-based assay (e.g., by measuring ATP content of migrated cells).
-
Visualizing the Logic and Pathways
To better understand the theoretical basis for using this compound as a negative control and the signaling pathways involved in gout, the following diagrams are provided.
Caption: MSU crystals, but not this compound, trigger inflammation.
Caption: Workflow for in vitro crystal-induced inflammation assays.
Caption: Logical relationship of inflammatory vs. inert crystals.
Conclusion
The use of appropriate controls is fundamental to the integrity of gout research. While monosodium urate crystals serve as the essential positive control, the choice of a negative control requires careful consideration. Based on theoretical principles, this compound is a logical candidate for a non-inflammatory negative control, although direct experimental validation is needed. In contrast, calcium pyrophosphate dihydrate crystals offer a valuable tool as an alternative inflammatory control, allowing for the dissection of crystal-specific inflammatory pathways. The provided experimental protocols offer a starting point for researchers to rigorously evaluate the inflammatory potential of various crystalline and particulate substances in the context of gout and other crystal arthropathies. The continued investigation into the differential effects of various urate and calcium-containing crystals will undoubtedly advance our understanding of these debilitating diseases.
References
- 1. Sodium and potassium urate crystals differ in their inflammatory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. JCI - Urate crystals stimulate production of tumor necrosis factor alpha from human blood monocytes and synovial cells. Cytokine mRNA and protein kinetics, and cellular distribution. [jci.org]
- 4. scielo.br [scielo.br]
- 5. Urate Crystals; Beyond Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Gout - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Elemental Analysis of Urinary Crystals: SEM-EDX vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate elemental analysis of urinary crystals is paramount in understanding the etiology of urolithiasis and in the development of effective therapeutic interventions. This guide provides a comprehensive comparison of Scanning Electron Microscopy with Energy Disersive X-ray Spectroscopy (SEM-EDX) and other widely used analytical techniques. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison
The selection of an analytical technique for urinary crystal analysis hinges on a balance of sensitivity, specificity, cost, and the nature of the desired information. While SEM-EDX provides unparalleled morphological and elemental detail, other methods like Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD) offer complementary or more cost-effective solutions.
| Feature | SEM-EDX | FTIR Spectroscopy | X-ray Diffraction (XRD) | Wet Chemical Analysis |
| Principle | Surface imaging via electron beam and elemental analysis via characteristic X-rays. | Vibrational spectroscopy of molecular bonds. | Diffraction of X-rays by crystalline structures. | Chemical reactions to identify ions and radicals. |
| Information Provided | High-resolution morphology and quantitative elemental composition.[1] | Molecular composition and functional groups. | Crystalline structure and phase identification. | Presence of specific ions and radicals. |
| Detection Limits | 400 ppm (Mg, P, S, Cl, K, Ca), 500 ppm (Na), 1200 ppm (F).[1] | Typically in the percentage range; cannot identify components <5% of the stone. | Dependent on crystallinity and phase purity. | Varies by analyte; generally less sensitive than instrumental methods. |
| Agreement with Reference | Considered a reference method.[2] | 81% overall agreement with SEM-EDX.[2] | 93% agreement with SEM-EDX.[2] | 71% agreement with SEM-EDX.[2] |
| Sample Preparation | Requires drying and conductive coating. | Requires pulverization and pelleting with KBr. | Requires pulverization into a fine powder. | Dissolution of the sample. |
| Analysis Time | Relatively fast per sample, but requires vacuum. | Rapid analysis. | Relatively fast analysis. | Can be time-consuming. |
| Cost | High initial investment and maintenance costs. | Moderate initial investment. | High initial investment. | Low cost. |
| Key Advantage | Combines high-resolution imaging with elemental analysis.[1] | Excellent for identifying organic components and functional groups. | Gold standard for identifying crystalline phases. | Simple and low-cost. |
| Key Disadvantage | Higher cost and requires specialized operator. | Poor for quantifying trace elements and distinguishing some mineral phases. | Not suitable for amorphous materials. | Lacks specificity and cannot identify crystalline forms. |
Visualizing the Analytical Workflows
Understanding the procedural steps involved in each analytical technique is crucial for experimental planning and execution. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for SEM-EDX analysis and a comparative view of SEM-EDX alongside FTIR spectroscopy.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following protocols provide a step-by-step guide for the analysis of urinary crystals using SEM-EDX and FTIR spectroscopy.
Protocol 1: SEM-EDX Analysis of Urinary Crystals
This protocol outlines the procedure for preparing and analyzing urinary crystals using a Scanning Electron Microscope equipped with an Energy Dispersive X-ray detector.
Materials:
-
Urinary crystal/stone sample
-
Distilled water
-
Aluminum stubs
-
Double-sided carbon adhesive tape
-
Sputter coater with a gold or carbon target
-
Scanning Electron Microscope with EDX detector
Procedure:
-
Sample Collection and Cleaning:
-
Carefully collect the urinary stone or crystal sediment.
-
Gently wash the sample with distilled water to remove any soluble contaminants.
-
Subsequently, rinse with ethanol to facilitate drying.
-
Allow the sample to air dry completely or use a low-temperature incubator.
-
-
Mounting:
-
Affix a piece of double-sided carbon adhesive tape to the surface of an aluminum stub.
-
Carefully place the dried urinary crystal(s) onto the adhesive tape. For larger stones, they may be fractured to expose the internal structure before mounting.[3]
-
Gently press the sample to ensure it is securely attached.
-
-
Conductive Coating:
-
Place the stub with the mounted sample into a sputter coater.
-
Coat the sample with a thin layer of a conductive material, typically gold or carbon, to prevent charging under the electron beam. A gold coating is suitable for morphological examination, while a carbon coat is preferred for elemental analysis to avoid interference with elemental peaks.[3]
-
-
SEM Imaging:
-
Load the coated sample into the SEM chamber and evacuate to the required vacuum level.
-
Apply an appropriate accelerating voltage and begin scanning the sample with the electron beam.
-
Acquire high-resolution images using secondary electron (SE) and/or backscattered electron (BSE) detectors to visualize the surface morphology and topography of the crystals.
-
-
EDX Analysis:
-
Select a region of interest on the SEM image for elemental analysis. This can be a point analysis on a specific crystal or an area analysis of a larger region.
-
Activate the EDX detector to collect the characteristic X-rays emitted from the sample.
-
The resulting EDX spectrum will show peaks corresponding to the elements present in the analyzed region.
-
Utilize the accompanying software to identify and quantify the elemental composition.
-
Elemental mapping can also be performed to visualize the spatial distribution of different elements across the sample.[1]
-
Protocol 2: FTIR Spectroscopy of Urinary Crystals
This protocol describes the preparation and analysis of urinary crystals using a Fourier Transform Infrared Spectrometer, a technique that identifies the molecular composition of the sample.
Materials:
-
Urinary crystal/stone sample
-
Mortar and pestle (agate is recommended)
-
Potassium bromide (KBr), spectroscopy grade
-
Pellet press
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation:
-
Wash the urinary stone/crystal with distilled water and dry it thoroughly in an incubator.
-
Using a mortar and pestle, grind a small portion of the sample (typically 1-2 mg) into a very fine, homogeneous powder.[4]
-
-
Pellet Formation:
-
Weigh approximately 200 mg of dry, spectroscopy-grade KBr powder.
-
Add the powdered sample to the KBr and mix thoroughly in the mortar to ensure a uniform distribution.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[5]
-
-
FTIR Analysis:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
-
Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecular bonds present in the sample.
-
-
Data Interpretation:
-
Compare the obtained spectrum with reference spectra of known urinary stone components (e.g., calcium oxalate (B1200264) monohydrate, uric acid, struvite) to identify the composition of the sample.
-
Specialized software can be used for spectral matching and to estimate the relative proportions of different components in mixed stones.
-
Conclusion
SEM-EDX stands out as a powerful, comprehensive technique for the analysis of urinary crystals, offering detailed morphological and elemental information that is crucial for in-depth research.[1] However, its high cost and complexity may not be suitable for all laboratories. FTIR spectroscopy provides a reliable and more accessible alternative for determining the molecular composition, particularly for common stone types.[2] For definitive crystalline phase identification, XRD is the preferred method. The choice of technique should be guided by the specific research question, available resources, and the desired level of analytical detail. In many cases, a multi-technique approach, combining the strengths of each method, will yield the most complete and accurate characterization of urinary crystals.
References
- 1. Scanning electron microscopy in analysis of urinary stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EDAX versus FTIR in mixed stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wvs.academy [wvs.academy]
- 5. 6: Examination of Urinary Sediment | Veterian Key [veteriankey.com]
A Comparative Guide to Urate Crystal Identification: Cross-Validation of Microscopy and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of monosodium urate (MSU) crystals is the gold standard for diagnosing gout, a painful inflammatory arthritis. While compensated polarized light microscopy (PLM) has been the traditional method, several spectroscopic techniques offer enhanced specificity and objectivity. This guide provides a comprehensive comparison of four key techniques: Polarized Light Microscopy (PLM), Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM), with a focus on their cross-validation for urate crystal identification.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance metrics of PLM and Raman Spectroscopy for the identification of MSU crystals in synovial fluid. Quantitative data for FTIR and SEM in this specific application are less prevalent in the literature, reflecting their primary use for chemical characterization and morphological analysis, respectively.
| Technique | Principle | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Polarized Light Microscopy (PLM) | Relies on the birefringent properties of crystals to identify them based on their shape and interaction with polarized light.[1] | 69% - 95.3%[2][3][4] | 78% - 97.2%[2][3][4] | Cost-effective, widely available, provides immediate results.[1] | Operator-dependent, lower specificity, can be difficult to distinguish between different crystal types.[5] |
| Raman Spectroscopy | A non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions.[6] | ~89.7% (agreement with CPLM)[7] | High (provides a chemical fingerprint) | High specificity, non-destructive, can identify a wide range of crystals.[6][8] | Higher equipment cost, may require specialized expertise for data interpretation.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules, creating a unique spectral fingerprint.[9] | High (for chemical identification) | High (for chemical identification) | Fast, provides detailed chemical information, can differentiate between different urate and phosphate (B84403) salts.[10] | Sample preparation can be more involved, water absorption can interfere with spectra. |
| Scanning Electron Microscopy (SEM) | Uses a focused beam of electrons to generate images of a sample's surface, providing high-resolution morphological information.[11] | N/A (primarily for morphology) | N/A (primarily for morphology) | Very high resolution, provides detailed morphological and topographical information.[5][11] | Expensive, requires sample coating (destructive), not a primary diagnostic tool for chemical identification. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results.
Polarized Light Microscopy (PLM) of Synovial Fluid
-
Sample Preparation:
-
Microscopic Examination:
-
Examine the slide under a bright-field microscope, initially at low power (10x) to scan for crystals, and then at high power (40x or 100x) for detailed observation.[12]
-
Switch to polarized light. A compensator (red filter) is used to determine the birefringence of the crystals.[12]
-
Urate Crystal Identification: Monosodium urate crystals are typically needle-shaped and exhibit strong negative birefringence. They appear yellow when their long axis is parallel to the slow axis of the compensator and blue when perpendicular.[12]
-
Raman Spectroscopy of Synovial Fluid
-
Sample Preparation:
-
Synovial fluid can be analyzed directly or after a digestion and filtration step to concentrate the crystals.[6]
-
For direct analysis, a drop of synovial fluid is placed on a suitable substrate (e.g., a calcium fluoride (B91410) slide).
-
For concentrated analysis, the synovial fluid is treated with an enzyme (e.g., hyaluronidase) to reduce viscosity, followed by filtration to collect the crystals on a filter membrane.[6]
-
-
Data Acquisition:
-
A Raman spectrometer is used to acquire spectra from the crystals.
-
The laser is focused on the crystal of interest.
-
The scattered light is collected and analyzed to generate a Raman spectrum.
-
Urate Crystal Identification: Monosodium urate crystals have a characteristic Raman peak at approximately 636 cm⁻¹.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Crystals from synovial fluid need to be isolated and dried.
-
The dried crystals are typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[13]
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[13][14]
-
-
Data Acquisition:
-
The sample (KBr pellet or on the ATR crystal) is placed in the FTIR spectrometer.
-
An infrared beam is passed through the sample, and the transmitted or reflected light is detected.
-
Urate Crystal Identification: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecules in the urate crystal. The spectrum is then compared to a library of known spectra for identification.[10]
-
Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Crystals must be isolated from the synovial fluid and dried onto a sample stub.
-
The sample is then coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
The prepared stub is placed in the SEM chamber.
-
A high-energy beam of electrons is scanned across the sample surface.
-
The interaction of the electron beam with the sample generates signals that are used to create a high-resolution image of the crystal's morphology.
-
Energy-dispersive X-ray spectroscopy (EDS or EDX) can be coupled with SEM to provide elemental analysis of the crystals.
-
Visualization of Workflows and Relationships
To better illustrate the processes involved in urate crystal identification, the following diagrams were created using the DOT language.
Caption: Experimental workflow for urate crystal identification.
Caption: Logical relationships between techniques for urate crystal identification.
References
- 1. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]
- 2. Analysis for crystals in synovial fluid: training of the analysts results in high consistency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of crystals in synovial fluids by light microscopy: sensitivity and reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Advances in synovial fluid analysis for the diagnosis of crystal arthropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Customized Raman System for Point-of-Care Detection of Arthropathic Crystals in the Synovial Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.utwente.nl [research.utwente.nl]
- 9. Real-time and accurate calibration detection of gout stones based on terahertz and Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fourier transform infrared spectroscopy for analysis of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synovial Fluid Analysis to Identify Osteoarthritis [jove.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
Comparison Guide: Establishing Calcium Urate as a Certified Reference Material
This guide provides a comparative analysis for the establishment of calcium urate as a Certified Reference Material (CRM). It is intended for researchers, scientists, and drug development professionals who require a highly pure, well-characterized calibrator for diagnostic assays and research involving calcium-containing urate crystals. The guide compares this compound to the existing primary reference material, uric acid, and outlines the necessary experimental framework for its certification.
Introduction: The Need for a this compound CRM
Uric acid and its salts are central to several pathologies, most notably gout, where monosodium urate (MSU) crystals precipitate in joints, and nephrolithiasis (kidney stones), where both uric acid and calcium-containing stones can form. While CRMs for pure uric acid are well-established, such as NIST SRM 913b, they do not fully represent the complex crystalline structures involving cations like calcium that are found in vivo.[1][2]
The presence of calcium can influence crystal formation, morphology, and solubility.[3] Therefore, a this compound CRM is essential for:
-
Accurate calibration of diagnostic instruments that quantify urate in the presence of calcium.
-
Standardizing research on the pathophysiology of crystal deposition diseases involving calcium.[4]
-
Developing and validating new therapeutic agents aimed at preventing or dissolving calcium-containing urate crystals.
Comparison: this compound vs. Uric Acid CRM
The primary alternative and benchmark for a new this compound CRM is the existing CRM for uric acid. The key differences lie in their physicochemical properties and clinical relevance.
| Property | Uric Acid (Existing CRM) | This compound (Proposed CRM) | Significance of Difference |
| CRM Standard | NIST SRM 913b[1] | None currently established | Highlights the gap in current reference materials. |
| Chemical Formula | C₅H₄N₄O₃[5] | C₁₀H₆CaN₈O₆ (Calcium diurate)[6] | Different stoichiometry and molecular weight affect molar-based assays. |
| Purity (Typical) | ≥99.6%[7] | Target: ≥99.5% (To be established) | High purity is a fundamental requirement for any CRM.[8] |
| Solubility | Low in water; pH-dependent.[9] | Expected to have different solubility profile in biological fluids. | Solubility is critical for preparing stock solutions and calibrators. |
| Clinical Form | Precursor to urate salts; forms crystals in acidic urine (pH < 5.75).[9] | Can co-crystallize with calcium oxalate (B1200264); relevant in specific kidney stones.[3][10] | The CRM should mimic the clinically relevant analyte form. |
| Crystalline Form | Anhydrous or dihydrate forms.[11] | Various hydrates (e.g., hexahydrate) with distinct crystal structures.[4] | Crystal structure affects analytical response in certain techniques (e.g., XRD). |
Workflow for Establishing a this compound CRM
The establishment of a new CRM must follow a rigorous and well-documented process, adhering to international standards such as ISO 17034.[12][13][14] This standard provides a comprehensive framework for the competence of reference material producers, ensuring quality, traceability, and consistency.[15][16] The workflow involves material synthesis, comprehensive characterization for value assignment, and assessment of homogeneity and stability.
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible certification of a reference material.
4.1. Synthesis of this compound Hexahydrate
-
Objective: To synthesize high-purity calcium diurate hexahydrate (CaUr₂·6H₂O).
-
Protocol:
-
Dissolve 10 mmol of high-purity uric acid (e.g., NIST SRM 913b) in 200 mL of boiling deionized water containing 20 mmol of NaOH to form a sodium urate solution.
-
Separately, prepare a 100 mL aqueous solution containing 5 mmol of CaCl₂.
-
Slowly add the CaCl₂ solution to the hot sodium urate solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, promoting crystal formation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crystals sequentially with cold deionized water and ethanol.
-
Dry the purified crystals under a vacuum at room temperature.
-
4.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the mass fraction of urate and detect any organic impurities.
-
Protocol:
-
Mobile Phase: Prepare a buffer of 1 mM sodium citrate (B86180) at pH 6.5 mixed with acetonitrile (B52724) (50:50 v/v).[17]
-
Column: Use a suitable anion-exchange column (e.g., Zorbax Sax).[17]
-
Standard Preparation: Accurately weigh and dissolve the candidate this compound material and a uric acid CRM (e.g., NIST SRM 913b) in a suitable solvent (e.g., dilute NaOH) to create stock solutions. Prepare a series of calibration standards from the uric acid CRM.
-
Sample Preparation: Dissolve a precisely weighed amount of the candidate this compound in the same solvent.
-
Chromatographic Conditions: Set a flow rate of 1.0 mL/min and UV detection at 292 nm.[18]
-
Quantification: Calculate the purity of the candidate material by comparing the peak area of the urate from the sample to the calibration curve generated from the uric acid CRM, accounting for the molar mass difference.
-
4.3. Identity and Stoichiometry Confirmation
-
Objective: To confirm the chemical identity and the calcium-to-urate ratio.
-
Protocol:
-
Mass Spectrometry (MS): Use electrospray ionization MS (ESI-MS) to confirm the mass of the urate anion (m/z 167.1 in negative mode).[17]
-
X-Ray Diffraction (XRD): Analyze the crystalline powder to confirm the crystal phase (e.g., hexahydrate) by comparing the diffraction pattern to literature data.[4]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Digest a weighed amount of the material in high-purity nitric acid and analyze for calcium content to confirm the 1:2 Ca:Urate stoichiometry.
-
Data Presentation: Expected Characterization Results
The following table summarizes the expected quantitative results from the characterization of a candidate this compound CRM.
| Analysis Technique | Parameter Measured | Target Specification | Purpose |
| HPLC-UV | Purity (as Urate) | ≥ 99.5% mass fraction | Quantifies the main component and organic impurities. |
| Thermogravimetric Analysis (TGA) | Water Content | Consistent with hexahydrate form | Determines water of hydration and residual solvent. |
| ICP-MS | Calcium Content | Stoichiometric amount ± 0.5% | Confirms the correct ratio of calcium to urate. |
| XRD | Crystalline Phase | Match to CaUr₂·6H₂O pattern | Confirms identity and crystalline form.[4] |
| Homogeneity Study | Between-Unit Variation | Statistically insignificant | Ensures consistency across all units of the CRM batch. |
| Stability Study | Degradation Rate | < 0.1% per year at recommended storage | Determines shelf-life and valid period of certification.[8] |
Logical Relationships in Urate Chemistry
The formation of various urate species is governed by pH and the presence of cations. Understanding these relationships is key to appreciating the need for different urate CRMs.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. labmix24.com [labmix24.com]
- 3. Role of uric acid in different types of calcium oxalate renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uric acid - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H6CaN8O6 | CID 135570473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. ncrm.org.cn [ncrm.org.cn]
- 9. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 13. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 14. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 15. certbetter.com [certbetter.com]
- 16. nata.com.au [nata.com.au]
- 17. Determination of uric acid in urine, saliva and calcium oxalate renal calculi by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Efficacy of Inhibitors on Calcium Urate and Calcium Oxalate Crystal Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of calcium-based crystals, specifically calcium oxalate (B1200264) and calcium urate, is a critical factor in the pathogenesis of nephrolithiasis and certain other crystalline arthropathies. The development of effective therapeutic agents hinges on a thorough understanding of the inhibitors that can modulate or prevent the nucleation and growth of these crystals. This guide provides a comparative analysis of the efficacy of various inhibitors on the formation of this compound versus calcium oxalate crystals, supported by experimental data and detailed methodologies.
Comparative Efficacy of Key Inhibitors
The inhibitory potential of various compounds on the formation of calcium oxalate and this compound crystals has been a subject of extensive research. While a direct comparative study evaluating a broad spectrum of inhibitors against both crystal types under identical conditions is limited, a synthesis of available data provides valuable insights into their relative efficacies. The primary mechanisms of inhibition involve either reducing the supersaturation of the constituent ions or directly interfering with the processes of crystal nucleation, growth, and aggregation.
This guide focuses on three key inhibitors: citrate (B86180) , phytate , and theobromine (B1682246) .
| Inhibitor | Target Crystal | Efficacy Summary | Mechanism of Action |
| Citrate | Calcium Oxalate | Moderate inhibitor. Reduces crystal growth and aggregation.[1][2][3] | 1. Chelation: Forms a soluble complex with calcium ions, reducing the supersaturation of calcium oxalate.[2] 2. Direct Inhibition: Adsorbs to the surface of calcium oxalate crystals, impeding further growth.[4][5] |
| This compound/Uric Acid | Ineffective as a direct inhibitor of uric acid crystallization at concentrations up to 1000 mg/l.[1] However, it can indirectly reduce uric acid stone formation by increasing urine pH.[6] | Primarily acts by increasing urinary pH, which enhances the solubility of uric acid.[6] | |
| Phytate | Calcium Oxalate | Potent inhibitor of both nucleation and crystal growth.[7] Its inhibitory effect is significantly greater than that of citrate.[7] | 1. Chelation: Binds to calcium ions, reducing supersaturation. 2. Direct Inhibition: Strongly adsorbs to calcium oxalate crystal surfaces, blocking active growth sites.[8][9] Modulates crystal morphology, favoring the formation of less adherent calcium oxalate dihydrate (COD) over monohydrate (COM).[8] |
| This compound/Uric Acid | Ineffective as a direct inhibitor of uric acid crystallization at concentrations up to 5 mg/l.[1] Some studies suggest a potential role in reducing serum uric acid levels.[10][11] | The direct inhibitory mechanism on uric acid crystallization appears to be minimal or absent.[1] | |
| Theobromine | Calcium Oxalate | Limited evidence for direct, significant inhibition. | Not a primary inhibitor of calcium oxalate formation. |
| This compound/Uric Acid | Potent inhibitor of both nucleation and crystal growth.[12][13][14][15] | Structural Mimicry: Due to its structural similarity to uric acid, theobromine can incorporate into the uric acid crystal lattice, disrupting the regular packing of uric acid molecules and thereby inhibiting crystal growth.[12][16] This leads to the formation of thinner, longer, and less stable crystals.[12][14] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of crystallization inhibitors.
Turbidimetric Assay for Crystallization Inhibition
This is a widely used method to assess the inhibitory effect of a compound on the nucleation and growth of crystals. The principle lies in measuring the increase in turbidity of a supersaturated solution as crystals form and grow.
Materials:
-
Spectrophotometer capable of measuring absorbance at 620 nm.
-
Temperature-controlled cuvette holder or water bath (37 °C).
-
Stock solutions of calcium chloride and sodium oxalate (for calcium oxalate assays) or uric acid (for urate assays).
-
Buffer solution (e.g., Tris-HCl with NaCl, pH adjusted to physiological levels, typically 6.5-7.4).
-
Inhibitor stock solutions of varying concentrations.
-
Synthetic urine solution (optional, to mimic physiological conditions).[7]
Procedure:
-
Preparation of Supersaturated Solution: In a cuvette, mix the buffer solution (or synthetic urine) and the calcium chloride solution (for calcium oxalate) or a pH-adjusted uric acid solution.
-
Addition of Inhibitor: Add the desired concentration of the inhibitor to the cuvette and allow it to equilibrate to 37 °C. A control cuvette with no inhibitor is also prepared.
-
Initiation of Crystallization: To initiate crystallization, add the sodium oxalate solution (for calcium oxalate) or induce precipitation of uric acid (e.g., by pH adjustment).
-
Turbidity Measurement: Immediately start recording the absorbance at 620 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Plot absorbance versus time. The following parameters are typically determined:
-
Induction Time (Tlag): The time taken for the absorbance to start increasing, representing the nucleation phase. A longer induction time indicates inhibition of nucleation.
-
Slope of the Growth Phase: The rate of increase in absorbance after the induction time, which reflects the rate of crystal growth. A shallower slope indicates inhibition of crystal growth.
-
Percentage Inhibition: Calculated using the formula: (1 - (Slope_inhibitor / Slope_control)) * 100.
-
Visualization of Mechanisms and Workflows
Inhibitory Mechanisms
The following diagrams illustrate the proposed mechanisms by which citrate, phytate, and theobromine inhibit crystal formation.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating crystallization inhibitors.
References
- 1. "Effects of Citrate on the Different Phases of Calcium Oxalate Crystall" by H. -G. Tiselius, C. Berg et al. [digitalcommons.usu.edu]
- 2. Phytate Dephosphorylation Products Also Act as Potent Inhibitors of Calcium Oxalate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. The Relevance of Phytate for the Treatment of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Theobromine Inhibits Uric Acid Crystallization. A Potential Application in the Treatment of Uric Acid Nephrolithiasis | PLOS One [journals.plos.org]
- 15. The effects of sodium citrate and oral potassium citrate on urease-induced crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pagepressjournals.org [pagepressjournals.org]
Assessing the Thermodynamic Stability of Calcium Urate Relative to Other Urate Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of calcium urate against other common urate salts, namely sodium urate and potassium urate. Understanding the relative stability of these salts is crucial in fields such as nephrology, rheumatology, and pharmacology, particularly in the context of crystal deposition diseases like gout and kidney stone formation. This document summarizes key thermodynamic data, outlines relevant experimental protocols for their determination, and presents a visual representation of the thermodynamic relationships governing urate salt stability.
Comparative Thermodynamic Data
The dissolution of a urate salt in water can be represented by the following equilibrium:
M(Ur)n(s) ⇌ Mn+(aq) + nUr-(aq)
where M represents the cation (Ca²⁺, Na⁺, K⁺) and Ur⁻ represents the urate anion. The equilibrium constant for this reaction is the solubility product (Ksp). A lower Ksp value indicates lower solubility and, generally, greater stability of the solid salt.
| Urate Salt | Formula | Solubility Product (Ksp) at ~298 K | Calculated Standard Gibbs Free Energy of Dissolution (ΔG°diss) (kJ/mol) | Estimated Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Estimated Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |
| This compound (as Ca(HU)₂·6H₂O) | Ca(C₅H₃N₄O₃)₂·6H₂O | ~1.55 x 10⁻⁹ | +50.7 | <-1800 | <-2000 |
| Sodium Urate | NaC₅H₃N₄O₃ | Higher than this compound | < +50.7 | >-800 | >-900 |
| Potassium Urate | KC₅H₃N₄O₃ | Generally higher than Sodium Urate | < +50.7 | >-800 | >-900 |
Note: The values for sodium and potassium urate are qualitative comparisons due to the lack of precise, directly comparable experimental data for their solid-state thermodynamic properties under identical conditions. The estimations are based on general solubility trends and the known thermodynamic data of the constituent ions.
The significantly lower Ksp and consequently more positive Gibbs free energy of dissolution for this compound (as calcium hydrogenurate hexahydrate) strongly suggest that it is the least soluble and, therefore, the most thermodynamically stable of the three urate salts in its solid, hydrated form under physiological conditions.
Experimental Protocols
The determination of the thermodynamic stability of sparingly soluble salts like urates involves a combination of solubility experiments and calorimetry.
Determination of Solubility Product (Ksp)
This protocol outlines a general method for determining the Ksp of a sparingly soluble urate salt.
Objective: To determine the equilibrium concentrations of the constituent ions of a urate salt in a saturated solution.
Materials:
-
The urate salt of interest (e.g., synthesized this compound)
-
Deionized water
-
Constant temperature water bath or incubator
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for ion concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the cation, and High-Performance Liquid Chromatography (HPLC) for the urate anion)
-
pH meter
Procedure:
-
Synthesis and Characterization: Synthesize the pure urate salt crystal. Characterize the solid phase using techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm its composition and crystalline structure.
-
Equilibration: Add an excess of the solid urate salt to a known volume of deionized water in a sealed container.
-
Place the container in a constant temperature bath (e.g., 25 °C or 37 °C) and stir continuously to facilitate the attainment of equilibrium. Equilibrium may take several hours to days to establish.
-
Sampling and Filtration: Periodically, withdraw aliquots of the suspension. Immediately filter the aliquot using a 0.22 µm syringe filter to separate the solid from the saturated solution.
-
Ion Concentration Analysis: Analyze the filtrate for the concentration of the cation (e.g., Ca²⁺) using AAS or ICP-MS and the urate anion using HPLC.
-
Equilibrium Confirmation: Repeat steps 4 and 5 until the ion concentrations in the filtrate remain constant over time, indicating that equilibrium has been reached.
-
Ksp Calculation: From the equilibrium concentrations of the cation and urate anion, calculate the solubility product (Ksp) using the appropriate stoichiometric relationship.
Calorimetric Determination of Enthalpy of Precipitation
This protocol describes how to measure the enthalpy change associated with the precipitation of a urate salt.
Objective: To measure the heat released or absorbed during the formation of a urate salt from its constituent ions.
Materials:
-
Isothermal titration calorimeter (ITC) or a solution calorimeter.
-
Solutions of a soluble salt of the cation (e.g., CaCl₂, NaCl, KCl) of known concentration.
-
A solution of a soluble urate salt (e.g., sodium urate for precipitating other salts) or a solution of uric acid adjusted to the appropriate pH to generate urate ions, of known concentration.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Calorimeter Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25 °C).
-
Sample Loading: Load the solution of the cation into the calorimetric cell and the urate solution into the injection syringe.
-
Titration: Initiate the experiment by injecting small aliquots of the urate solution into the cation solution while continuously stirring.
-
Heat Measurement: The calorimeter measures the heat change associated with each injection. The precipitation reaction will result in either an exothermic or endothermic heat flow.
-
Data Analysis: Integrate the heat flow over time for each injection to determine the total heat of reaction. By knowing the moles of precipitate formed (determined from the stoichiometry of the reaction and the concentrations of the reactants), the molar enthalpy of precipitation (ΔHprecip) can be calculated.
Thermodynamic Stability and Signaling Pathways
The relative thermodynamic stability of urate salts has significant implications for their precipitation and dissolution in biological systems. The formation of these crystals can trigger inflammatory signaling pathways, most notably in the context of gout.
Caption: Inflammatory pathway triggered by urate crystals.
Experimental Workflow for Stability Assessment
The overall workflow for assessing the thermodynamic stability of urate salts involves a multi-step process, from synthesis to data analysis.
Caption: Workflow for assessing urate salt stability.
Conclusion
Based on available solubility data, this compound (specifically, calcium hydrogenurate hexahydrate) exhibits lower solubility and is thus considered more thermodynamically stable in its solid form compared to sodium and potassium urates under similar conditions. This lower solubility implies a higher propensity for precipitation and persistence in biological environments, a critical factor in the pathophysiology of calcium-containing kidney stones. The provided experimental protocols offer a framework for researchers to further quantify and compare the thermodynamic properties of these and other urate salts, contributing to a deeper understanding of crystal deposition diseases and the development of effective therapeutic interventions.
A Comparative Guide to Staining Methods for the Differentiation of Urate and Phosphate Crystals
For Immediate Release
This guide provides a comprehensive comparison of a novel silver nitrate-based colorimetric staining method against established techniques for the crucial differentiation of monosodium urate (MSU) and calcium pyrophosphate dihydrate (CPPD), often referred to as phosphate (B84403) crystals. Accurate identification of these crystals is paramount for the correct diagnosis and management of crystal arthropathies such as gout and pseudogout. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols, comparative performance data, and the underlying principles of each method.
Introduction to Crystal Identification in Synovial Fluid
The definitive diagnosis of gout and pseudogout hinges on the identification of MSU and CPPD crystals, respectively, in the synovial fluid of affected joints. Compensated polarized light microscopy (CPLM) has long been the gold standard for this purpose. However, the accuracy of CPLM is highly dependent on the experience of the analyst and can be subjective. Staining methods offer a potential to enhance visualization and provide a more objective analysis. This guide focuses on a novel silver nitrate (B79036) staining technique and compares its utility with the widely used Diff-Quik stain and the gold standard CPLM. Additionally, a non-aqueous alcoholic eosin (B541160) staining method is discussed for its role in preserving urate crystals.
Comparative Performance of Staining Methods
The following table summarizes the performance metrics of the different methods in identifying monosodium urate and calcium pyrophosphate crystals.
| Method/Crystal Type | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Citation(s) |
| Novel Silver Nitrate Method | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Diff-Quik with CPLM (MSU) | 100% | 100% | 100% | 100% | 100% | [2] |
| Diff-Quik with CPLM (CPPD) | 92.9% | 90.9% | 91.9% | 90.7% | 93.0% | [2] |
| Compensated Polarized Light Microscopy (CPLM) - Trained Analysts (MSU) | 95.3% | 97.2% | Not Reported | Not Reported | Not Reported | [3][4] |
| Compensated Polarized Light Microscopy (CPLM) - Trained Analysts (CPPD) | 92.7% | 92.1% | Not Reported | Not Reported | Not Reported | [3][4] |
Note: While quantitative performance data for the novel silver nitrate method is not yet available in peer-reviewed literature, initial validation studies have shown that it effectively stains urate crystals without interfering with their characteristic morphology under polarized light microscopy.[1]
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below to allow for replication and validation.
Novel Staining Method: Silver Nitrate Colorimetric Assay
This method is based on the principle that uric acid reduces silver nitrate to elemental silver, resulting in a visible color change.
Materials:
-
20% Silver Nitrate Solution
-
Ammoniacal Silver Nitrate Solution (optional, for faster results)
-
Alizarin Red Stain (for counterstaining phosphate crystals)
-
Microscope slides or multi-well plates
-
Synovial fluid sample
Protocol:
-
Prepare the staining solution. A 20% silver nitrate solution has been shown to be effective.[1] For a faster reaction, an ammoniacal silver nitrate solution can be used.
-
Apply 200 µL of the synovial fluid sample to a microscope slide or the well of a plate.
-
Add the silver nitrate solution to the sample.
-
Observe for a colorimetric change. The presence of urate crystals will lead to the formation of a black precipitate as silver nitrate is reduced.
-
Phosphate (calcium pyrophosphate) crystals will not react with silver nitrate.[5] To visualize these, a counterstain with Alizarin Red can be used, which will stain calcium-containing crystals red.
-
The sample can then be examined under a polarized light microscope to confirm the morphology of the stained (urate) and unstained (phosphate) crystals. The silver nitrate staining does not interfere with the birefringence of urate crystals.[1]
Established Method 1: Diff-Quik Staining
Diff-Quik is a Romanowsky-type stain commonly used in hematology that can also be applied to synovial fluid analysis.
Materials:
-
Diff-Quik staining solutions (Fixative, Solution I, and Solution II)
-
Microscope slides
-
Synovial fluid sample
Protocol:
-
Prepare a thin smear of the synovial fluid on a clean microscope slide.
-
Allow the smear to air dry completely.
-
Fix the smear by dipping the slide in the Diff-Quik Fixative solution for 5-10 seconds.
-
Dip the slide in Diff-Quik Solution I (Eosinophilic) for 5-10 seconds.
-
Dip the slide in Diff-Quik Solution II (Basophilic) for 5-10 seconds.
-
Rinse the slide gently with distilled water and allow it to air dry.
-
The stained slide can then be examined under a compensated polarized light microscope. Urate crystals typically appear as needle-shaped, negatively birefringent crystals, while phosphate crystals are often rhomboid-shaped and positively birefringent.[2]
Established Method 2: Non-Aqueous Alcoholic Eosin (NAES) Staining
This method is designed to prevent the dissolution of water-soluble urate crystals that can occur with aqueous staining procedures.
Materials:
-
Absolute Ethyl Alcohol
-
0.5% Alcoholic Eosin Y Solution
-
Xylene
-
Microscope slides with formalin-fixed, paraffin-embedded tissue sections or air-dried synovial fluid smears.
Protocol:
-
Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to absolute alcohol. For synovial fluid smears, ensure they are completely air-dried.
-
Immerse the slide in 0.5% alcoholic eosin Y solution for a few minutes.
-
Dehydrate the slide through multiple changes of absolute ethyl alcohol.
-
Clear the slide in xylene.
-
Mount with a non-aqueous mounting medium.
-
This method preserves the urate crystals, which can then be visualized with their characteristic birefringence under a polarizing microscope.[6][7]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the novel silver nitrate staining method and the logical pathway for crystal differentiation.
Caption: Workflow for the novel silver nitrate staining method.
Caption: Decision tree for differentiating urate and phosphate crystals.
Alternative Advanced Methodologies
Beyond traditional staining, several advanced analytical techniques are emerging for crystal identification, offering higher specificity and objectivity.
-
Raman Spectroscopy: This technique provides a molecular fingerprint of the crystals, allowing for their definitive identification. Studies have shown high concordance with CPLM.[8]
-
Dual-Energy Computed Tomography (DECT): DECT is a non-invasive imaging modality that can differentiate between urate and calcium deposits in vivo based on their different X-ray absorption properties.[8]
Conclusion
The differentiation of urate and phosphate crystals is critical for the accurate diagnosis of crystalline arthropathies. While compensated polarized light microscopy remains the standard, staining methods can offer valuable adjunctive information. The novel silver nitrate-based colorimetric method presents a promising, simple, and rapid approach for the specific identification of urate crystals. Although comprehensive quantitative performance data is still forthcoming, its ease of use and the fact that it does not interfere with subsequent microscopic analysis make it a noteworthy development. In contrast, Diff-Quik staining, when combined with CPLM, has demonstrated excellent sensitivity and specificity for MSU crystals. For research and cases where crystal preservation is a concern, the non-aqueous alcoholic eosin staining method is a valuable tool. The choice of method will depend on the specific laboratory setting, available expertise, and the clinical question at hand. The continuous evolution of both staining and advanced analytical techniques promises to further improve the diagnostic accuracy for patients with crystal-induced arthritis.
References
- 1. Clinical Validation of Rapid Gout Detection Method and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diff Quik staining method for detection and identification of monosodium urate and calcium pyrophosphate crystals in synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis for crystals in synovial fluid: training of the analysts results in high consistency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of crystals in formalin-fixed, paraffin-embedded tissue sections for the differential diagnosis of pseudogout, gout, and tumoral calcinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic advances in synovial fluid analysis and radiographic identification for crystalline arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Calcium Urate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Calcium urate, a salt formed from calcium and uric acid, requires a structured disposal plan to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be handled with standard precautions for non-highly hazardous chemical waste. Personal Protective Equipment (PPE), including safety goggles with side shields, suitable gloves, and a lab coat, should be worn at all times. In cases of dust formation, respiratory protection may be necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process that aligns with general laboratory chemical waste management principles.
-
Segregation at the Source : Immediately upon generation, this compound waste must be segregated from other chemical waste streams.[2] It is crucial to keep solid and liquid waste separate.[3] Do not mix this compound with incompatible materials such as strong acids or bases, as this could lead to dangerous reactions.[2][4] Specifically, acids should be stored separately from bases, and oxidizing agents should be kept apart from reducing agents and organic compounds.[4]
-
Container Selection and Labeling :
-
Container Compatibility : Use a chemically resistant, leak-proof container with a secure, screw-on cap for collecting this compound waste.[2][4][5] The container material should not react with or absorb the waste.[4]
-
Proper Labeling : As soon as waste accumulation begins, the container must be clearly labeled as "Hazardous Waste."[6] The label should include the full chemical name ("this compound"), the hazards associated with the chemical, and the date when the waste was first added to the container.[2]
-
-
Waste Accumulation and Storage :
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Secondary Containment : To prevent spills, store the waste container within a secondary containment system, such as a spill tray.[3][6]
-
Regular Inspections : The SAA should be inspected weekly for any signs of container leakage.[4]
-
-
Arranging for Final Disposal :
-
Do Not Dispose in Regular Trash or Sewer : this compound waste should not be disposed of in the regular trash or poured down the drain.[5]
-
Professional Disposal Service : Schedule a pickup with a professional hazardous waste disposal service.[2] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.
-
Quantitative Data for Laboratory Waste Disposal
To ensure compliance and safety, specific quantitative limits and timelines must be observed during waste accumulation.
| Parameter | Guideline | Source |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | [4] |
| SAA Time Limit (Partially Filled) | A partially filled, closed, and properly labeled container may remain in an SAA for up to one year. | [4] |
| SAA Time Limit (Full Container) | A full waste container must be removed from the SAA within three days. | [4] |
| Acute Hazardous Waste Container Rinsing | An empty container that held an acute hazardous waste must be triple-rinsed with a solvent equal to approximately 5% of the container's volume. The rinsate must be collected as hazardous waste. | [6] |
Experimental Protocols
While no specific experimental protocols for this compound disposal were cited in the search results, the general principles of chemical waste neutralization for acids and bases are well-established. For instance, acids are typically neutralized with a base like sodium bicarbonate or calcium hydroxide (B78521) in an aqueous solution.[7] This process should be done by slowly adding the neutralizing agent to a diluted solution of the acid to control the reaction.[7] However, for a salt like this compound, neutralization is not the standard disposal method; instead, it should be managed through a certified hazardous waste vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Urate
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of calcium urate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, these procedural steps are intended to ensure a safe environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against airborne particles and potential splashes. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if dust formation is likely or ventilation is inadequate. | Minimizes the inhalation of fine particles. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing risks associated with handling this compound.
1. Engineering Controls:
- Work in a well-ventilated area.
- The use of a fume hood or a ventilated enclosure is recommended, especially when handling larger quantities or when dust generation is unavoidable.
2. Procedural Steps for Handling:
- Before beginning work, ensure that all necessary PPE is readily available and in good condition.
- Wash hands thoroughly before and after handling the compound.
- Avoid actions that can generate dust, such as vigorous shaking or scraping. If weighing the powder, do so carefully.
- Keep the container tightly closed when not in use to prevent contamination and accidental spills.
- Remove and wash contaminated clothing before reuse.
Spill Management Protocol
In the event of a this compound spill, a prompt and systematic response is necessary to mitigate any potential hazards.
1. Immediate Actions:
- Alert personnel in the immediate vicinity.
- Evacuate the area if the spill is large or if there is significant dust in the air.
- Ensure proper ventilation to disperse any airborne dust.
2. Spill Cleanup:
- Wear the appropriate PPE as outlined in the table above.
- For small, dry spills, carefully sweep or vacuum the material. Use a vacuum cleaner equipped with a HEPA filter. Avoid dry sweeping that can create dust.
- Moisten the spilled material slightly with water to minimize dust generation during cleanup.
- Place the collected material into a clearly labeled, sealed container for disposal.
3. Decontamination:
- Thoroughly clean the spill area with water and a suitable cleaning agent.
- Dispose of all cleaning materials (e.g., wipes, absorbent pads) as chemical waste.
The following diagram illustrates the logical workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to ensure environmental safety and regulatory compliance.
1. Waste Collection:
- Collect all this compound waste, including spilled material and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
- Ensure the waste container is made of a compatible material and can be securely sealed.
2. Labeling and Storage:
- Label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."
- Store the waste container in a designated, secure area, away from incompatible materials.
3. Final Disposal:
- Dispose of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[1]
- The first rinse from chemically contaminated glassware should be collected as hazardous waste.[1]
By adhering to these safety and logistical guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
